molecular formula C7H3Br2NO B128292 Bromoxynil CAS No. 1689-84-5

Bromoxynil

Cat. No.: B128292
CAS No.: 1689-84-5
M. Wt: 276.91 g/mol
InChI Key: UPMXNNIRAGDFEH-UHFFFAOYSA-N
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Description

Bromoxynil (CAS 1689-84-5) is a selective foliar-applied contact herbicide widely used in agricultural research for the post-emergence control of annual broad-leaved weeds. Its primary mechanism of action is the inhibition of photosynthesis in plants. This compound acts by disrupting electron transport in photosystem II, a process achieved through binding to the D1 protein. This binding prevents the transfer of electrons, leading to the uncoupling of oxidative phosphorylation and the inhibition of both photoreduction and photophosphorylation in chloroplasts. The disruption of these vital processes causes an accumulation of toxic free radicals, resulting in oxidative damage and ultimately plant cell death. As a certified reference material, it is supplied in acetonitrile at a concentration of 100 µg/mL and is produced under an ISO 9001 Quality Management System, accredited to ISO/IEC 17025 and ISO Guide 34. This compound is classified as a dangerous good and requires careful handling. It is a highly flammable liquid and vapour, harmful if swallowed or inhaled, toxic in contact with skin, and causes serious eye irritation. Appropriate personal protective equipment should be worn. This product is intended for Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-hydroxybenzonitrile
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InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
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InChI Key

UPMXNNIRAGDFEH-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C#N
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Molecular Formula

C7H3Br2NO
Record name BROMOXYNIL
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Related CAS

2961-67-3 (hydrochloride salt), 2961-68-4 (potassium salt)
Record name Bromoxynil [ANSI:ISO]
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DSSTOX Substance ID

DTXSID3022162
Record name Bromoxynil
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Molecular Weight

276.91 g/mol
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Physical Description

Bromoxynil is a colorless solid. Melting point 382-384 °F (194-195 °C). Sublimes at 275 °F (135 °C) under pressure of 0.15 mmHg. Used as a herbicide., Colorless, white, beige, or slightly yellow odorless solid; [HSDB] Off-white powder; [MSDSonline]
Record name BROMOXYNIL
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Solubility

IN WATER 130 PPM (0.013%) WT/VOL @ 20-25 °C; IN ETHANOL 7% WT/VOL @ 20-25 °C; IN LIGHT PETROLEUM & XYLENE 1-2% WT/VOL @ 20-25 °C, IN DIMETHYLFORMAMIDE 61% WT/VOL @ 20-25 °C; IN BENZENE 1% WT/VOL @ 20-25 °C; IN METHANOL 9% WT/VOL @ 20-25 °C; IN ACETONE 17% WT/VOL AT 20-25 °C, Solubility in (g/L) at 25 °C: acetone 170; tetrahydrofuran 410, In dimethylformamide 610, acetone, cyclohexanone 170, methanol 90, ethanol 70, mineral oils <20, benzene 10 (all in g/L, 25 °C), In water, 130 mg/L at 25 °C
Record name BROMOXYNIL
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Vapor Pressure

0.00000005 [mmHg], 1.7X10-1 mPa /1.28X10-6 mm Hg/ at 25 °C
Record name Bromoxynil
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Color/Form

WHITE CRYSTALLINE SOLID, LIGHT BUFF TO CREAMY POWDER, Colorless solid, White to slightly yellow crystalline solid

CAS No.

1689-84-5
Record name BROMOXYNIL
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Melting Point

MP: 194-195 °C (sublimes at 135 °C/0.15 mm Hg), MP: 188-192 °C /Technical bromoxynil (approx 95% pure)/
Record name BROMOXYNIL
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Foundational & Exploratory

A Technical Guide to the Chemical and Physical Properties of Bromoxynil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil, with the chemical name 3,5-dibromo-4-hydroxybenzonitrile, is a selective contact herbicide widely used for the post-emergence control of annual broadleaf weeds in various agricultural settings.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in target plants.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound and its common derivatives, this compound octanoate and this compound potassium salt. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

The chemical and physical properties of this compound and its derivatives are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. These properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Appearance Colorless crystalline solid[1]
Chemical Formula C₇H₃Br₂NO[2]
Molecular Weight 276.91 g/mol [3]
CAS Number 1689-84-5[1]
Melting Point 194-195 °C[1][2]
Boiling Point Sublimes at 135 °C under 0.15 mmHg pressure[3]
Water Solubility 130 mg/L at 25 °C[1]
Solubility in Organic Solvents Very soluble in methanol, ethanol, acetone, cyclohexane, and tetrahydrofuran at 25 °C.[1]
Vapor Pressure <1 mPa at 20 °C[1]
pKa 4.06[4]
Log P (Octanol-Water Partition Coefficient) 2.8
Table 2: Physical and Chemical Properties of this compound Octanoate
PropertyValueReference
Appearance Creamy white solid[5]
Chemical Formula C₁₅H₁₇Br₂NO₂[6]
Molecular Weight 403.11 g/mol [7]
CAS Number 1689-99-2[6]
Melting Point 45-46 °C[5]
Water Solubility 80 µg/L[4]
Log P (Octanol-Water Partition Coefficient) 5.8[8]
Stability Rapidly degraded by aqueous photolysis (DT50 4-5 hr). Moderately stable to hydrolysis (DT50 11 days at pH 7, 1.7 days at pH 9).[3]
Table 3: Physical and Chemical Properties of this compound Potassium Salt
PropertyValueReference
Appearance Solid
Chemical Formula C₇H₂Br₂KNO[9]
CAS Number 2961-68-4[10]
Water Solubility 42 g/L at 20-25 °C[3]
Solubility in Organic Solvents Soluble in acetone (80 g/L), 20% aqueous acetone (150 g/L), tetrahydrofurfuryl alcohol (430 g/L), and methyl cellosolve (310 g/L) at 20-25 °C.[3]
Melting Point Approximately 360 °C[3]

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is fundamental for its characterization and risk assessment. The following sections detail the methodologies for key experiments based on internationally recognized guidelines.

Determination of Melting Point

The melting point of this compound and its derivatives can be determined using the capillary method.[8][11]

Principle: A small, finely ground sample of the crystalline solid is packed into a thin-walled glass capillary tube, which is then heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[8][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[11]

  • Capillary tubes (sealed at one end)[11]

  • Mortar and pestle (for grinding the sample)

  • Spatula

Procedure:

  • A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.[9]

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[9]

  • The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted is recorded as the end of the melting range.[9]

  • For pure substances, the melting range is typically narrow (0.5-1 °C).[11]

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[12][13][14]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.[12]

Apparatus:

  • Constant temperature water bath or shaker

  • Glass flasks with stoppers

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • An excess amount of the test substance is added to a flask containing a known volume of distilled water.

  • The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

  • The concentration of this compound in the clear aqueous phase is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The experiment is performed in triplicate to ensure the reliability of the results.

Determination of Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method.[1][3]

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[1]

Apparatus:

  • Constant temperature bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Saturation column containing the test substance on a solid support

  • Trapping system to collect the vaporized substance (e.g., sorbent tubes)

  • Analytical instrument for quantification (e.g., GC or HPLC)

Procedure:

  • A known amount of the test substance is coated onto a solid support and packed into a saturation column.

  • The column is placed in a constant temperature bath.

  • A controlled flow of inert gas is passed through the column.

  • The gas stream, now saturated with the vapor of the substance, passes through a trapping system where the substance is collected.

  • The amount of substance collected in the trap is quantified using a suitable analytical method.

  • The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.

Determination of Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)

The octanol-water partition coefficient (Log P) of this compound can be determined using the shake-flask method.[15][16][17]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in each phase is then determined.[15]

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • n-Octanol and water are mutually saturated before the experiment by shaking them together for 24 hours and then allowing the phases to separate.

  • A stock solution of the test substance is prepared in either water-saturated n-octanol or octanol-saturated water.

  • A known volume of the stock solution and the other solvent are placed in a separatory funnel or centrifuge tube.

  • The mixture is shaken at a constant temperature until equilibrium is reached (the time required for this should be determined in preliminary experiments).

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the test substance in both the n-octanol and water phases is determined by a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, a reverse-phase HPLC method with UV detection is commonly employed.[5][10][18]

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • A pump capable of delivering a constant flow of mobile phase

    • An injector (manual or autosampler)

    • A reverse-phase column (e.g., C18)

    • A UV-Vis detector

    • A data acquisition and processing system

Typical Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the analyte is in its non-ionized form.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

  • Temperature: Ambient

Procedure:

  • Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase.

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (compatible with the mobile phase) and filtered through a 0.45 µm filter to remove any particulate matter.

  • Analysis: The prepared standards and samples are injected into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

Primary Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal action of this compound is the inhibition of photosynthesis at Photosystem II (PSII) in the chloroplasts of susceptible plants.[5][11] this compound binds to the D1 protein of the PSII complex, specifically at the QB binding site, thereby blocking the electron transport chain.[19][20][21] This disruption prevents the production of ATP and NADPH, which are essential for carbon fixation and other metabolic processes, leading to a rapid depletion of energy and ultimately, cell death.[1]

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ QA QA (Plastoquinone) Pheo->QA e⁻ QB QB (Plastoquinone) QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ Light Light Energy Light->P680 H2O H₂O H2O->P680 This compound This compound This compound->QB Inhibits electron transfer

Caption: this compound inhibits photosynthesis by blocking electron transport at the QB site of the D1 protein in Photosystem II.

Toxicity-Related Signaling Pathways in Mammalian Systems

Recent studies have indicated that this compound can induce toxicity in mammalian systems, particularly in the liver, through the dysregulation of specific signaling pathways. These pathways are primarily involved in inflammation, apoptosis, and cellular stress responses.[22]

This compound has been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the recruitment of the adaptor protein MyD88, which in turn triggers a downstream cascade involving the activation of nuclear factor-kappa B (NF-κB).[22] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, leading to an inflammatory response.[22][23][24]

G cluster_nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Promotes Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation Induces Transcription G cluster_nucleus This compound This compound Cytokine_Receptor Cytokine Receptor This compound->Cytokine_Receptor Induces Stress JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerizes pSTAT3_n p-STAT3 Dimer pSTAT3->pSTAT3_n Translocates Nucleus Nucleus Gene_Expression Target Gene Expression (Inflammation, Proliferation) pSTAT3_n->Gene_Expression Regulates Transcription

References

Bromoxynil synthesis and production process

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and production of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used nitrile herbicide, is detailed below for researchers, scientists, and drug development professionals. This guide covers the synthesis of its precursor, the core production process, and the formation of its derivatives.

Overview of this compound Synthesis

The commercial production of this compound primarily involves the bromination of 4-hydroxybenzonitrile.[1][2] This process is an electrophilic aromatic substitution.[1] Various methods exist, utilizing different brominating agents and reaction conditions to achieve high yields and purity. Additionally, for enhanced herbicidal efficacy, this compound is often converted to its ester derivatives, such as this compound octanoate.

Synthesis of the Precursor: 4-Hydroxybenzonitrile

A crucial starting material for this compound synthesis is 4-hydroxybenzonitrile. One documented production method involves the synthesis from p-hydroxybenzoic acid.

Experimental Protocol for 4-Hydroxybenzonitrile Synthesis

A production technology for synthesizing 4-hydroxybenzonitrile involves the following steps:

  • A 250ml three-necked flask is equipped with a stirrer, a thermometer, and a reflux condenser.

  • 13.8g of p-hydroxybenzoic acid, 9g of urea, 19.4g of sulfamic acid, and 50ml of p-cresol are added to the flask and stirring is initiated.

  • The mixture is heated, slowly raising the temperature to 150°C and held for 40 minutes.

  • The temperature is then increased to 190°C, and an additional 3g of urea is added. The reaction is maintained at this temperature for another 60 minutes.

  • After the reaction is complete, the mixture is filtered. The filter residue is washed with a hot melt agent, and the filtrates are combined.

  • 4-hydroxybenzonitrile is obtained from the filtrate by distillation.[3]

Core Synthesis of this compound (3,5-dibromo-4-hydroxybenzonitrile)

The primary method for producing this compound is the direct bromination of 4-hydroxybenzonitrile. Several variations of this process have been developed to improve yield, purity, and environmental safety.

Method 1: Bromination using Elemental Bromine

Traditional methods have employed elemental bromine as the brominating agent. For instance, one process describes the preparation of 3,5-dibromo-4-hydroxybenzonitrile using liquid bromine with chlorobenzene as a solvent under reflux conditions at approximately 134°C.[4] However, the use of hazardous elemental bromine has led to the development of alternative methods.[4]

Method 2: Eco-Friendly Bromination

An environmentally friendly approach utilizes a combination of bromide and bromate salts in an aqueous acidic medium. This method avoids the use of elemental bromine and harsh solvents.[4]

Experimental Protocol:

  • 1.0 g of 4-hydroxybenzonitrile is dissolved in 40 ml of water in a 100 ml two-necked round-bottomed flask.

  • A solid brominating reagent containing 1.16 g of sodium bromide and 0.85 g of sodium bromate is added, and the mixture is stirred for 30 minutes.

  • 1.70 ml of 36% hydrochloric acid is slowly added over 2 hours at 28°C with continuous stirring.

  • The reaction mixture is stirred for an additional 2 to 2.5 hours.

  • The resulting product, 3,5-dibromo-4-hydroxybenzonitrile, is then collected. This process reports a high yield of 91-99% and purity of over 99% without the need for further purification.[4][5]

Method 3: Bromination using Sodium Hypobromite

Another method for the synthesis of this compound involves the reaction of 4-hydroxybenzonitrile with sodium hypobromite as the brominating agent.[6]

Synthesis of this compound Derivatives: this compound Octanoate

To improve plant uptake and formulation stability, this compound is often converted into its ester derivatives.[7] this compound octanoate is a common example. The synthesis is a two-step process involving the initial synthesis of this compound followed by an acylation reaction.[8]

Industrial Synthesis of this compound Octanoate

The industrial synthesis starts with this compound, which is reacted with octanoic acid or its more reactive derivative, octanoyl chloride.[7] The reaction is conducted in the presence of a base, such as pyridine or triethylamine. This esterification process replaces the hydroxyl group of this compound with an octanoate group.[7] The reaction is performed under controlled temperature and in a suitable solvent to maximize the yield.[7]

Another described process for preparing this compound octanoate uses octanoyl chloride, 4-cyanophenol, 50% hydrogen peroxide, and bromine as the starting materials in a sequence of esterification and bromination reactions.[8]

Quantitative Data Summary

ParameterValueSource
4-Hydroxybenzonitrile Synthesis
p-hydroxybenzoic acid13.8 g[3]
Urea (initial)9 g[3]
Sulfamic acid19.4 g[3]
p-cresol50 ml[3]
Initial Reaction Temperature150°C[3]
Initial Reaction Time40 min[3]
Urea (second addition)3 g[3]
Final Reaction Temperature190°C[3]
Final Reaction Time60 min[3]
Eco-Friendly this compound Synthesis
4-hydroxybenzonitrile1.0 g[5]
Water40 ml[5]
Sodium bromide1.16 g[5]
Sodium bromate0.85 g[5]
36% Hydrochloric acid1.70 ml[5]
Reaction Temperature28°C[5]
Reaction Time4-4.5 h[5]
Yield91-99%[4]
Purity>99%[4]
This compound Properties
Melting Point194-195°C[2]
Molar Mass276.915 g/mol [2]
AppearanceColorless or white solid[2]

Synthesis Pathway Diagrams

Bromoxynil_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_this compound This compound Synthesis cluster_ester Ester Synthesis p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile p-Hydroxybenzoic_Acid->4-Hydroxybenzonitrile Heat (150-190°C) Urea_Sulfamic_Acid Urea, Sulfamic Acid, p-Cresol Urea_Sulfamic_Acid->p-Hydroxybenzoic_Acid This compound This compound 4-Hydroxybenzonitrile->this compound Bromination Brominating_Agent Brominating Agent (e.g., NaBr/NaBrO3, H+) Brominating_Agent->4-Hydroxybenzonitrile Bromoxynil_Octanoate This compound Octanoate This compound->Bromoxynil_Octanoate Esterification Octanoyl_Chloride Octanoyl Chloride, Base Octanoyl_Chloride->this compound

Caption: Overall synthesis pathway of this compound and its octanoate ester.

Eco_Friendly_Bromination_Workflow start Start dissolve Dissolve 4-Hydroxybenzonitrile in Water start->dissolve add_reagents Add NaBr and NaBrO3 Stir for 30 min dissolve->add_reagents add_acid Slowly Add HCl (2 hours) add_reagents->add_acid react Stir for 2-2.5 hours at 28°C add_acid->react collect Collect Product (this compound) react->collect end_node End collect->end_node

References

The Discovery and Development of Bromoxynil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil is a selective, post-emergence herbicide that has been a critical tool in broadleaf weed management for decades. Belonging to the hydroxybenzonitrile class of herbicides, it is valued for its contact activity and efficacy against a wide spectrum of annual broadleaf weeds in various agricultural crops. This in-depth technical guide explores the discovery, history, mechanism of action, synthesis, and toxicological profile of this compound, providing detailed data and experimental protocols for the scientific community.

Discovery and Commercial History

The herbicidal properties of 3,5-dibromo-4-hydroxybenzonitrile, the active compound known as this compound, were first described in scientific literature in 1963. Its development and subsequent commercialization were pioneered by May & Baker Ltd., which commenced its manufacture in the same year. In the United States, this compound was first registered for use in 1965 for the control of broadleaf weeds in wheat and barley.

Over the ensuing decades, its use expanded to a variety of other crops. The production and marketing of this compound have been handled by several major agrochemical companies, including Amchem Products, Union Carbide, and Rhône-Poulenc. A significant milestone in the history of this compound was the development of genetically modified (GM) crops engineered for resistance to the herbicide. This was achieved by introducing a nitrilase gene (bxn) from the soil bacterium Klebsiella ozaenae, which allows the crop to metabolize and detoxify this compound.

Chemical Synthesis and Properties

The commercial synthesis of this compound is a relatively straightforward process involving the bromination of 4-hydroxybenzonitrile. This electrophilic aromatic substitution reaction yields the desired 3,5-dibromo-4-hydroxybenzonitrile.

For enhanced stability and formulation, this compound is often converted to its ester derivatives, such as this compound octanoate. This is achieved through the esterification of this compound with octanoyl chloride in the presence of a base.

Key Physicochemical Properties of this compound:

PropertyValue
IUPAC Name 3,5-dibromo-4-hydroxybenzonitrile
CAS Number 1689-84-5
Molecular Formula C₇H₃Br₂NO
Molar Mass 276.91 g/mol
Appearance White to light buff crystalline solid
Melting Point 194-195 °C
Water Solubility 130 mg/L at 25°C
Vapor Pressure <1 x 10⁻⁶ Pa at 20°C
Log P (octanol-water) 2.8

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[1] It acts as a photosystem II (PSII) inhibitor, a critical component of the light-dependent reactions of photosynthesis.[1][2] Specifically, this compound binds to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[1][2] This binding blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[2]

The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the overall energy metabolism of the plant.[2] This leads to a rapid depletion of the plant's energy reserves. Furthermore, the blockage of the electron transport chain results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death and the visible symptoms of phytotoxicity.[2]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- ROS Reactive Oxygen Species (ROS) Formation QB->ROS Leads to Light Light Energy Light->P680 This compound This compound This compound->QB Binds and Inhibits ATP_NADPH ATP & NADPH Production (Blocked) Cell_Death Cell Death ROS->Cell_Death

Inhibition of the photosynthetic electron transport chain by this compound.

Modulation of the NF-κB Signaling Pathway

Recent studies have indicated that this compound octanoate can induce testicular toxicity in rats by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a crucial regulator of inflammation, immune response, and cell survival. The study observed that exposure to this compound octanoate led to an increase in the expression of pro-inflammatory cytokines and apoptotic markers, suggesting that the NF-κB pathway is involved in the toxicological effects of this compound in animal models.[3]

NFkB_Pathway cluster_nucleus This compound This compound Octanoate ROS Oxidative Stress (ROS) This compound->ROS IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB (p65/p50) IκBα IkB->NFkB_IkB NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB->NFkB_p65_p50 Releases Inflammation Inflammation (Pro-inflammatory cytokines) Apoptosis Apoptosis NFkB_p65_p50_nuc NF-κB (p65/p50) Gene_Expression Target Gene Expression NFkB_p65_p50_nuc->Gene_Expression Gene_Expression->Inflammation Gene_Expression->Apoptosis

Modulation of the NF-κB pathway by this compound-induced oxidative stress.

Quantitative Efficacy Data

This compound is effective against a wide range of broadleaf weeds. Its efficacy can be influenced by factors such as weed species, growth stage, application rate, and environmental conditions. The following table summarizes typical weed control efficacy with this compound.

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Control Efficacy (%)
Amaranthus retroflexusRedroot Pigweed280 - 56085 - 95
Chenopodium albumCommon Lambsquarters280 - 56090 - 98
Polygonum convolvulusWild Buckwheat280 - 56080 - 90
Sinapis arvensisWild Mustard280 - 56095 - 100
Capsella bursa-pastorisShepherd's-Purse280 - 56090 - 98
Solanum nigrumBlack Nightshade420 - 56075 - 85
Galium aparineCleavers420 - 56070 - 80

Quantitative Toxicity Data

The toxicity of this compound varies depending on the formulation (phenol or ester) and the test organism. It is classified as moderately toxic to mammals.

Acute Toxicity of this compound and its Esters:

OrganismFormulationLD50/LC50Value
Rat (oral)This compoundLD50190-245 mg/kg
Rat (oral)This compound octanoateLD50250-449 mg/kg
Rabbit (dermal)This compoundLD50>2000 mg/kg
Bobwhite Quail (oral)This compoundLD50170 mg/kg
Mallard Duck (oral)This compound octanoateLD502050 mg/kg
Rainbow Trout (96h)This compoundLC500.05 mg/L
Bluegill Sunfish (96h)This compound octanoateLC500.053 mg/L
Daphnia magna (48h)This compound octanoateEC500.096 mg/L

Experimental Protocols

Greenhouse Herbicide Efficacy Bioassay

This protocol outlines a method for evaluating the efficacy of this compound on target weed species in a controlled greenhouse environment.

1. Plant Culture:

  • Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) from seed in pots containing a standard greenhouse potting mix.

  • Maintain plants in a greenhouse with controlled temperature (22-28°C), humidity (50-70%), and a 16-hour photoperiod.

  • Water and fertilize as needed to ensure uniform and vigorous growth.

  • Treat plants at the 2-4 true leaf stage.

2. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).

  • Create a series of dilutions to achieve the desired application rates (e.g., 0, 140, 280, 560, 1120 g a.i./ha).

  • Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage. The spray volume should be consistent, typically 200-400 L/ha.

  • Include an untreated control group (sprayed with solvent and surfactant only).

3. Data Collection and Analysis:

  • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

  • At 21 DAT, harvest the above-ground biomass of each plant.

  • Determine the fresh weight and then dry the biomass at 70°C for 72 hours to determine the dry weight.

  • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

  • Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) using a dose-response curve.

Greenhouse_Workflow Start Start: Weed Seed Sowing Grow Plant Growth to 2-4 Leaf Stage Start->Grow Prepare Prepare this compound Solutions Grow->Prepare Apply Herbicide Application (Track Sprayer) Grow->Apply Prepare->Apply Incubate Greenhouse Incubation Apply->Incubate Assess_Visual Visual Assessment (7, 14, 21 DAT) Incubate->Assess_Visual Harvest Harvest Biomass (21 DAT) Assess_Visual->Harvest Weigh Determine Fresh and Dry Weight Harvest->Weigh Analyze Data Analysis (ANOVA, GR50) Weigh->Analyze End End: Efficacy Determined Analyze->End

Experimental workflow for a greenhouse herbicide efficacy bioassay.

Acute Oral Toxicity (LD50) Determination in Rats (Adapted from OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of this compound in rats.

1. Animals:

  • Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old.

  • House the animals in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.

  • Provide standard laboratory diet and water ad libitum.

  • Acclimate the animals to the laboratory conditions for at least 5 days before the study.

2. Dose Administration:

  • Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

  • Administer the test substance as a single oral dose by gavage.

  • The study can be conducted using a stepwise procedure with a starting dose based on available information. For a substance with moderate toxicity, a starting dose of 300 mg/kg might be appropriate.

  • Use a small group of animals (typically 3 of one sex) for each step.

3. Observation:

  • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals: frequently on the day of dosing, and at least once daily for 14 days.

  • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

4. Necropsy:

  • At the end of the 14-day observation period, euthanize all surviving animals.

  • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.

5. Data Analysis:

  • The LD50 is determined based on the mortality data from the different dose levels tested. Statistical methods such as the moving average method or probit analysis can be used to calculate the LD50 and its 95% confidence intervals.

Acute_Toxicity_Workflow Start Start: Animal Acclimation Dose_Prep Prepare this compound Formulation Start->Dose_Prep Dosing Single Oral Gavage Dosing Dose_Prep->Dosing Observation_Short Frequent Observation (Day 1) Dosing->Observation_Short Observation_Long Daily Observation (14 Days) Observation_Short->Observation_Long Record_Signs Record Clinical Signs & Mortality Observation_Long->Record_Signs Weighing Record Body Weights Observation_Long->Weighing Necropsy Gross Necropsy Record_Signs->Necropsy Weighing->Necropsy Analysis LD50 Calculation Necropsy->Analysis End End: Acute Toxicity Determined Analysis->End

Experimental workflow for an acute oral toxicity (LD50) study in rats.

Conclusion

This compound has a long and established history as an effective herbicide for the control of broadleaf weeds. Its mechanism of action as a photosystem II inhibitor is well-understood, providing a clear basis for its phytotoxic effects. While it exhibits moderate toxicity to mammals, its environmental fate and toxicological profile have been extensively studied, leading to its continued use in agriculture with appropriate safety measures. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and scientists working in the fields of herbicide development, toxicology, and agricultural science.

References

Bromoxynil as a Photosystem II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil, a nitrile herbicide, is a potent and selective inhibitor of photosynthesis in broadleaf weeds. Its primary mechanism of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). This technical guide provides an in-depth analysis of this compound's role as a photosynthesis inhibitor, including its molecular mechanism, quantitative inhibitory data, detailed experimental protocols for its characterization, and the downstream signaling pathways affected by its activity. This document is intended to be a comprehensive resource for researchers in plant science, weed science, and herbicide development.

Introduction

This compound (3,5-dibromo-4-hydroxybenzonitrile) is a widely used post-emergence herbicide for the control of annual broadleaf weeds in various crops.[1] Its efficacy stems from its ability to inhibit photosynthesis, a process vital for plant growth and survival.[2][3] Understanding the precise molecular target and the physiological consequences of its inhibition is crucial for its effective use, the management of herbicide resistance, and the development of new herbicidal compounds. This guide delves into the core aspects of this compound's function as a photosynthesis inhibitor.

Molecular Mechanism of Action

This compound's primary mode of action is the inhibition of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[1] Specifically, this compound binds to the D1 protein subunit of the PSII complex.[1] This binding occurs at the Q_B-binding niche, where it competes with the native plastoquinone.[4][5] By occupying this site, this compound blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[6]

The interruption of the electron transport chain has two major immediate consequences:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH. Both ATP and NADPH are essential for the fixation of CO₂ in the Calvin cycle.[6]

  • Formation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to an over-reduced state of Q_A and the accumulation of excited chlorophyll molecules. This energy is transferred to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS, such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] These ROS cause rapid oxidative damage to lipids, proteins, and nucleic acids, leading to membrane leakage and ultimately, cell death.[1]

The visible symptoms of this compound phytotoxicity, such as leaf blistering, mottling, chlorosis, and necrosis, are the macroscopic manifestations of this underlying molecular damage.[4]

Quantitative Data on Photosynthesis Inhibition

The potency of a photosynthesis inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its binding affinity (dissociation constant, K_d). While specific IC₅₀ and K_d values for this compound's inhibition of photosynthesis in various plant species are not consistently reported across publicly available literature, this section provides representative data for other PSII inhibitors and the established methodologies for determining these values for this compound. The IC₅₀ is dependent on factors such as the plant species and the chlorophyll concentration in the assay.[7]

ParameterDescriptionTypical Value Range for PSII InhibitorsMethod of Determination
IC₅₀ (Photosynthetic Electron Transport) The concentration of the inhibitor required to reduce the rate of photosynthetic electron transport by 50%.0.01 - 10 µMDCPIP Photoreduction Assay
IC₅₀ (PSII Quantum Yield) The concentration of the inhibitor required to reduce the maximum quantum yield of PSII (Fv/Fm) by 50%.0.1 - 20 µMChlorophyll Fluorescence Analysis
K_d (Binding Affinity to D1 Protein) The equilibrium dissociation constant, representing the concentration of inhibitor at which half of the binding sites on the D1 protein are occupied. A lower K_d indicates higher binding affinity.Not widely reported for this compound. Can be determined experimentally.Radiolabeled Ligand Binding Assays

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound on photosynthesis.

Isolation of Thylakoid Membranes from Spinach

This protocol is a prerequisite for in vitro assays such as DCPIP photoreduction and binding studies.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM EDTA, 5 mM ascorbic acid)

  • Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂)

  • Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

  • Blender, cheesecloth, centrifuge, and refrigerated tubes.

Procedure:

  • Wash spinach leaves and remove the midribs.

  • Homogenize the leaves in ice-cold grinding buffer.

  • Filter the homogenate through several layers of cheesecloth.

  • Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in wash buffer.

  • Centrifuge again at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final pellet in a minimal volume of resuspension buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

DCPIP Photoreduction Assay (Hill Reaction)

This assay measures the rate of photosynthetic electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated thylakoid membranes

  • Assay buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

  • DCPIP solution (1 mM)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer capable of measuring absorbance at 600 nm.

  • Light source.

Procedure:

  • Prepare a reaction mixture containing assay buffer and thylakoids (final chlorophyll concentration of 10-20 µg/mL).

  • Add varying concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

  • Incubate the mixtures in the dark for 5 minutes.

  • Add DCPIP to a final concentration of 50-100 µM.

  • Measure the initial absorbance at 600 nm.

  • Illuminate the samples with a strong light source.

  • Record the decrease in absorbance at 600 nm over time as DCPIP is reduced and becomes colorless.

  • Calculate the rate of DCPIP reduction for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Chlorophyll a Fluorescence Measurement for IC₅₀ Determination

This non-invasive technique measures the quantum efficiency of PSII.

Materials:

  • Intact leaves or isolated thylakoids.

  • Pulse-Amplitude-Modulated (PAM) fluorometer.

  • This compound solutions of varying concentrations.

Procedure:

  • Dark-adapt the plant material for at least 20-30 minutes.

  • Apply different concentrations of this compound to the leaves or thylakoid suspensions and incubate for a defined period.

  • Measure the minimal fluorescence (F₀) with a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

  • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).[8]

  • Plot the Fᵥ/Fₘ values against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to calculate the IC₅₀ value.[9]

In Situ Detection of Reactive Oxygen Species (ROS)

4.4.1. Hydrogen Peroxide (H₂O₂) Detection with DAB Staining

Materials:

  • Plant leaves treated with this compound.

  • DAB (3,3'-diaminobenzidine) solution (1 mg/mL in water, pH adjusted to 3.8).

  • Ethanol.

Procedure:

  • Excise leaves from control and this compound-treated plants.

  • Immerse the leaves in the DAB solution.

  • Vacuum infiltrate for 10-15 minutes to ensure the solution penetrates the leaf tissue.

  • Incubate the leaves in the dark for 8-12 hours.

  • Decolorize the leaves by boiling in ethanol to remove chlorophyll.

  • Observe the brown precipitate, indicating the presence of H₂O₂.

4.4.2. Superoxide (O₂⁻) Detection with NBT Staining

Materials:

  • Plant leaves treated with this compound.

  • NBT (Nitroblue Tetrazolium) solution (0.1% w/v in 10 mM potassium phosphate buffer, pH 7.8).

  • Ethanol.

Procedure:

  • Excise leaves from control and this compound-treated plants.

  • Immerse the leaves in the NBT solution.

  • Vacuum infiltrate and incubate in the dark for 2-4 hours.

  • Decolorize the leaves by boiling in ethanol.

  • Observe the dark blue formazan precipitate, indicating the presence of superoxide radicals.

Signaling Pathways and Experimental Workflows

The inhibition of PSII and the subsequent production of ROS trigger a cascade of signaling events within the plant cell.

H₂O₂-Mediated MAPK Signaling Pathway

Hydrogen peroxide (H₂O₂) is a relatively stable ROS and acts as a key signaling molecule in plant stress responses, including that induced by herbicides.[7][10][11] Elevated H₂O₂ levels can activate a Mitogen-Activated Protein Kinase (MAPK) cascade.[2][3][11] This signaling pathway typically involves a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[12][13] The activated MAPK can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression related to stress defense and acclimation.[13][14]

G This compound This compound PSII PSII This compound->PSII Binds to D1 Protein ET_Block Electron Transport Block PSII->ET_Block ROS ROS (H₂O₂) ET_Block->ROS MAPKKK MAPKKK ROS->MAPKKK Activates Cell_Death Programmed Cell Death ROS->Cell_Death Oxidative Damage MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TFs Transcription Factors MAPK->TFs Phosphorylates Gene_Expression Stress Gene Expression TFs->Gene_Expression Regulates Gene_Expression->Cell_Death Can induce

H₂O₂-Mediated MAPK Signaling Cascade
Experimental Workflow for Characterizing a PSII Inhibitor

The following workflow outlines a logical progression of experiments for the comprehensive characterization of a potential PSII-inhibiting herbicide like this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Mechanism of Action Elucidation Thylakoid_Isolation Thylakoid Isolation DCPIP_Assay DCPIP Photoreduction Assay (Determine IC₅₀ for ET) Thylakoid_Isolation->DCPIP_Assay Fluorescence_Assay_invitro Chlorophyll Fluorescence on Thylakoids (Determine IC₅₀ for Fv/Fm) Thylakoid_Isolation->Fluorescence_Assay_invitro Binding_Assay Radioligand Binding Assay (Determine Kd) Thylakoid_Isolation->Binding_Assay Whole_Plant_Treatment Whole Plant Treatment (Dose-Response) DCPIP_Assay->Whole_Plant_Treatment Fluorescence_Assay_invitro->Whole_Plant_Treatment Binding_Assay->Whole_Plant_Treatment Fluorescence_Assay_invivo Chlorophyll Fluorescence on Leaves (Confirm PSII Inhibition) Whole_Plant_Treatment->Fluorescence_Assay_invivo ROS_Detection ROS Detection (DAB/NBT Staining) Whole_Plant_Treatment->ROS_Detection Lipid_Peroxidation Lipid Peroxidation Assay (TBARS) ROS_Detection->Lipid_Peroxidation Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK activation) ROS_Detection->Signaling_Analysis

References

Environmental Fate and Degradation of Bromoxynil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a selective, post-emergence herbicide used to control annual broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of photosynthesis.[1] Understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the degradation of this compound in various environmental compartments, detailed experimental protocols for its study, and a summary of key quantitative data.

Data Presentation: Degradation Kinetics of this compound and its Esters

The persistence of this compound in the environment is influenced by several factors, including soil type, pH, temperature, and microbial activity. The following tables summarize the degradation half-lives of this compound and its common ester formulations, this compound octanoate and heptanoate, in soil and water.

Compound Compartment Conditions Half-life (t½) Reference(s)
This compoundSoilAerobic~2 weeks[1]
This compoundSoilClay Loam7 days[2]
This compoundSoil-4.12 days[3][4]
This compound OctanoateSoilPhotolysis2 - 4.6 days[3]
This compound OctanoateSoilMicrobial Degradation12 hours - 3.7 days[3]
This compound OctanoateSoilField Dissipation0.5 - 28 days[5]

Table 1: Soil Degradation Half-life of this compound and its Octanoate Ester.

Compound Compartment Conditions Half-life (t½) Reference(s)
This compoundPrairie Wetland Ponds-9 - 17 days[3][6]
This compound Octanoate/HeptanoateWaterHydrolysis (pH dependent)1.7 - 34.1 days[3]
This compound PhenolWaterHydrolysis (pH 5)34.1 days[6]
This compound PhenolWaterHydrolysis (pH 9)1.7 days[6]
This compound OctanoateWaterAqueous Photolysis4 - 5 hours[2][5]
This compound PhenolWaterPhotolysis (~313 nm)< 30 minutes[6]

Table 2: Aquatic Degradation Half-life of this compound and its Derivatives.

Compound Matrix Degradation Product Percentage/Observation Reference(s)
This compoundSoil3,5-dibromo-4-hydroxybenzoic acidMajor metabolite[2]
This compoundSoil3,5-dibromo-4-hydroxybenzamideMajor metabolite[2]
This compound ButyrateSoilMetabolite M011Max 32% of Applied Radioactivity (AR)
This compound ButyrateSoilMetabolite M022Max 35% of AR
This compoundAqueous Solution (Photolysis)3-bromo-4-hydroxybenzonitrileDegradation product[2]
This compoundAqueous Solution (Photolysis)4-hydroxybenzonitrileDegradation product[2]
This compound OctanoateUrine (Rat)This compound phenol (free and conjugated)Major metabolite[2]
This compound ButyrateUrine (Rat)This compound sulfate, this compound glucuronide, this compound, des-bromo-bromoxynil glucuronideIdentified metabolites
This compound ButyrateWheatThis compound18% of Total Radioactive Residue (TRR) at 14 days

Table 3: Major Degradation Products and Metabolites of this compound.

Degradation Pathways

This compound degrades in the environment through three primary pathways: microbial degradation, photodegradation, and hydrolysis. The ester forms of this compound, such as the octanoate and heptanoate, rapidly hydrolyze to the parent this compound phenol.[2][3]

Microbial Degradation

In soil, microbial activity is a major contributor to the breakdown of this compound.[7] The primary degradation products are 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide.[2] Some microorganisms, such as Desulfitobacterium chlororespirans, can further dehalogenate these products.[1] The rate of microbial degradation can be influenced by soil type, with persistence increasing in soils with higher clay or organic matter content.[1]

Microbial_Degradation This compound This compound Metabolite1 3,5-dibromo-4- hydroxybenzamide This compound->Metabolite1 Microbial Nitrilase Metabolite2 3,5-dibromo-4- hydroxybenzoic acid Metabolite1->Metabolite2 Microbial Amidase Dehalogenation Reductive Dehalogenation Metabolite2->Dehalogenation e.g., Desulfitobacterium chlororespirans CO2 CO2 Dehalogenation->CO2

Microbial degradation pathway of this compound in soil.
Photodegradation

This compound and its esters are susceptible to photodegradation in water.[8] The photolysis of this compound in aqueous solutions can lead to the formation of 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile through the loss of bromine atoms.[2] The quantum yield for the direct photolysis of aqueous this compound at 307 nm has been measured to be 0.064.[9][10]

Photodegradation_Pathway This compound This compound Product1 3-bromo-4- hydroxybenzonitrile This compound->Product1 - Br• Product2 4-hydroxybenzonitrile Product1->Product2 - Br• Sunlight Sunlight (UV)

Photodegradation pathway of this compound in water.
Hydrolysis

The ester forms of this compound, such as this compound octanoate and heptanoate, readily hydrolyze to the active this compound phenol, particularly under alkaline conditions.[3] This is a key initial step in their environmental degradation. The hydrolysis rate is pH-dependent, with faster degradation occurring at higher pH values.[3][6]

Hydrolysis_Pathway BromoxynilEster This compound Ester (e.g., Octanoate) BromoxynilPhenol This compound Phenol BromoxynilEster->BromoxynilPhenol Hydrolysis (H2O, pH dependent) CarboxylicAcid Carboxylic Acid BromoxynilEster->CarboxylicAcid Hydrolysis (H2O, pH dependent) OECD307_Workflow start Start: Soil Sample Preparation treat Treat with ¹⁴C-Bromoxynil start->treat aerobic Aerobic Incubation (Dark, 20°C) treat->aerobic anaerobic_setup Establish Anaerobic Conditions (Flooding, N₂) aerobic->anaerobic_setup After initial aerobic phase sampling Periodic Sampling aerobic->sampling anaerobic Anaerobic Incubation anaerobic_setup->anaerobic anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis HPLC Analysis extraction->analysis data Data Analysis (DT₅₀, DT₉₀) analysis->data HPLC_Analysis_Workflow SoilSample Soil Sample Extraction Solvent Extraction (e.g., Acetonitrile) SoilSample->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Cleanup SPE Clean-up (Optional) Filtration->Cleanup HPLC HPLC-UV/MS Analysis Filtration->HPLC Direct Injection Cleanup->HPLC Quantification Quantification HPLC->Quantification

References

Toxicological Profile of Bromoxynil on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil is a selective, post-emergence herbicide used to control annual broadleaf weeds in various agricultural settings.[1][2] Its primary mode of action in target plants is the inhibition of photosynthesis at Photosystem II (PSII).[3][4] this compound and its ester formulations (such as octanoate, heptanoate, and butyrate) can also impact a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on these organisms, detailing quantitative toxicity data, experimental methodologies, and the underlying biochemical pathways of its toxicity. The ester forms of this compound are rapidly converted to the parent phenol form in the environment and in mammals.[5][6][7]

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound and its formulations across various non-target organisms.

Table 1: Acute Oral and Dermal Toxicity to Mammals

CompoundSpeciesEndpointValue (mg/kg)Toxicity ClassificationReference
This compoundRatOral LD50190Moderately Toxic[1][3]
This compoundRabbitOral LD50260Moderately Toxic[1][3]
This compoundGuinea PigOral LD5063Highly Toxic[1][3]
This compound octanoateRat (female)Oral LD50238Moderately Toxic[3][8]
This compound octanoateRat (male)Oral LD50400Moderately Toxic[3][8]
This compoundRabbitDermal LD50>2000Low Toxicity[1]

Table 2: Acute Toxicity to Birds

CompoundSpeciesEndpointValue (mg/kg)Toxicity ClassificationReference
This compoundPheasantLD5050Highly Toxic[1][9]
This compoundQuailLD50100Highly Toxic[1][9]
This compoundHenLD50240Moderately Toxic[1][9]
This compoundMallard duckLD50200Moderately Toxic[1][9]
This compound octanoateBobwhite quailLD50148Moderately Toxic[3][8]
This compound octanoateMallard duckLD502050Slightly Toxic[8]
This compound phenolBobwhite quailLD50193Moderately Toxic[8]
This compound heptanoateBobwhite quailLD50359Moderately Toxic[8]

Table 3: Acute and Chronic Toxicity to Fish

CompoundSpeciesEndpointValue (mg/L)Toxicity ClassificationReference
This compound octanoateRainbow trout96-h LC500.05 - 0.1Very Highly Toxic[8]
This compound octanoateBluegill sunfish96-h LC500.053Very Highly Toxic[8]
This compound (potassium salt)Harlequin fishLC505.0Moderately Toxic[1][9]
This compound (potassium salt)GoldfishLC500.46Highly Toxic[1][9]
This compound (potassium salt)CatfishLC500.063Very Highly Toxic[1][9]
This compound octanoateFathead minnow35-d LOEC0.0057-[10]
This compound octanoateFathead minnow35-d NOEC0.0034-[10]

Table 4: Acute and Chronic Toxicity to Aquatic Invertebrates

CompoundSpeciesEndpointValue (mg/L)Toxicity ClassificationReference
This compound octanoateDaphnia magna48-h EC500.096Very Highly Toxic[8]
This compound octanoateDaphnia pulex48-h EC500.011Very Highly Toxic[8]
This compound phenolDaphnia magna48-h EC5019.0Slightly Toxic[10]
This compound octanoateAmphipods (Hyalella azteca)50-h LC500.0168Very Highly Toxic[10]

Table 5: Toxicity to Other Non-Target Organisms

Organism GroupSpeciesEndpointValueEffectReference
Honey BeesApis mellifera--Not toxic to adult bees, but potentially toxic to larvae through residues in pollen and nectar.[1][9][11][12]
Soil MicroorganismsBacteria-0.09 - 0.24 mg/kgDecline in microbial biomass and bacterial population. Inhibition of nitrification.[13][14][15]
AlgaeChlamydomonas eugametosGrowth Inhibition277 mg/LComplete inhibition of growth.[10]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key types of experiments cited.

Acute Oral Toxicity Test (Mammals) - OECD Guideline 423

This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats) is used. Animals are young, healthy, and have been acclimated to laboratory conditions.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is kept constant by varying the concentration of the dosing solution.

  • Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first dose group determines the subsequent dose level for the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) toxicity categories based on the observed mortality at different dose levels.

Avian Acute Oral Toxicity Test - OECD Guideline 223

This guideline provides procedures to determine the acute oral toxicity of substances to birds.

  • Test Species: Common test species include the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Test Substance Administration: The test substance is administered as a single oral dose, typically via gavage.

  • Procedure: The guideline offers three testing options: a limit dose test, an LD50-slope test, and an LD50-only test. The LD50-slope and LD50-only tests are sequential procedures.

    • Limit Dose Test: Used when low toxicity is expected. A single dose level (e.g., 2000 mg/kg) is administered to a group of birds.

    • LD50-Slope/LD50-Only Test: Involves a tiered dosing approach to determine the LD50 value and, if required, the slope of the dose-response curve.

  • Observations: Birds are observed for mortality and signs of toxicity for at least 14 days post-dosing. Body weight is recorded at the beginning and end of the observation period.

  • Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is fatal to 50% of the test birds.

Fish, Acute Toxicity Test - OECD Guideline 203

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

  • Procedure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained. At least seven fish are used for each concentration.

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 (median lethal concentration) at 96 hours, calculated using appropriate statistical methods.

Daphnia sp., Acute Immobilisation Test - OECD Guideline 202

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Test Conditions: The test is conducted in a static system for 48 hours. The test medium is a defined reconstituted water or natural water of known quality.

  • Procedure: Daphnids are exposed to a range of at least five concentrations of the test substance. A control group is run in parallel. At least 20 daphnids, divided into four replicates, are used for each concentration.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The primary endpoint is the EC50 (median effective concentration) at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanisms of this compound's toxicity involve the disruption of fundamental energy production processes in both plants and animals.

Inhibition of Photosystem II (PSII)

In plants, this compound acts as a potent inhibitor of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. This compound binds to the D1 protein within the PSII reaction center, at the binding site for the secondary quinone electron acceptor, QB.[3][9] This binding blocks the electron flow from the primary quinone acceptor, QA, to QB, thereby halting the entire photosynthetic electron transport chain. This disruption prevents the production of ATP and NADPH, which are essential for carbon fixation and plant growth, leading to rapid cell death.[3]

PSII_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- Plastoquinone Plastoquinone Pool QB_site->Plastoquinone e- (Normal Flow) This compound This compound This compound->Block Block->QB_site Binds and Blocks Electron Transfer

Inhibition of Photosystem II by this compound.
Uncoupling of Oxidative Phosphorylation

In non-target organisms, including mammals, this compound acts as an uncoupler of oxidative phosphorylation in the mitochondria.[16][17][18] Oxidative phosphorylation is the process where ATP is formed as a result of the transfer of electrons from NADH or FADH2 to oxygen by a series of electron carriers. This electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP.

This compound, being a weak acid, can act as a protonophore. It picks up protons from the intermembrane space and transports them across the inner mitochondrial membrane back into the mitochondrial matrix, dissipating the proton gradient.[17][19][20] This uncouples electron transport from ATP synthesis. The electron transport chain continues to function, and oxygen consumption may even increase, but the energy is released as heat instead of being used to synthesize ATP.[21] This leads to a depletion of cellular energy and can cause a range of toxic effects, including hyperthermia.[6]

Oxidative_Phosphorylation_Uncoupling ETC Complex I Complex II Complex III Complex IV IMS Intermembrane Space ETC->IMS ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix ATP_Synthase->Matrix ATP Synthesis IMS->ATP_Synthase IMS->Proton_Leak H+ This compound This compound (Protonophore) This compound->Matrix H+ Leak (Uncoupling) Proton_Leak->this compound

Uncoupling of Oxidative Phosphorylation by this compound.
Experimental Workflow for Toxicity Assessment

The assessment of the toxicological profile of a chemical like this compound on non-target organisms follows a structured workflow, integrating various types of studies to build a comprehensive risk profile.

Toxicity_Workflow cluster_workflow Toxicological Assessment Workflow start Chemical Identification (this compound and its esters) acute Acute Toxicity Studies (LD50, LC50, EC50) Mammals, Birds, Fish, Invertebrates start->acute chronic Chronic & Sub-chronic Toxicity Studies (NOEC, LOEC) start->chronic developmental Developmental & Reproductive Toxicity Studies start->developmental risk Risk Assessment (Hazard Identification, Exposure Assessment, Risk Characterization) acute->risk chronic->risk developmental->risk mechanistic Mechanistic Studies (e.g., Mitochondrial assays) mechanistic->risk ecotox Ecotoxicological Studies (Soil microbes, Bees, Algae) ecotox->risk end Regulatory Decision & Management risk->end

General Workflow for Toxicological Assessment.

Conclusion

This compound exhibits a range of toxic effects on non-target organisms, with aquatic life being particularly sensitive. Its toxicity stems from its ability to disrupt fundamental cellular energy production processes. The quantitative data and mechanistic insights provided in this guide are essential for researchers, scientists, and drug development professionals to understand the potential environmental and health impacts of this herbicide. The standardized experimental protocols outlined are crucial for generating reliable and comparable toxicological data for risk assessment and regulatory purposes.

References

An In-depth Technical Guide to Bromoxynil and its Ester Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil is a nitrile herbicide widely utilized for the post-emergent control of annual broadleaf weeds.[1][2] This technical guide provides a comprehensive overview of this compound and its primary ester formulations, including this compound octanoate and this compound heptanoate. It delves into their chemical properties, mechanism of action as a potent inhibitor of photosynthesis, and uncoupler of oxidative phosphorylation.[3][4][5][6] The document further details the synthesis and analytical methodologies for these compounds, presents key quantitative data on their toxicity and environmental fate, and illustrates critical pathways and workflows through detailed diagrams. This guide is intended to serve as a foundational resource for professionals in agricultural science, environmental research, and drug development.

Introduction

This compound, chemically known as 3,5-dibromo-4-hydroxybenzonitrile, is a selective contact herbicide with some systemic activity.[7][8] It is particularly effective against a wide range of broadleaf weeds in various crops such as cereals, corn, and sorghum.[3][8] To enhance its formulation stability, solubility in organic solvents, and foliar uptake, this compound is commonly formulated as various esters, most notably this compound octanoate and this compound heptanoate.[3] These ester forms are rapidly hydrolyzed to the active this compound phenol within the plant and in the environment.[9][10] Understanding the technical nuances of these formulations is critical for their effective and safe application.

Chemical and Physical Properties

This compound and its ester derivatives possess distinct physical and chemical properties that influence their application and environmental behavior. The esterification of the phenolic hydroxyl group significantly increases lipophilicity.

PropertyThis compound (Phenol)This compound OctanoateThis compound Heptanoate
CAS Number 1689-84-5[3]1689-99-2[3]56634-95-8[3]
Molecular Formula C₇H₃Br₂NO[7]C₁₅H₁₇Br₂NO₂[6]C₁₄H₁₅Br₂NO₂[11]
Molecular Weight 276.91 g/mol [7]403.11 g/mol [6]389.08 g/mol [11]
Appearance Colorless to white or slightly yellow solid[7]Waxy solid[7]-
Water Solubility 130 mg/L at 25°C[7]Low[12]0.04 mg/L at pH 5[3]
Melting Point 194-195 °C[7]--

Mechanism of Action

The primary herbicidal activity of this compound stems from its ability to disrupt two vital cellular processes in plants: photosynthesis and oxidative phosphorylation.

  • Inhibition of Photosystem II (PSII): this compound is a potent inhibitor of photosynthetic electron transport.[3][13] It binds to the D1 protein subunit of the photosystem II complex located in the thylakoid membranes of chloroplasts.[4] This binding action blocks the flow of electrons, thereby halting CO₂ fixation and the production of ATP and NADPH₂, which are essential for plant growth and survival.[4] The disruption leads to the generation of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[4]

  • Uncoupling of Oxidative Phosphorylation: this compound also acts as an uncoupler of oxidative phosphorylation in mitochondria.[6][7] This action dissipates the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis, further depleting the plant's energy reserves.[6]

cluster_photosynthesis Photosystem II (Thylakoid Membrane) PSII Photosystem II (PSII) D1 D1 Protein ElectronTransport Electron Transport Chain D1->ElectronTransport e⁻ flow ATP_Synthase ATP & NADPH₂ Production ElectronTransport->ATP_Synthase PlantGrowth Plant Growth ATP_Synthase->PlantGrowth This compound This compound This compound->D1 Binds & Inhibits

Caption: Mechanism of Photosystem II inhibition by this compound.

Experimental Protocols

Synthesis

The commercial production of this compound and its esters involves a multi-step chemical synthesis process.

A. Synthesis of this compound: The synthesis of this compound typically starts with 4-hydroxybenzonitrile.[14] This precursor undergoes an electrophilic aromatic substitution reaction using bromine to introduce two bromine atoms onto the aromatic ring, yielding 3,5-dibromo-4-hydroxybenzonitrile (this compound).[14] An alternative described method involves the synthesis of p-hydroxybenzonitrile from p-hydroxybenzoic acid, urea, and sulfamic acid, followed by a bromination step.[15][16]

B. Synthesis of this compound Esters (Octanoate and Heptanoate): The ester formulations are synthesized by reacting this compound with the corresponding acyl chloride or acid anhydride.[17] For example, this compound octanoate is produced by the esterification of this compound with octanoyl chloride, often in the presence of a base catalyst like pyridine or triethylamine.[12] This process enhances the lipophilicity of the molecule.[12] Similarly, this compound heptanoate is synthesized by reacting this compound with heptanoic acid or its acid chloride.[18]

P_HBN 4-Hydroxybenzonitrile This compound This compound P_HBN->this compound Bromination Bromine Bromine (Br₂) Bromoxynil_Oct This compound Octanoate This compound->Bromoxynil_Oct Esterification Bromoxynil_Hep This compound Heptanoate This compound->Bromoxynil_Hep Esterification Octanoyl_Cl Octanoyl Chloride Heptanoic_Acid Heptanoic Acid Catalyst Base Catalyst

Caption: General synthesis pathway for this compound and its esters.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the determination and quantification of this compound and its esters.

Method: Reversed-Phase HPLC with UV Detection [19][20]

  • Sample Preparation: A known volume of the sample (e.g., water, soil extract) is prepared. For solid samples, an extraction step using a solvent like acetonitrile is required.[21]

  • Injection: A small aliquot (e.g., 20-40 µL) of the prepared sample is injected into the HPLC system.[19][20]

  • Chromatographic Separation: The separation is achieved on a C18 reverse-phase column.[19]

  • Mobile Phase: A common mobile phase is a mixture of methanol and water, for instance, a 90:10 (v/v) ratio.[20]

  • Detection: A UV detector is used for quantification. The wavelength for simultaneous detection of this compound and other herbicides like MCPA has been set at 230 nm.[20]

  • Quantification: The concentration of this compound is determined by comparing the peak retention time and area to that of an authentic standard run under the same conditions.[19] The limit of detection (LOD) and limit of quantification (LOQ) for this compound can be as low as 1.57 mg/L and 5.22 mg/L, respectively, depending on the specific method parameters.[20]

Start Sample Collection (Water, Soil, etc.) Extraction Solvent Extraction (e.g., Acetonitrile) Start->Extraction Injection Inject Aliquot (20-40 µL) into HPLC Extraction->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Quantification Data Analysis: Compare Peak Area to Standard Detection->Quantification End Report Concentration Quantification->End

Caption: Experimental workflow for HPLC analysis of this compound.

Toxicology and Ecotoxicology

The toxicity of this compound and its esters is a critical consideration for risk assessment. The ester forms are rapidly converted to the phenol form in mammals, and thus the risk assessment is typically based on exposure to this compound phenol.[9][10] The liver is the primary target organ for this compound toxicity.[9][10]

Mammalian and Avian Toxicity
CompoundSpeciesRouteLD₅₀ ValueToxicity ClassReference
This compound Octanoate Rat (female)Oral238 mg/kgModerately Toxic[1]
This compound Octanoate Rat (male)Oral400 mg/kgModerately Toxic[1]
This compound Phenol Quail (Bobwhite)Oral193 mg/kgModerately Toxic[1]
This compound Octanoate Quail (Bobwhite)Oral148 mg/kgModerately Toxic[1]
This compound Heptanoate Quail (Bobwhite)Oral359 mg/kgModerately Toxic[1]
This compound Octanoate Mallard DuckOral2050 mg/kgSlightly Toxic[1]
Aquatic Toxicity

This compound octanoate is classified as highly to very highly toxic to freshwater fish and invertebrates.

Compound (Formulation %)SpeciesLC₅₀ / EC₅₀ ValueToxicity ClassReference
This compound Octanoate (36.6%) Rainbow Trout0.05 mg/LVery Highly Toxic[1]
This compound Octanoate (87.3%) Bluegill Sunfish0.053 mg/LVery Highly Toxic[1]
This compound Octanoate (87.3%) Daphnia magna0.096 mg/LVery Highly Toxic[1]
This compound Octanoate (36.6%) Daphnia pulex0.011 mg/LVery Highly Toxic[1]

Environmental Fate

The persistence and degradation of this compound and its esters in the environment are key factors in their overall impact.

CompoundEnvironmentHalf-lifeNotesReference
This compound SoilApprox. 2 weeksPersistence increases in soils with higher clay or organic matter content.[22]
This compound Octanoate Environment (General)Approx. 10 daysBreaks down into harmless compounds.[23]
This compound Octanoate Water/Soil2-4.6 days (photolysis)Rapidly degrades to this compound via hydrolysis.[24]
This compound Octanoate Water/Soil12 hours - 3.7 days (microbial)Low potential for groundwater contamination.[24]

Conclusion

This compound and its ester formulations, particularly the octanoate and heptanoate esters, are effective herbicides due to their dual mechanism of inhibiting photosynthesis and uncoupling oxidative phosphorylation. The ester forms offer formulation and application advantages, while rapidly converting to the active phenol component. While effective, their moderate mammalian toxicity and high aquatic toxicity necessitate careful handling and application in accordance with safety guidelines. The relatively short environmental half-life of the ester formulations mitigates long-term persistence. This guide provides the foundational technical data and methodologies essential for the informed research, development, and application of these compounds.

References

An In-depth Technical Guide to the Herbicidal Spectrum of Bromoxynil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal spectrum of Bromoxynil, a widely used post-emergence herbicide for the control of broadleaf weeds. This document delves into its mechanism of action, efficacy against various weed species, and detailed experimental protocols for its evaluation, tailored for a scientific audience.

Introduction

This compound, chemically known as 3,5-dibromo-4-hydroxybenzonitrile, is a selective contact herbicide belonging to the hydroxybenzonitrile chemical class.[1] It is primarily used to control a wide range of annual broadleaf weeds in various agricultural crops, including cereals (wheat, barley, oats), corn, sorghum, and flax.[1] Its efficacy is most pronounced when applied to young, actively growing weeds.[1]

Mechanism of Action

This compound's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2] It achieves this by binding to the D1 protein within the PSII complex in the chloroplast thylakoid membranes.[3][4] This binding blocks the electron transport chain, preventing the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth.[2][4] The disruption of electron flow leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause lipid peroxidation, membrane damage, and ultimately, cell death, leading to the rapid necrosis of plant tissue.[2][5]

Herbicidal Spectrum and Efficacy

This compound is effective against a broad spectrum of annual broadleaf weeds. Its efficacy can be influenced by factors such as weed species, growth stage at the time of application, application rate, and environmental conditions.

Weeds Controlled

Some of the key broadleaf weeds controlled by this compound include:

  • Amaranthus retroflexus (Redroot Pigweed)

  • Ambrosia artemisiifolia (Common Ragweed)[1]

  • Capsella bursa-pastoris (Shepherd's-Purse)[6]

  • Chenopodium album (Common Lambsquarters)[6]

  • Fallopia convolvulus (Wild Buckwheat)[1][6]

  • Galium aparine (Cleavers)[1]

  • Kochia scoparia (Kochia)[7]

  • Matricaria matricarioides (Pineappleweed)[6]

  • Polygonum aviculare (Prostrate Knotweed)[6]

  • Raphanus raphanistrum (Wild Radish)

  • Sinapis arvensis (Wild Mustard)[7]

  • Silybum marianum (Variegated Thistle)[6]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound against various weed species from different studies. It is important to note that efficacy can vary based on the specific experimental conditions.

Table 1: Efficacy of this compound in Tank Mixes for Broadleaf Weed Control in Cereals

Weed SpeciesThis compound Rate (g ai/ha)Tank Mix Partner% ControlReference
Flixweed (Descurainia sophia)207Pyrasulfotole≥98%[8]
Blue Mustard (Chorispora tenella)207Pyrasulfotole≥98%[8]
Bushy Wallflower (Erysimum repandum)207Pyrasulfotole≥98%[8]
Field Pennycress (Thlaspi arvense)207Pyrasulfotole≥98%[8]
Henbit (Lamium amplexicaule)207Pyrasulfotole≥67% (Spring), ≥98% (Fall)[8]
Wild Buckwheat (Polygonum convolvulus)207Dicamba≥84%[8]
Wild Buckwheat (Polygonum convolvulus)207Metsulfuron-methyl≥84%[8]

Table 2: Efficacy of this compound + MCPA against Parthenium hysterophorus

Growth StageThis compound + MCPA% Mortality (4 weeks after spray)Reference
RosetteRecommended Dose94%[9]
BoltedRecommended Dose76%[9]
FloweringRecommended Dose89%[9]

Table 3: Efficacy of this compound in Combination with Tolpyralate

Weed SpeciesThis compound Rate (g ai/ha)Tolpyralate Rate (g ai/ha)% ControlReference
Various Broadleaf Weeds37.53.7560-100%[7]
Various Broadleaf Weeds15015>95%[7]

Experimental Protocols

This section provides detailed methodologies for conducting greenhouse and field trials to evaluate the herbicidal efficacy of this compound.

Greenhouse Efficacy Trial Protocol

This protocol outlines a whole-plant bioassay to determine the dose-response of various weed species to this compound in a controlled environment.

1. Plant Material and Growth Conditions:

  • Select certified seeds of target weed species.
  • Sow seeds in pots (10-15 cm diameter) filled with a sterilized potting mix.
  • Grow plants in a greenhouse with controlled conditions:
  • Temperature: 22-28°C
  • Photoperiod: 16-hour light / 8-hour dark
  • Relative Humidity: 50-70%
  • Water plants as needed to maintain adequate soil moisture.
  • Thin seedlings to a uniform number per pot (e.g., 2-4 plants) before treatment.
  • Treat plants when they reach the 2-4 true leaf stage.

2. Herbicide Application:

  • Prepare a stock solution of a commercial formulation of this compound.
  • Create a series of dilutions to achieve a range of application rates (e.g., 0, 70, 140, 280, 560 g ai/ha).
  • Use a laboratory cabinet sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure.
  • Include an untreated control group (sprayed with water and any adjuvant used in the herbicide formulation).
  • Randomize the treatments and replicates in a completely randomized design (CRD) or a randomized complete block design (RCBD). Use a minimum of four replicates per treatment.

3. Data Collection and Analysis:

  • Visually assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no injury) to 100% (complete plant death).[10]
  • At 21 DAT, harvest the above-ground biomass of the surviving plants.
  • Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to determine the dry weight.
  • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
  • Perform a dose-response analysis to calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each weed species.

Field Efficacy Trial Protocol

This protocol details the methodology for conducting a field trial to evaluate the efficacy of this compound under agricultural conditions.

1. Site Selection and Experimental Design:

  • Select a field with a natural and uniform infestation of the target weed species.
  • Use a Randomized Complete Block Design (RCBD) with a minimum of four replicates.[11]
  • Establish plot sizes of at least 2 x 5 meters to minimize edge effects.[11]

2. Herbicide Application:

  • Apply this compound at various rates, including the recommended label rate, and a half and double rate, to determine efficacy and crop safety.[12]
  • Include an untreated control and a standard commercial herbicide for comparison.[11]
  • Apply the herbicide using a calibrated backpack or tractor-mounted sprayer equipped with flat-fan nozzles to ensure uniform coverage.
  • Record the environmental conditions at the time of application (temperature, humidity, wind speed, and direction).

3. Data Collection and Analysis:

  • Visually assess weed control and crop phytotoxicity at regular intervals (e.g., 7, 14, 28, and 56 DAT) using a percentage scale.[10]
  • At a designated time point, collect weed biomass from a quadrat (e.g., 0.25 m²) placed in the center of each plot to determine fresh and dry weights.
  • At crop maturity, harvest the crop from the center of each plot to determine the yield.
  • Subject the data to ANOVA and use a means separation test (e.g., Tukey's HSD) to identify significant differences between treatments.

Visualizations

Signaling Pathway of this compound's Herbicidal Action

Bromoxynil_Signaling_Pathway cluster_chloroplast Chloroplast PSII Photosystem II (PSII) ET Electron Transport Chain PSII->ET Electron Flow D1 D1 Protein ROS Reactive Oxygen Species (ROS) Generation ET->ROS Disruption Damage Cellular Damage ROS->Damage This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->D1 Death Weed Death Damage->Death

Caption: Signaling pathway of this compound's herbicidal action.

Experimental Workflow for Herbicide Efficacy Testing

Herbicide_Efficacy_Workflow cluster_greenhouse Greenhouse Trial cluster_field Field Trial G_Planting Weed Seed Planting & Germination G_Treatment Herbicide Application (Dose-Response) G_Planting->G_Treatment G_Data Data Collection (Phytotoxicity, Biomass) G_Treatment->G_Data G_Analysis GR50 Calculation G_Data->G_Analysis Decision Efficacy & Safety Assessment G_Analysis->Decision F_Setup Plot Establishment (RCBD) F_Treatment Herbicide Application (Multiple Rates) F_Setup->F_Treatment F_Data Data Collection (Weed Control, Crop Yield) F_Treatment->F_Data F_Analysis Statistical Analysis (ANOVA) F_Data->F_Analysis F_Analysis->Decision Start Start Start->G_Planting Start->F_Setup End End Decision->End

Caption: Experimental workflow for herbicide efficacy testing.

References

Methodological & Application

Laboratory Protocol for Bromoxynil Application on Weeds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed laboratory protocols for the application of Bromoxynil on weeds. This compound is a selective, post-emergence herbicide that functions by inhibiting photosynthesis.[1] The protocols outlined herein are designed for researchers in weed science, herbicide development, and plant physiology to assess the efficacy and mechanism of action of this compound in a laboratory setting. The included methodologies cover whole-plant dose-response bioassays and the measurement of Photosystem II (PSII) inhibition using chlorophyll fluorescence. Quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound (3,5-dibromo-4-hydroxybenzonitrile) is a nitrile herbicide widely used for the post-emergence control of annual broadleaf weeds in various agricultural crops.[2] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[3][4] this compound binds to the D1 protein of the PSII complex in chloroplasts, blocking electron transport and leading to a rapid cessation of CO2 fixation and the production of ATP and NADPH2, which are essential for plant growth.[5] This disruption of photosynthesis results in the production of reactive oxygen species, causing lipid peroxidation, cell membrane damage, and ultimately, plant death.[1] Symptoms of this compound application on susceptible weeds include blistering, mottling, or necrotic spots on the leaves within 24 hours, followed by extensive leaf tissue destruction over 4 to 7 days.[5]

These laboratory protocols are designed to provide a standardized framework for evaluating the herbicidal activity of this compound.

Data Presentation

Table 1: Efficacy of this compound on Various Weed Species
Weed SpeciesCommon NameGrowth Stage at ApplicationEfficacy (% Control)Application Rate (g a.i./ha)Reference
Amaranthus retroflexusRedroot Pigweed2-4 leaves>90170[6]
Chenopodium albumCommon Lambsquarters2-4 leaves>90170[6]
Fallopia convolvulusWild BuckwheatUp to 4 leavesNot specified1.4 L/ha of this compound 200 g/L[6]
Sinapis arvensisCharlockUp to 6 leavesNot specified0.9 - 1.2 L/ha of this compound 200 g/L[7]
Capsella bursa-pastorisShepherd's-purseUp to 6 leavesNot specified0.9 - 1.2 L/ha of this compound 200 g/L[7]
Table 2: Reported EC50 and LD50 Values for this compound and its Esters
Organism/WeedParameterValueCompoundReference
Daphnia magnaEC500.096 mg/LThis compound octanoate (87.3%)[2]
Daphnia pulexEC500.011 mg/LThis compound octanoate (36.6%)[2]
Rainbow TroutLC500.05 mg/LThis compound octanoate (36.6%)[2]
Bluegill SunfishLC500.053 mg/LThis compound octanoate (87.3%)[2]
Rat (female, oral)LD50238 mg/kgThis compound octanoate[2]
Rat (male, oral)LD50400 mg/kgThis compound octanoate[2]
Bobwhite Quail (oral)LD50148 mg/kgThis compound octanoate[2]
Amaranthus retroflexus (ALS and PPO-resistant)LD5052 g ae/haGlyphosate (for comparison)[8]
Amaranthus retroflexus (herbicide-susceptible)LD5072 g ae/haGlyphosate (for comparison)[8]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

Objective: To determine the dose-dependent efficacy of this compound on target weed species and to calculate the Growth Reduction 50 (GR50), the dose causing a 50% reduction in plant growth.

Materials:

  • This compound technical grade or formulated product

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Pots (10-15 cm diameter) filled with sterile potting mix

  • Controlled environment growth chamber or greenhouse (22-25°C, 16:8 h light:dark photoperiod)

  • Laboratory track sprayer calibrated to deliver a consistent spray volume

  • Analytical balance

  • Volumetric flasks and pipettes

  • Acetone or other suitable solvent

  • Deionized water

  • Non-ionic surfactant

  • Drying oven

Procedure:

  • Plant Propagation:

    • Sow seeds of the target weed species in pots filled with potting mix.

    • Water the pots as needed and allow the seedlings to grow to the 2-4 true leaf stage.

    • Thin seedlings to a uniform number per pot (e.g., 2-3 plants) before herbicide application.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a high concentration (e.g., 10,000 ppm).

    • Perform serial dilutions of the stock solution to create a range of working solutions that will be used for the dose-response curve. A typical range for this compound could be from 10 to 1000 g a.i./ha equivalent.

    • The final spray solution should contain a non-ionic surfactant at the recommended concentration (e.g., 0.25% v/v). An untreated control group should be sprayed with water and surfactant only.

  • Herbicide Application:

    • Randomly assign pots to different treatment groups (different this compound concentrations and a control).

    • Use a laboratory track sprayer to apply the herbicide solutions evenly to the weed foliage. Ensure complete and uniform coverage.

  • Post-Application Care and Data Collection:

    • Return the treated plants to the controlled environment.

    • Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Record the fresh weight of the harvested biomass.

    • Dry the biomass in an oven at 70°C for 72 hours, or until a constant weight is achieved, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Plot the percent growth reduction against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log-logistic model) to fit a dose-response curve and calculate the GR50 value.

Protocol 2: Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence

Objective: To quantify the inhibitory effect of this compound on the photochemical efficiency of Photosystem II in weed leaves.

Materials:

  • Healthy, well-watered weed plants at the 2-4 true leaf stage

  • This compound solutions at various concentrations (prepared as in Protocol 1)

  • Hand-held sprayer or micropipette for application

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Leaf clips

  • Dark adaptation clips or a dark room

Procedure:

  • Plant Treatment:

    • Apply different concentrations of this compound solution to individual leaves of the target weed species. An untreated leaf will serve as the control.

    • Ensure even application to the leaf surface.

  • Dark Adaptation:

    • After a specified incubation period (e.g., 1, 4, or 24 hours), dark-adapt the treated leaves for at least 20-30 minutes using leaf clips designed for this purpose.

  • Chlorophyll Fluorescence Measurement:

    • Use a PAM fluorometer to measure the following parameters on the dark-adapted leaves:

      • F0: Minimum fluorescence (measured with a weak measuring light).

      • Fm: Maximum fluorescence (measured with a saturating pulse of light).

    • The maximum quantum yield of PSII photochemistry (Fv/Fm) is calculated as: Fv/Fm = (Fm - F0) / Fm .

  • Data Analysis:

    • Plot the Fv/Fm values against the this compound concentration.

    • A decrease in the Fv/Fm ratio indicates inhibition of PSII.

    • The concentration of this compound that causes a 50% reduction in Fv/Fm (IC50) can be determined by fitting the data to a suitable dose-response model.

Mandatory Visualization

Bromoxynil_Signaling_Pathway cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein ROS Reactive Oxygen Species (ROS) PSII->ROS Leads to formation of Plastoquinone Plastoquinone Pool D1->Plastoquinone Electron Transfer ETC Electron Transport Chain Plastoquinone->ETC Electron Flow Plastoquinone->ETC Blocked Electron Flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Electron Flow CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_Synthase->CO2_Fixation ATP, NADPH This compound This compound This compound->D1 Binds to and inhibits Cell_Damage Cell Membrane Damage ROS->Cell_Damage Causes Plant_Death Plant Death Cell_Damage->Plant_Death Leads to

Caption: Signaling pathway of this compound in a plant cell.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_data_collection Data Collection cluster_analysis Data Analysis Plant_Propagation 1. Propagate Weed Seedlings (2-4 leaf stage) Solution_Prep 2. Prepare this compound Stock and Working Solutions Plant_Propagation->Solution_Prep Herbicide_Application 3. Apply this compound using a Laboratory Sprayer Solution_Prep->Herbicide_Application Visual_Assessment 4. Visual Assessment of Injury (3, 7, 14, 21 DAT) Herbicide_Application->Visual_Assessment Fluorescence_Measurement 6. Measure Chlorophyll Fluorescence (Fv/Fm) Herbicide_Application->Fluorescence_Measurement Biomass_Measurement 5. Harvest and Measure Fresh & Dry Biomass (21 DAT) Visual_Assessment->Biomass_Measurement Dose_Response_Analysis 7. Dose-Response Curve Analysis (Calculate GR50) Biomass_Measurement->Dose_Response_Analysis PSII_Inhibition_Analysis 8. Analyze PSII Inhibition (Calculate IC50 for Fv/Fm) Fluorescence_Measurement->PSII_Inhibition_Analysis

Caption: Experimental workflow for this compound application.

References

Using Bromoxynil as a Selective Agent in Plant Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil is a nitrile-based herbicide that effectively controls broadleaf weeds by inhibiting photosynthesis at Photosystem II.[1][2] In the realm of plant biotechnology, this herbicidal activity is harnessed as a powerful tool for selecting genetically modified cells and tissues. Transformation with a gene encoding a this compound-detoxifying enzyme, such as the bxn gene from Klebsiella ozaenae, confers resistance to this compound.[1] This allows for the efficient selection of transgenic cells in a culture system, as non-transformed cells are unable to survive in the presence of the herbicide. This document provides detailed application notes and protocols for utilizing this compound as a selective agent in plant cell culture.

Mechanism of Action and Resistance

This compound's Mode of Action:

This compound acts as a photosystem II (PSII) inhibitor.[1] It disrupts the electron transport chain in the chloroplasts of susceptible plants, leading to a rapid depletion of energy reserves and ultimately, cell death.[2] The primary effect of this compound that induces plant cell death is believed to be cytosol acidification.[3][4]

The bxn Gene and Resistance:

The bxn gene encodes a nitrilase enzyme that detoxifies this compound by converting it to its non-herbicidal metabolite, 3,5-dibromo-4-hydroxybenzoic acid.[1] Plant cells successfully transformed with the bxn gene can therefore survive and proliferate on a medium containing this compound, while non-transformed cells will perish.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Selection
Plant SpeciesCulture TypeThis compound Concentration (µM)This compound Concentration (mg/L)Notes
Nicotiana tabacum (Tobacco)Callus5 - 251.38 - 6.92Start with a kill curve to determine the optimal concentration for your specific cell line.
Lotus japonicusExplants for transient expression51.38Higher concentrations (e.g., 50 µM) can cause severe growth inhibition.[5]
GeneralWhole Plantlet Bioassay~900250Used for post-regeneration screening of transgenic plantlets.[6]
Table 2: Effect of this compound on Transgenic vs. Non-transgenic Tissues
Plant SpeciesTissue TypeThis compound ConcentrationObserved Effect on Non-Transgenic TissueObserved Effect on Transgenic (bxn) Tissue
Nicotiana tabacumPlantlets50 mg in 200 mL water (250 mg/L)Leaf necrosis and plant death.[7]Resistant, normal growth.[6]
Lotus japonicusHypocotyl Explants5 µMGrowth inhibitionEnhanced transformation efficiency.[5]
Lotus japonicusHypocotyl Explants50 µMSevere growth inhibitionNot reported

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A sterile stock solution of this compound is essential for its use in plant tissue culture.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or 1 M NaOH

  • Sterile, purified water

  • Sterile filter (0.22 µm)

  • Sterile container for storage

Procedure:

  • Dissolving this compound:

    • Using DMSO: Weigh the desired amount of this compound and dissolve it in a small volume of DMSO. Once fully dissolved, bring the solution to the final desired volume with sterile, purified water.

    • Using NaOH: Weigh the desired amount of this compound and dissolve it in a small volume of 1 M NaOH. Once dissolved, bring the solution to the final desired volume with sterile, purified water. Adjust the pH of the final solution to the desired level for your culture medium (typically 5.7-5.8) using sterile HCl.

  • Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the stock solution at 4°C in the dark. It is recommended to prepare fresh stock solutions regularly.

Protocol 2: Determining the Optimal this compound Concentration (Kill Curve)

Before initiating a large-scale selection experiment, it is crucial to determine the minimum concentration of this compound that effectively kills non-transgenic cells of your target plant species. This is achieved by creating a "kill curve."

Materials:

  • Non-transgenic callus or cell suspension culture of the target plant species

  • Appropriate plant cell culture medium (e.g., Murashige and Skoog medium)

  • This compound stock solution

  • Sterile petri dishes or multi-well plates

  • Sterile pipettes

Procedure:

  • Prepare a Range of this compound Concentrations: Prepare a series of culture media with varying concentrations of this compound. A good starting range for many plant species is 0, 1, 5, 10, 25, 50, and 100 µM.

  • Plate the Cells/Callus:

    • For Callus Culture: Place small, uniform pieces of non-transgenic callus onto the surface of the agar-solidified medium in petri dishes for each this compound concentration.

    • For Suspension Culture: Aliquot a known density of non-transgenic cells into the wells of a multi-well plate containing the liquid medium with the different this compound concentrations.

  • Incubation: Incubate the plates/wells under your standard culture conditions (e.g., 25°C, 16-hour photoperiod).

  • Observation and Data Collection: Observe the cultures regularly over a period of 2-4 weeks. Record the percentage of dead cells/callus at each this compound concentration at regular intervals. Cell death can be assessed visually (browning, lack of growth) or using viability stains like Evans blue or fluorescein diacetate.

  • Determine the Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete or near-complete death of the non-transgenic cells within the desired timeframe, while minimally affecting the growth of transgenic cells (based on literature or preliminary experiments).

Protocol 3: Selection of Transgenic Callus after Agrobacterium-mediated Transformation

This protocol outlines the steps for selecting transgenic callus following co-cultivation with Agrobacterium tumefaciens carrying the bxn gene.

Materials:

  • Co-cultivated plant explants

  • Callus induction medium (CIM)

  • This compound stock solution

  • An antibiotic to eliminate Agrobacterium (e.g., cefotaxime, timentin)

  • Sterile petri dishes

  • Sterile filter paper

Procedure:

  • Post-Co-cultivation Washing: After the co-cultivation period, wash the explants thoroughly with sterile liquid medium containing an antibiotic (e.g., 250-500 mg/L cefotaxime) to remove excess Agrobacterium. Blot the explants dry on sterile filter paper.

  • Initial Selection on Callus Induction Medium: Transfer the washed explants to solid CIM supplemented with the predetermined optimal concentration of this compound and the anti-Agrobacterium antibiotic.

  • Subculture and Selection: Subculture the developing calli to fresh selection medium every 2-3 weeks. During subculturing, separate the healthy, growing (putatively transgenic) callus from the necrotic, non-transgenic tissue.

  • Proliferation of Resistant Callus: Once stable, actively growing resistant callus lines are established, they can be maintained on the selection medium or transferred to a regeneration medium.

Protocol 4: Regeneration of Transgenic Plants

This protocol describes the regeneration of whole plants from the selected this compound-resistant callus.

Materials:

  • This compound-resistant callus lines

  • Shoot induction medium (SIM)

  • Root induction medium (RIM)

  • This compound stock solution

  • Culture vessels (e.g., Magenta boxes)

Procedure:

  • Shoot Induction: Transfer the resistant callus to SIM supplemented with the selection concentration of this compound. The specific hormone composition of the SIM will depend on the plant species.

  • Shoot Elongation and Multiplication: Once shoots have formed, they can be excised and transferred to a shoot elongation or multiplication medium, still containing this compound, to obtain multiple shoots.

  • Rooting: Excise individual elongated shoots and transfer them to RIM. The rooting medium may or may not contain this compound, depending on the desired selection pressure at this stage.

  • Acclimatization: Once a healthy root system has developed, the plantlets can be carefully removed from the in vitro environment and acclimatized to greenhouse conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection cluster_regeneration Regeneration prep_explant Explant Preparation co_cultivation Co-cultivation prep_explant->co_cultivation prep_agro Agrobacterium Culture (with bxn gene) prep_agro->co_cultivation wash Washing co_cultivation->wash callus_induction Callus Induction + this compound wash->callus_induction subculture Subculture & Selection callus_induction->subculture shoot_induction Shoot Induction + this compound subculture->shoot_induction rooting Rooting shoot_induction->rooting acclimatization Acclimatization rooting->acclimatization signaling_pathway cluster_non_transgenic Non-Transgenic Cell cluster_transgenic Transgenic Cell (bxn+) bromoxynil_in_nt This compound psii_nt Photosystem II bromoxynil_in_nt->psii_nt Binds to D1 protein inhibition_nt Inhibition of Electron Transport psii_nt->inhibition_nt death_nt Cell Death inhibition_nt->death_nt bromoxynil_in_t This compound detoxification Detoxification bromoxynil_in_t->detoxification bxn_gene bxn Gene nitrilase Nitrilase Enzyme bxn_gene->nitrilase Encodes nitrilase->detoxification Catalyzes non_toxic Non-toxic Metabolite detoxification->non_toxic survival Cell Survival detoxification->survival logical_relationship start Start: Determine Optimal This compound Concentration kill_curve Perform Kill Curve on Non-Transgenic Cells start->kill_curve analyze Analyze Cell Viability Data kill_curve->analyze select_conc Select Lowest Concentration Causing Complete Cell Death analyze->select_conc end End: Use for Selection select_conc->end

References

Determining the Effective Concentration of Bromoxynil for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil, a nitrile herbicide, is recognized for its potent bioactivity, primarily through the inhibition of photosynthesis at Photosystem II and the uncoupling of oxidative phosphorylation in mitochondria. These mechanisms of action, while central to its herbicidal properties, also make it a compound of interest for broader toxicological and pharmacological research. Understanding the effective concentration of this compound is paramount for designing robust and reproducible in vitro experiments to investigate its cellular and molecular effects. This document provides a comprehensive guide to determining the appropriate concentration range of this compound for various experimental applications, supported by detailed protocols and a summary of available data.

Mechanism of Action

This compound and its esters, such as this compound octanoate, exert their biological effects through two primary mechanisms:

  • Inhibition of Photosystem II (PSII): In plant cells, this compound binds to the D1 protein of the PSII complex, disrupting the electron transport chain and inhibiting photosynthesis.

  • Mitochondrial Uncoupling: In mammalian cells, this compound acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation leads to a decrease in ATP synthesis and can induce cellular stress. A study on isolated rat liver mitochondria reported a UC50 value (concentration causing 50% uncoupling) for this compound octanoate in the range of 3.2 to 5 µM[1].

Determining Effective Concentration: Key Considerations

The effective concentration of this compound in in vitro experiments is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Therefore, it is crucial to perform a dose-response analysis to determine the optimal concentration range for your specific experimental setup.

Data Presentation: Quantitative Summary

While specific IC50 values for this compound in various human cell lines are not extensively reported in publicly available literature, the following table summarizes key reported values to guide initial range-finding experiments. It is important to note that this compound octanoate is often used in experimental settings and is rapidly hydrolyzed to the active compound, this compound.

CompoundOrganism/SystemEndpointEffective ConcentrationReference
This compound octanoateRat Liver MitochondriaMitochondrial Uncoupling (UC50)3.2 - 5 µM[1]
This compound octanoateMale Albino (Sprague Dawley) rats (in vivo)Induction of oxidative stress, inflammation, and apoptosis5, 10, 20, and 40 mg/kg/BW[2]

Note: The in vivo doses are provided for context but are not directly translatable to in vitro concentrations. They do, however, indicate a dose-dependent biological effect.

Experimental Protocols

To determine the effective concentration of this compound for your experiments, a systematic approach involving cytotoxicity assays is recommended. Below are detailed protocols for common assays used to assess the impact of this compound on cell viability and function.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (or this compound octanoate) stock solution (e.g., in DMSO)

  • Mammalian cell line of interest (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on the mitochondrial uncoupling data, could be from 0.1 µM to 100 µM.

  • Remove the seeding medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (determined from the MTT assay, bracketing the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Complete cell culture medium

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with various concentrations of this compound for the desired time.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution according to the manufacturer's protocol.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Analyze the fluorescence using a fluorescence microscope or a microplate reader. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Signaling Pathways and Visualizations

Based on available literature, this compound treatment can lead to cellular stress, culminating in apoptosis. An in vivo study in rats suggests the involvement of the NF-κB signaling pathway in this compound-induced inflammation and apoptosis[2]. The proposed mechanism involves the generation of oxidative stress, which can act as a trigger for NF-κB activation.

Logical Workflow for Determining Effective Concentration

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Mechanistic Studies A Select Cell Line and Seeding Density B Prepare Serial Dilutions of this compound (e.g., 0.1 µM to 100 µM) A->B C Perform MTT Assay (24h, 48h, 72h) B->C D Determine IC50 Value C->D E Select Concentrations Around IC50 (e.g., 0.5x, 1x, 2x IC50) D->E Inform Concentration Selection F Apoptosis Assay (Annexin V/PI) E->F G Mitochondrial Potential Assay (JC-1) E->G H Signaling Pathway Analysis (e.g., Western Blot for NF-κB) E->H

Caption: Workflow for determining the effective concentration of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Mitochondrial Uncoupling ROS ↑ Oxidative Stress (ROS Production) Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release IKK IKK Activation ROS->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocation TNFα ↑ TNF-α Expression Nucleus->TNFα Transcription Bax ↑ Bax Expression Nucleus->Bax Bcl2 ↓ Bcl-2 Expression Nucleus->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

Determining the effective concentration of this compound is a critical first step for any in vitro investigation. By following a systematic approach that begins with a broad-range cytotoxicity screen and progresses to more focused mechanistic studies, researchers can identify a relevant and effective concentration range for their specific experimental model. The protocols and background information provided here serve as a valuable resource for initiating studies on the cellular and molecular effects of this compound. Given the limited availability of published in vitro cytotoxicity data, the empirical determination of IC50 values in the cell lines of interest is strongly recommended.

References

Preparation of Bromoxynil Stock Solutions for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a nitrile herbicide widely used for the post-emergent control of broadleaf weeds.[1][2] Its primary mode of action in plants is the inhibition of photosynthesis.[1] In mammalian systems, this compound is recognized as a moderately toxic compound that acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation.[3][4] This property, along with its potential to modulate cellular signaling pathways, makes it a compound of interest for in vitro toxicological and pharmacological studies.

These application notes provide detailed protocols for the preparation of this compound stock solutions suitable for various in vitro assays, ensuring reproducibility and accuracy in experimental results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of accurate solutions.

PropertyValueReference
CAS Number 1689-84-5[5]
Molecular Formula C₇H₃Br₂NO[3]
Molecular Weight 276.91 g/mol [3]
Appearance Colorless to white or slightly yellow crystalline solid[3]
Melting Point 194-195 °C[3]
Water Solubility 130 mg/L at 25 °C
Stability Stable to UV light and thermally stable below its melting point. Very stable in dilute acids and alkalis.[3]

Solubility of this compound

Due to its low aqueous solubility, organic solvents are required to prepare concentrated stock solutions of this compound for in vitro studies. The choice of solvent is critical to ensure compatibility with the experimental system, particularly for cell-based assays.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for in vitro studies. The final concentration in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[6]
Ethanol 7% w/v at 20-25 °CMay be used, but volatility and potential for cellular toxicity at higher concentrations should be considered.
Methanol 9% w/v at 20-25 °CCan be used for initial solubilization, but its higher volatility and toxicity compared to DMSO make it less ideal for direct application in many in vitro systems.
Acetone 17% w/v at 20-25 °CUseful for initial solubilization but must be completely removed or diluted to non-toxic levels for cell-based experiments.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution for various in vitro assays.

Materials:

  • This compound (purity ≥ 98%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Weighing: Accurately weigh 27.69 mg of this compound powder using an analytical balance.

  • Dissolving: Transfer the weighed this compound to a sterile amber glass vial or a microcentrifuge tube.

  • Solubilization: Add 1 mL of cell culture grade DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution.

  • Storage: Store the 100 mM stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly label the vials with the compound name, concentration, solvent, and date of preparation. The stock solution is stable for at least 6 months when stored at -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the serial dilution of the 100 mM this compound stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Thawing: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of medium.

  • Final Working Solutions: Prepare the final working concentrations by further diluting the intermediate solution into the complete cell culture medium (containing serum, if applicable). For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the prepared working solutions to the cell cultures and incubate for the desired experimental duration.

Signaling Pathways Modulated by this compound

In vitro and in vivo studies have indicated that this compound and its derivatives can modulate several key signaling pathways, primarily related to inflammation, oxidative stress, and apoptosis.

Bromoxynil_Signaling_Pathways This compound This compound Mitochondria Mitochondria This compound->Mitochondria Uncoupling ROS ↑ ROS Mitochondria->ROS TLR4 TLR4 ROS->TLR4 JAK1 JAK1 ROS->JAK1 Apoptosis ↑ Apoptosis ROS->Apoptosis MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB ↑ NF-κB TRAF6->NFkB Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation STAT3 STAT3 JAK1->STAT3 STAT3->Inflammation Inflammation->Apoptosis Bromoxynil_Workflow start Start weigh Weigh this compound (Purity ≥ 98%) start->weigh dissolve Dissolve in DMSO (Cell Culture Grade) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex stock 100 mM Stock Solution vortex->stock store Aliquot and Store at -20°C or -80°C stock->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution in Serum-Free Medium thaw->intermediate working Prepare Final Working Solutions in Complete Medium intermediate->working vehicle Prepare Vehicle Control (DMSO in Medium) intermediate->vehicle treat Treat Cells in Culture working->treat end End treat->end vehicle->treat

References

Application of Bromoxynil in Studies of Herbicide Resistance: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil is a selective, post-emergence herbicide widely used for the control of broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[2][3][4] this compound binds to the D1 protein subunit of the PSII complex, blocking electron transport and leading to rapid plant death.[2] The development of herbicide resistance in weed populations poses a significant threat to sustainable agriculture. Understanding the mechanisms of resistance to herbicides like this compound is crucial for developing effective weed management strategies and for the discovery of new herbicidal compounds.

These application notes provide detailed protocols for studying this compound resistance in weeds, covering whole-plant bioassays, molecular analysis of target-site resistance, and biochemical assays for metabolic resistance.

Mechanisms of this compound Resistance

Resistance to this compound in weeds can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the chloroplast gene (psbA) that encodes the D1 protein. These mutations alter the herbicide-binding site, reducing the affinity of this compound for its target.

  • Non-Target-Site Resistance (NTSR): This is most commonly due to enhanced metabolism of the herbicide. A key mechanism is the detoxification of this compound by a specific nitrilase enzyme, which converts this compound to its non-phytotoxic metabolite, 3,5-dibromo-4-hydroxybenzoic acid.[2][5] This mechanism has been identified in both naturally resistant monocot crops and has been engineered into transgenic crops.[2]

Data Presentation: Quantitative Analysis of this compound Resistance

The level of herbicide resistance is typically quantified by determining the dose required to cause a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀). The resistance factor (RF) is then calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of a known susceptible population.[6]

Weed SpeciesBiotypeGR₅₀ (g ai/ha)Resistance Factor (RF)Reference
Amaranthus tuberculatus (Waterhemp)Susceptible (SEN)15-[7]
Amaranthus tuberculatus (Waterhemp)Resistant (CHR)>400>26[7]
Amaranthus palmeri (Palmer amaranth)Susceptible25-[7]
Amaranthus palmeri (Palmer amaranth)Resistant (ΔG210)>1000>40[7]

Note: GR₅₀ values can vary depending on experimental conditions, such as plant growth stage and environmental factors.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg protein)Source OrganismReference
NitrilaseThis compound0.3115Klebsiella ozaenae[5]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance

This protocol determines the level of resistance to this compound in a weed population by comparing its response to a range of herbicide doses with that of a susceptible population.[8][9][10][11]

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • Pots (e.g., 10 cm diameter) filled with potting mix

  • Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod)

  • Commercial formulation of this compound

  • Cabinet sprayer calibrated to deliver a precise volume of spray solution

  • Balance, weigh boats, and volumetric flasks for herbicide dilution

  • Deionized water

  • Adjuvant (if recommended on the herbicide label)

Procedure:

  • Seed Germination and Plant Growth:

    • If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).

    • Plant seeds of both resistant and susceptible biotypes in pots and grow them in a controlled environment.

    • Water the plants as needed and allow them to grow to the 2-4 leaf stage (or as recommended on the herbicide label).[1]

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants) a few days before herbicide application.[8]

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound. Perform serial dilutions to create a range of at least 6-8 treatment doses, plus an untreated control. The dose range should be chosen to bracket the expected GR₅₀ values for both susceptible and resistant populations.

    • Calibrate the cabinet sprayer to deliver a specific spray volume (e.g., 200 L/ha).[4]

    • Apply the different doses of this compound to the respective pots. Include at least three to four replicate pots for each dose and biotype.

  • Data Collection and Analysis:

    • Return the plants to the growth chamber or greenhouse after treatment.

    • Assess plant injury or survival at a set time point after treatment (e.g., 14-21 days).

    • Harvest the above-ground biomass for each pot, dry it in an oven (e.g., at 60°C for 72 hours), and record the dry weight.

    • Calculate the percent reduction in biomass for each dose relative to the untreated control.

    • Analyze the dose-response data using a suitable statistical software package (e.g., R with the 'drc' package) to fit a log-logistic model and determine the GR₅₀ values.

    • Calculate the Resistance Factor (RF) as: RF = GR₅₀ (resistant population) / GR₅₀ (susceptible population).[6]

Protocol 2: Molecular Analysis of Target-Site Resistance (psbA Gene Sequencing)

This protocol is used to identify mutations in the psbA gene that may confer resistance to this compound.

Materials:

  • Fresh leaf tissue from suspected resistant and susceptible plants

  • DNA extraction kit

  • PCR tubes, primers, Taq polymerase, dNTPs, and PCR buffer

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Collect fresh leaf tissue from individual plants of both resistant and susceptible populations.

    • Extract genomic DNA using a commercial plant DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification of the psbA Gene:

    • Design or select primers that flank the region of the psbA gene known to contain resistance-conferring mutations. An example of a commonly used primer pair for the trnH-psbA intergenic spacer is:

      • psbA-F: 5'-GTT ACT GCA GTT GAG GAG GAG AAT-3'

      • trnH-R: 5'-TGC GGG ATA TCT GGA GCT TAA TC-3'

    • Set up the PCR reaction with the following components (example):

      • Template DNA: 15 ng

      • Forward Primer: 0.4 µM

      • Reverse Primer: 0.4 µM

      • dNTPs: 200 µM

      • Taq Polymerase: 0.75 units

      • PCR Buffer with MgCl₂: 1x

      • Nuclease-free water to a final volume of 30 µL

    • Use the following thermocycling conditions (example):[12]

      • Initial denaturation: 94°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 94°C for 40 seconds

        • Annealing: 54°C for 1 minute

        • Extension: 72°C for 40 seconds

      • Final extension: 72°C for 10 minutes

  • PCR Product Verification and Purification:

    • Run a small amount of the PCR product on an agarose gel to verify successful amplification and the correct product size.

    • Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.[13]

  • Sanger Sequencing:

    • Prepare the purified PCR product and sequencing primers according to the specifications of your sequencing service provider.[14][15][16]

    • Submit the samples for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences from resistant and susceptible plants using a sequence alignment tool (e.g., BLAST, ClustalW).

    • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the D1 protein of the resistant plants.

Protocol 3: Biochemical Assay of Nitrilase Activity

This protocol measures the activity of nitrilase, the enzyme responsible for metabolizing this compound, in plant extracts.[5][17]

Materials:

  • Fresh leaf tissue from suspected resistant and susceptible plants

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM DTT and 1 mM EDTA)[18]

  • This compound stock solution

  • Ammonia standard solutions

  • Phenol-hypochlorite reagents for ammonia quantification[17]

  • Spectrophotometer

  • Centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 20 minutes.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification:

    • Determine the total protein concentration in the crude enzyme extract using the Bradford assay or a similar method.

  • Nitrilase Activity Assay:

    • Prepare a reaction mixture containing the enzyme extract, extraction buffer, and this compound as the substrate (e.g., final concentration of 1 mM).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[19]

    • Stop the reaction by adding a quenching agent (e.g., HCl).

    • Measure the amount of ammonia produced using the phenol-hypochlorite method. This involves adding phenol and hypochlorite reagents, which react with ammonia to produce a colored product that can be quantified spectrophotometrically.[17]

    • Create a standard curve using known concentrations of ammonia to determine the amount of ammonia produced in your samples.

  • Data Analysis:

    • Calculate the specific activity of the nitrilase enzyme as µmol of ammonia produced per minute per mg of total protein.

    • Compare the nitrilase activity between the resistant and susceptible plant extracts.

Visualizations

Signaling Pathway: this compound Mode of Action and Resistance

Bromoxynil_Pathway cluster_chloroplast Chloroplast Thylakoid Membrane cluster_resistance Resistance Mechanisms PSII Photosystem II (PSII) D1 Protein Electron_Transport Electron Transport Chain PSII->Electron_Transport Electron Flow TSR Target-Site Resistance (psbA mutation) PSII->TSR Altered by ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis This compound This compound This compound->PSII Inhibits NTSR Non-Target-Site Resistance (Metabolic Detoxification) This compound->NTSR Targeted by Nitrilase Nitrilase Enzyme (bxn gene) Metabolite Non-toxic Metabolite Nitrilase->Metabolite Detoxifies

Caption: Mode of action of this compound and mechanisms of resistance.

Experimental Workflow: Whole-Plant Dose-Response Assay

Dose_Response_Workflow A 1. Seed Germination & Plant Growth (Resistant & Susceptible Biotypes) C 3. Herbicide Application (Cabinet Sprayer) A->C B 2. Herbicide Preparation (Dose Range) B->C D 4. Post-Treatment Incubation (Controlled Environment) C->D E 5. Data Collection (Biomass Measurement) D->E F 6. Data Analysis (GR50 & RF Calculation) E->F

Caption: Workflow for a whole-plant dose-response assay.

Logical Relationship: Investigating this compound Resistance

Resistance_Investigation_Logic rect_node rect_node Start Suspected Resistance Dose_Response Dose-Response Assay Start->Dose_Response Confirmed Resistance Confirmed? Dose_Response->Confirmed Molecular Molecular Analysis (psbA sequencing) Confirmed->Molecular Yes Biochemical Biochemical Assay (Nitrilase activity) Confirmed->Biochemical Yes No_Resistance No Resistance Detected Confirmed->No_Resistance No TSR Target-Site Resistance Molecular->TSR Mutation Found NTSR Non-Target-Site Resistance Biochemical->NTSR Increased Activity

Caption: Logical workflow for investigating this compound resistance.

References

Application Notes and Protocols for the Detection of Bromoxynil Residues in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated methods for the quantitative determination of bromoxynil and its octanoate ester in environmental soil and water samples. The protocols provided are based on established analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Analytical Methods

The detection of this compound residues is crucial for environmental monitoring and ensuring food safety. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in its phenolic form without the need for derivatization. Coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS/MS), HPLC offers high sensitivity and selectivity.

  • Gas Chromatography (GC) is particularly suitable for the analysis of the less polar this compound octanoate. For the analysis of the polar this compound phenol, a derivatization step is typically required to increase its volatility. Electron Capture Detection (ECD) and Mass Spectrometry (MS) are common detectors for this purpose.

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and cost-effective screening method based on the specific binding of antibodies to this compound. This immunoassay is well-suited for high-throughput analysis of water samples and can be adapted for soil analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the detection of this compound in soil and water.

Table 1: Quantitative Performance Data for this compound Detection in Soil

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery Rate (%)Relative Standard Deviation (RSD) (%)
HPLC-DAD/MS-MSThis compound-0.01 mg/kg82 - 114< 15
GC-ECDThis compound octanoate-0.005 mg/kg82.3 - 110.7< 14
GC/MSThis compound octanoate-0.2 mg/kg82.3 - 110.7< 14

Table 2: Quantitative Performance Data for this compound Detection in Water

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery Rate (%)Relative Standard Deviation (RSD) (%)
HPLC-UVThis compound0.1 µg/L (with cleanup)---
HPLC-UVThis compound1 µg/L (without cleanup)---
ELISAThis compound5 µg/L (5 ppb)10 µg/L (10 ppb)102.35.96

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Methods

3.1.1. Sample Preparation: QuEChERS Extraction for Soil

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined extraction procedure for pesticide residues in food and environmental matrices.

Protocol: QuEChERS Extraction of this compound from Soil

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the soil sample and vortex for 1 minute to ensure thorough mixing. Let the sample hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

  • Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for HPLC analysis.

3.1.2. Sample Preparation: Solid-Phase Extraction (SPE) for Water

Protocol: SPE of this compound from Water

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid. Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.

3.1.3. HPLC-DAD/MS-MS Analysis

Protocol: HPLC Analysis of this compound

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a Mass Spectrometer (MS/MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with a small amount of formic or acetic acid, e.g., 0.1%). A common starting point is a 50:50 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 30 °C.

  • Detection:

    • DAD: Monitor at the wavelength of maximum absorbance for this compound (approximately 280 nm).

    • MS/MS: Use electrospray ionization (ESI) in negative ion mode. Monitor for the precursor ion and at least two product ions for confirmation.

Gas Chromatography (GC) Methods

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Soil

This method is particularly suited for the extraction of the less polar this compound octanoate.[3][4]

Protocol: LLE of this compound Octanoate from Soil

  • Sample Weighing: Weigh 10 g of homogenized soil into a glass centrifuge tube.

  • Extraction: Add 20 mL of a suitable extraction solvent (e.g., acetone or an acetone/hexane mixture).

  • Shaking: Cap the tube and shake vigorously for 1-2 hours on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at a moderate speed to separate the soil particles from the solvent.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) with a fresh portion of the extraction solvent. Combine the supernatants.

  • Solvent Partitioning and Cleanup: The combined extract can be further cleaned up using liquid-liquid partitioning against a suitable immiscible solvent and/or passed through a silica or Florisil cleanup column.

  • Concentration and Solvent Exchange: Evaporate the cleaned extract to a small volume and exchange the solvent to one compatible with GC analysis (e.g., hexane).

  • Final Volume Adjustment: Adjust the final volume to a known amount (e.g., 1 mL) for GC analysis.

3.2.2. Derivatization of this compound for GC Analysis

To analyze the polar this compound phenol by GC, a derivatization step is necessary to increase its volatility. Methylation is a common derivatization technique.

Protocol: Methylation of this compound

  • Extract Preparation: Start with a cleaned and concentrated extract of this compound in a suitable solvent.

  • Reagent Addition: Add a methylating agent, such as diazomethane or a safer alternative like trimethylsilyldiazomethane, to the extract.

  • Reaction: Allow the reaction to proceed according to the reagent manufacturer's instructions. This may involve gentle heating or standing at room temperature.

  • Quenching: Quench any excess derivatizing reagent as per the recommended procedure.

  • Analysis: The derivatized sample is now ready for GC analysis.

3.2.3. GC-ECD/MS Analysis

Protocol: GC Analysis of this compound and its Derivatives

  • GC System: A gas chromatograph equipped with an autosampler, a suitable injector (e.g., split/splitless), and an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

  • Detector Temperature:

    • ECD: 300 °C.

    • MS Transfer Line: 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for identification.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on an indirect competitive ELISA developed for water samples and can be adapted for soil analysis.[5]

3.3.1. Sample Preparation: Extraction for Soil

Protocol: Soil Extraction for ELISA

  • Sample Weighing: Weigh 5 g of homogenized soil into a centrifuge tube.

  • Extraction: Add 10 mL of a suitable extraction buffer (e.g., phosphate-buffered saline with a small percentage of organic solvent like methanol).

  • Shaking: Shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge at high speed to pellet the soil particles.

  • Dilution: The supernatant contains the extracted this compound. This extract will likely need to be diluted significantly in the assay buffer to minimize matrix effects. The optimal dilution factor should be determined experimentally.

3.3.2. ELISA Protocol

Protocol: Indirect Competitive ELISA for this compound

  • Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate (the coating antigen) and incubate overnight at 4 °C.

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add the this compound standards or prepared samples (from water or soil extracts) to the wells, followed by the addition of a specific anti-bromoxynil antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for binding to the antibody.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate into a colored product.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

Experimental Workflows

HPLC_Workflow_Soil cluster_prep Sample Preparation (Soil) cluster_analysis HPLC Analysis soil_sample 1. Homogenized Soil Sample (10g) hydration 2. Hydration with Water soil_sample->hydration extraction 3. Acetonitrile Extraction hydration->extraction salting_out 4. Add QuEChERS Salts extraction->salting_out centrifuge1 5. Centrifugation salting_out->centrifuge1 dSPE 6. d-SPE Cleanup centrifuge1->dSPE centrifuge2 7. Centrifugation dSPE->centrifuge2 final_extract 8. Final Extract centrifuge2->final_extract hplc HPLC-DAD/MS-MS final_extract->hplc

Caption: HPLC analysis workflow for this compound in soil.

GC_Workflow_Soil cluster_prep Sample Preparation (Soil) cluster_analysis GC Analysis soil_sample 1. Homogenized Soil Sample lle 2. Liquid-Liquid Extraction soil_sample->lle cleanup 3. Cleanup lle->cleanup concentration 4. Concentration & Solvent Exchange cleanup->concentration derivatization 5. Derivatization (for this compound) concentration->derivatization final_sample 6. Final Sample derivatization->final_sample gc GC-ECD/MS final_sample->gc

Caption: GC analysis workflow for this compound in soil.

ELISA_Workflow_Water cluster_prep Sample Preparation (Water) cluster_analysis ELISA Protocol water_sample 1. Water Sample dilution 2. Dilution (if necessary) water_sample->dilution coating Coating dilution->coating blocking Blocking coating->blocking competition Competitive Reaction blocking->competition secondary_ab Secondary Antibody competition->secondary_ab substrate Substrate Addition secondary_ab->substrate read Read Absorbance substrate->read

Caption: ELISA workflow for this compound in water.

References

Application Notes and Protocols: Bromoxynil as a Tool for Studying Photosystem II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a potent and selective nitrile herbicide widely utilized as a tool in plant science and agricultural research to study the function and inhibition of Photosystem II (PSII).[1][2][3] Its specific mode of action, targeting a key component of the photosynthetic electron transport chain, makes it an invaluable molecular probe for investigating the intricate mechanisms of photosynthesis, herbicide resistance, and for the development of new herbicidal compounds.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound in studying PSII inhibition, including its mechanism of action, detailed experimental protocols, and quantitative data to facilitate research and development.

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its phytotoxic effects by inhibiting photosynthetic electron transport at the level of Photosystem II.[1][2] The primary target of this compound is the D1 protein, a core subunit of the PSII reaction center located in the thylakoid membranes of chloroplasts.[5]

Specifically, this compound binds to the QB binding niche on the D1 protein, competitively inhibiting the binding of plastoquinone, the native electron acceptor.[6][7] This blockage of the QB site disrupts the electron flow from the primary quinone acceptor, QA, to QB.[6] The interruption of this critical step in the electron transport chain leads to a cascade of events:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH.

  • Formation of Reactive Oxygen Species (ROS): The accumulation of highly reduced QA leads to the formation of triplet chlorophyll and subsequently singlet oxygen (1O2), a highly reactive oxygen species. This and other ROS cause lipid peroxidation, membrane damage, and ultimately, cell death.[8]

  • Increased Chlorophyll Fluorescence: The blockage of electron transport from QA results in a higher proportion of closed PSII reaction centers, leading to an increase in the yield of chlorophyll fluorescence. This phenomenon is a key indicator of PSII inhibition and is widely used for its detection and quantification.

The binding of this compound to the D1 protein is thought to involve interactions with specific amino acid residues, such as histidine 215.[5]

Signaling Pathway of this compound Action

Bromoxynil_Pathway cluster_membrane Thylakoid Membrane PSII Photosystem II (PSII) QA Q_A PSII->QA Light Energy D1 D1 Protein (Q_B site) QB Plastoquinone (Q_B) D1->QB Inhibits Binding QA->QB Electron Transfer ETC Electron Transport Chain QB->ETC QB->ETC Electron Flow Blocked ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to CellDeath Cell Death ETC->CellDeath Photosynthesis Inhibition This compound This compound This compound->D1 Binds to Q_B site ROS->CellDeath Causes Oxidative Damage

Caption: Signaling pathway of Photosystem II inhibition by this compound.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of a PSII inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or the dose required to cause a 50% reduction in a measured parameter (e.g., oxygen evolution, chlorophyll fluorescence, or plant growth - GR50). These values can vary depending on the plant species, experimental conditions, and the specific assay used.

HerbicideChemical ClassPlant SpeciesAssayIC50 / GR50Reference
This compound NitrileAmaranthus retroflexus (Redroot Pigweed)Whole Plant Growth10 g ai/haBenchchem
This compound NitrileGlycine max (Soybean)Whole Plant Injury0.28 kg/ha (causes injury)[3]
This compound NitrileGossypium hirsutum (Cotton)Whole Plant Injury0.28 kg/ha (causes injury)[3]
Atrazine TriazineAmaranthus retroflexus (Triazine-Sensitive)Whole Plant Growth126 g ai/haBenchchem
Diuron UreaPisum sativum (Pea)DPIP Photoreduction0.04 µM[6]
Metribuzin TriazinonePisum sativum (Pea)DPIP Photoreduction0.05 µM[6]
Linuron UreaElodea nuttalliiPSII Electron Transport9-13 µg/L[9]

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of this compound on PSII are provided below.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is a rapid and sensitive method to assess the impact of herbicides on PSII photochemistry.[10][11]

Objective: To determine the effect of this compound on the quantum efficiency of PSII.

Materials:

  • Plant material (e.g., leaf discs, whole leaves, or algal suspensions)

  • This compound stock solution (dissolved in a suitable solvent like acetone or DMSO)

  • Incubation buffer (e.g., MES buffer, pH 6.5)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips or a dark room

Protocol:

  • Sample Preparation:

    • For leaf measurements, select healthy, fully expanded leaves.

    • Excise leaf discs of a uniform size if required by the experimental setup.

    • For algal cultures, adjust the cell density to a standardized concentration.

  • Dark Adaptation:

    • Dark-adapt the samples for a minimum of 20-30 minutes. This ensures that all PSII reaction centers are in the "open" state (QA is oxidized).

  • Herbicide Treatment:

    • Prepare a series of this compound concentrations in the incubation buffer. Include a solvent control.

    • Incubate the leaf discs or algal suspension in the respective this compound solutions for a defined period (e.g., 1-2 hours).

  • Fluorescence Measurement:

    • Measure the minimal fluorescence (F0) by applying a weak measuring light.

    • Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - F0) / Fm .

    • Plot the Fv/Fm values against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of this compound that causes a 50% reduction in Fv/Fm.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen production, which is a direct indicator of overall PSII activity.[12]

Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic oxygen evolution.

Materials:

  • Isolated thylakoid membranes or intact chloroplasts

  • Oxygen electrode (e.g., Clark-type electrode)

  • Reaction buffer (e.g., HEPES buffer, pH 7.5, containing sorbitol and MgCl2)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or potassium ferricyanide)

  • This compound stock solution

  • Light source with controlled intensity

Protocol:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., sodium dithionite) and air-saturated buffer.

  • Sample Preparation:

    • Prepare a suspension of thylakoid membranes or chloroplasts in the reaction buffer at a known chlorophyll concentration.

  • Reaction Setup:

    • Add the thylakoid/chloroplast suspension to the oxygen electrode chamber.

    • Add the artificial electron acceptor.

    • Allow the sample to equilibrate in the dark to measure the rate of dark respiration.

  • Herbicide Treatment:

    • Add a specific concentration of this compound (or solvent for the control) to the chamber and incubate for a short period.

  • Measurement:

    • Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

  • Data Analysis:

    • Calculate the rate of oxygen evolution (e.g., in µmol O2 / mg Chl / hour).

    • Compare the rates of oxygen evolution in the presence and absence of this compound to determine the percent inhibition.

    • Repeat with a range of this compound concentrations to determine the IC50 value.

Thermoluminescence Measurement

Thermoluminescence is a sensitive technique that probes the charge recombination reactions within PSII, providing information about the redox states of its components.[13][14]

Objective: To study the effect of this compound on the charge recombination pathways in PSII.

Materials:

  • Leaf discs or thylakoid membranes

  • Thermoluminescence apparatus

  • Cryostat for low-temperature illumination

  • Light source for flash or continuous illumination

Protocol:

  • Sample Preparation: Place a leaf disc or a suspension of thylakoid membranes in the sample holder of the thermoluminescence apparatus.

  • Dark Adaptation: Dark-adapt the sample for at least 5 minutes.

  • Low-Temperature Illumination:

    • Cool the sample to a specific low temperature (e.g., -10°C).

    • Excite the sample with a single saturating flash or a series of flashes of light to induce charge separation and trap electrons and holes in PSII.

  • Heating and Detection:

    • Rapidly cool the sample to a lower temperature (e.g., -40°C).

    • Heat the sample at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C).

    • Measure the light emitted during heating using a photomultiplier tube. The resulting plot of light intensity versus temperature is the glow curve.

  • Herbicide Treatment:

    • Incubate the sample with this compound prior to the illumination step.

  • Data Analysis:

    • Analyze the changes in the position and intensity of the thermoluminescence bands. For example, inhibition of electron transfer from QA to QB by herbicides like this compound typically leads to the disappearance of the B-band (arising from S2/3QB- recombination) and the appearance or enhancement of the Q-band (arising from S2QA- recombination).[13][14]

Reactive Oxygen Species (ROS) Measurement

Objective: To detect and quantify the production of ROS induced by this compound treatment.

Materials:

  • Plant tissue (e.g., leaf discs)

  • ROS-sensitive fluorescent probes (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA for general ROS, or specific probes for superoxide or hydrogen peroxide)

  • Fluorescence microscope or a microplate reader

  • Incubation buffer

Protocol:

  • Sample Preparation: Prepare leaf discs or other plant tissues as required.

  • Probe Loading: Incubate the plant tissue in a solution containing the ROS-sensitive probe in the dark to allow for uptake.

  • Herbicide Treatment: Treat the probe-loaded tissue with various concentrations of this compound.

  • Fluorescence Measurement:

    • After a specific incubation time, wash the tissue to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope for imaging or a microplate reader for quantitative analysis. An increase in fluorescence indicates an increase in ROS production.[15][16]

  • Data Analysis: Quantify the fluorescence intensity and compare the levels of ROS production in this compound-treated samples to the control.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying PSII inhibition by this compound and the logical relationships between the key experimental observations.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation A Plant Material Preparation (Leaf discs, Thylakoids, etc.) C Herbicide Treatment & Incubation A->C B This compound Dilution Series B->C D Chlorophyll Fluorescence (Fv/Fm) C->D E Oxygen Evolution Measurement C->E F Thermoluminescence Analysis C->F G ROS Detection C->G H Dose-Response Curve Generation D->H E->H J Mechanism of Action Confirmation F->J G->J I IC50 / EC50 Determination H->I I->J Logical_Relationships A This compound binds to D1 protein (Q_B site) B Blockage of electron transport (Q_A to Q_B) A->B C Increased Chlorophyll Fluorescence (Lower Fv/Fm) B->C causes D Decreased Oxygen Evolution B->D causes E Altered Thermoluminescence (Q-band appears) B->E causes F Increased ROS Production B->F leads to G Inhibition of Photosynthesis B->G H Oxidative Stress & Cell Damage F->H I Plant Death G->I H->I

References

Application Notes and Protocols for Assessing Bromoxynil Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to assess the efficacy of Bromoxynil, a selective, post-emergence herbicide. The protocols outlined below detail methodologies for dose-response studies, time-course evaluations, and phytotoxicity assessments, ensuring robust and reproducible data generation.

Introduction

This compound is a nitrile herbicide that functions by inhibiting photosynthesis.[1][2] It is primarily used for the post-emergence control of annual broadleaf weeds.[1][3] The mechanism of action involves the inhibition of photosystem II (PSII) by binding to the D1 protein, which blocks electron transport and subsequently halts ATP production and CO2 fixation, ultimately leading to plant cell death.[1][3][4] Accurate assessment of this compound's efficacy is crucial for determining optimal application rates, understanding potential crop injury, and managing herbicide resistance.

Experimental Design: Key Considerations

A robust experimental design is fundamental for obtaining reliable data on herbicide efficacy. The following are key considerations for assessing this compound:

  • Plant Species: Select relevant crop and weed species for testing. Include both susceptible broadleaf weeds and tolerant monocot crops to evaluate selectivity.[3]

  • Growth Stage: Apply this compound at a consistent and reported plant growth stage, as efficacy can vary with plant development.[5] Typically, the 2-4 leaf stage is appropriate for many weed species.

  • Environmental Conditions: Conduct experiments under controlled environmental conditions (growth chamber or greenhouse) to minimize variability.[6] Key parameters to control include temperature, humidity, and light intensity and duration.

  • Controls: Always include a negative control group (untreated) and, if applicable, a positive control group (a standard herbicide with a similar mode of action).

  • Replication: Use a sufficient number of replicates (typically 3-5) for each treatment group to ensure statistical significance.

Experimental Protocols

Protocol 1: Dose-Response Assay

This protocol determines the effective dose of this compound required to control a target weed species.

Materials:

  • This compound stock solution

  • Target weed species (e.g., Amaranthus retroflexus - redroot pigweed)

  • Pots with a standardized soil mix

  • Growth chamber or greenhouse

  • Spray chamber or handheld sprayer

  • Surfactant (as recommended by the this compound formulation)

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Preparation: Sow seeds of the target weed species in pots and grow them under controlled conditions until they reach the 2-4 leaf stage.

  • Herbicide Preparation: Prepare a series of this compound dilutions from the stock solution. A suggested range for initial screening is 0, 50, 100, 200, 400, and 800 g ai/ha (grams of active ingredient per hectare). The final spray volume should be consistent across all treatments. Include a surfactant if required by the formulation.

  • Herbicide Application: Uniformly spray the plants with the prepared this compound solutions. The untreated control group should be sprayed with water and surfactant only.

  • Incubation: Return the treated plants to the controlled environment.

  • Data Collection: At 14 days after treatment (DAT), assess the following:

    • Visual Phytotoxicity: Score the plants based on a 0-100% scale, where 0% is no injury and 100% is complete plant death.

    • Biomass Reduction: Harvest the above-ground plant tissue, dry it in an oven at 70°C for 72 hours, and record the dry weight.

Data Analysis:

Analyze the data using a log-logistic dose-response model to calculate the ED50 (the effective dose that causes a 50% reduction in growth) and ED90 values.[7][8]

Protocol 2: Time-Course Evaluation

This protocol assesses the rate of this compound activity over time.

Materials:

  • Same as Protocol 2.1

Procedure:

  • Plant and Herbicide Preparation: Follow steps 1 and 2 from Protocol 2.1, using a single effective dose of this compound (e.g., the previously determined ED90).

  • Herbicide Application: Apply the this compound solution as described in Protocol 2.1.

  • Data Collection: Assess visual phytotoxicity at multiple time points after treatment. Suggested time points are 1, 3, 7, 14, and 21 DAT.[1]

  • Data Analysis: Plot the mean phytotoxicity rating against time to visualize the progression of herbicide symptoms.

Protocol 3: Crop Phytotoxicity Assessment

This protocol evaluates the potential for this compound to cause injury to a desired crop species.

Materials:

  • This compound stock solution

  • Crop species of interest (e.g., Triticum aestivum - wheat)

  • Pots with a standardized soil mix

  • Growth chamber or greenhouse

  • Spray chamber or handheld sprayer

  • Surfactant

  • PPE

Procedure:

  • Plant Preparation: Grow the crop species to the recommended growth stage for herbicide application.

  • Herbicide Preparation: Prepare this compound solutions at the recommended application rate (1x) and a higher rate (e.g., 2x or 4x) to assess the margin of crop safety.[9]

  • Herbicide Application and Incubation: Follow the application and incubation steps from Protocol 2.1.

  • Data Collection: At 7 and 14 DAT, assess for any signs of phytotoxicity, including:

    • Chlorosis (yellowing of leaves)

    • Necrosis (tissue death, browning)[1]

    • Stunting (reduced plant height)

    • Epinasty (twisting or curling of stems and leaves)

  • Data Analysis: Record the severity of any observed symptoms. If significant phytotoxicity is observed, biomass reduction can also be quantified as in Protocol 2.1.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Dose-Response of this compound on Amaranthus retroflexus

This compound (g ai/ha)Visual Phytotoxicity (%)Biomass Reduction (%)
000
50
100
200
400
800

Table 2: Time-Course of this compound Efficacy on Amaranthus retroflexus

Days After TreatmentVisual Phytotoxicity (%)
1
3
7
14
21

Table 3: Phytotoxicity of this compound on Triticum aestivum

This compound (g ai/ha)Visual Injury Symptoms (7 DAT)Visual Injury Symptoms (14 DAT)Biomass Reduction (%) (14 DAT)
0NoneNone0
280 (1x)
560 (2x)

Visualizations

This compound's Mechanism of Action

Bromoxynil_Mechanism cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane Light Light Energy PSII Photosystem II Light->PSII excites D1 D1 Protein PSII->D1 contains Plastoquinone Plastoquinone Pool D1->Plastoquinone facilitates electron transfer to Block Inhibition of Electron Transport D1->Block leads to ET Electron Transport Chain Plastoquinone->ET This compound This compound This compound->D1 binds to NoATP No ATP Production Block->NoATP NoCO2Fixation No CO2 Fixation Block->NoCO2Fixation CellDeath Plant Cell Death NoATP->CellDeath NoCO2Fixation->CellDeath

Caption: Mechanism of this compound action via inhibition of Photosystem II.

Experimental Workflow for this compound Efficacy Assessment

Bromoxynil_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis PlantPrep Plant Preparation (Weed & Crop Species) DoseResponse Dose-Response Assay PlantPrep->DoseResponse TimeCourse Time-Course Evaluation PlantPrep->TimeCourse Phytotoxicity Crop Phytotoxicity Assessment PlantPrep->Phytotoxicity HerbicidePrep This compound Dilution Series HerbicidePrep->DoseResponse HerbicidePrep->TimeCourse HerbicidePrep->Phytotoxicity DataCollection Visual Assessment & Biomass Measurement DoseResponse->DataCollection TimeCourse->DataCollection Phytotoxicity->DataCollection DataAnalysis Statistical Analysis (e.g., ED50 calculation) DataCollection->DataAnalysis Conclusion Efficacy Conclusion DataAnalysis->Conclusion

Caption: Workflow for assessing the efficacy of this compound.

References

Application Notes & Protocols for Safe Handling and Storage of Bromoxynil in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a nitrile herbicide that requires careful handling in a laboratory setting due to its potential health hazards. These application notes provide comprehensive protocols for the safe handling, storage, and disposal of this compound to minimize exposure risks and ensure a safe working environment. Adherence to these guidelines is crucial for all personnel working with this compound.

2.0 Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed, inhaled, or absorbed through the skin and may cause an allergic skin reaction.[1][2] It is classified as a possible developmental toxicant.[3] All laboratory personnel must use appropriate engineering controls and wear the specified Personal Protective Equipment (PPE) when handling this compound.

2.1 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood or local exhaust ventilation is essential to minimize inhalation of vapors or mists.[4][5]

  • Safety Stations: Ensure that safety showers and eyewash fountains are readily accessible in the immediate work area.[1][3]

2.2 Personal Protective Equipment (PPE) Protocol

Personnel must wear the following PPE when handling this compound. This protocol outlines the minimum requirements.

Equipment Specification Purpose Reference
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, PVC, or neoprene).[4][6]To prevent skin contact and absorption.[4][6]
Eye Protection Splash-proof safety goggles and/or a face shield.[6]To protect eyes from splashes and aerosols.[6]
Protective Clothing A lab coat or coveralls over a long-sleeved shirt and long pants.[1][2] An impervious apron may be required for mixing/loading activities.[5]To prevent skin contamination.[1][2][5]
Respiratory Protection A NIOSH-approved respirator is required if ventilation is inadequate or when handling powders.[4]To prevent inhalation of harmful dust, mists, or vapors.[4]

3.0 Experimental Workflow and Handling Protocols

The following diagram and protocol describe the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Work Area (Fume Hood) gather_mat Gather Materials & Verify Chemical Integrity don_ppe Don PPE (Gloves, Goggles, Lab Coat) weigh Weigh/Measure this compound (Minimize Dust/Aerosols) don_ppe->weigh experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Glassware & Work Surfaces experiment->decontaminate dispose Dispose of Waste per Protocol doff_ppe Doff PPE Correctly wash Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound in the lab.

3.1 Safe Handling Protocol

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required PPE as detailed in Table 1.[7]

  • Handling:

    • Avoid breathing vapors or mists.[8]

    • Prevent all contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[4][9]

    • Ground/bond containers and use non-sparking tools if handling flammable formulations of this compound.[10]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4]

    • Decontaminate all work surfaces and equipment after use.

    • Remove contaminated clothing immediately and wash it before reuse.[8] Discard heavily contaminated items as hazardous waste.[3]

4.0 Storage Protocol

Proper storage of this compound is critical to maintain its stability and prevent accidental exposure or reaction.

Parameter Requirement Rationale Reference
Location Store in a cool, dry, and well-ventilated area.To prevent degradation and pressure build-up.[1][8]
Container Keep in the original, tightly closed container.To prevent leaks and contamination.[1][8]
Access Store in a locked-up area, inaccessible to unauthorized personnel.To prevent accidental exposure or misuse.[1][4]
Segregation Store away from foodstuffs, seed, feed, and fertilizers.To prevent cross-contamination.[8]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.To prevent fire, as some formulations are combustible.[1][10]
Incompatibilities Store separately from strong oxidizing agents, strong acids, and alkalis.To avoid hazardous chemical reactions.[1][10]

5.0 Spill and Waste Disposal Protocols

5.1 Spill Management Protocol

  • Evacuate all non-essential personnel from the spill area.[1]

  • Ensure adequate ventilation and extinguish all ignition sources.[1]

  • Wear full PPE, including respiratory protection, as specified in Table 1.[1]

  • Small Spills: Absorb the spill with inert material such as sand, vermiculite, or earth.[1][3]

  • Large Spills: Dike the spill to prevent it from spreading or entering drains and water courses.[1]

  • Collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, labeled container for disposal.[1][10]

  • Clean the spill area with detergent and water, collecting the cleaning solution for proper disposal.[3]

5.2 Waste Disposal Protocol

  • All this compound waste, including contaminated materials and empty containers, is considered hazardous.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[8][11]

  • Do not allow the product to enter drains, soil, or water courses.[4]

  • Empty containers should be triple-rinsed (or equivalent) before being punctured and disposed of in a sanitary landfill or offered for recycling if permissible.[3] Never reuse empty containers for any other purpose.[12]

6.0 First Aid Protocols

Immediate and appropriate first aid is critical in the event of this compound exposure. The following diagram and table summarize the necessary actions.

G cluster_routes cluster_actions exposure This compound Exposure Occurs skin Skin Contact eyes Eye Contact inhalation Inhalation ingestion Ingestion action_skin Remove Contaminated Clothing Rinse Skin with Water for 15-20 min skin->action_skin action_eyes Hold Eye Open Rinse with Water for 15-20 min Remove Contacts after 5 min eyes->action_eyes action_inhalation Move to Fresh Air Give Artificial Respiration if Needed inhalation->action_inhalation action_ingestion Call Poison Center Immediately Do NOT Induce Vomiting Sip Water if Able ingestion->action_ingestion seek_medical Seek Immediate Medical Attention Bring SDS/Label action_skin->seek_medical action_eyes->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: First aid decision pathway for this compound exposure.

Exposure Route First Aid Procedure Reference
Inhalation Move the person to fresh air. If the person is not breathing, call for emergency medical help and give artificial respiration if possible.[8][8][12]
Skin Contact Immediately take off contaminated clothing. Rinse the skin with plenty of water for 15–20 minutes.[8][8]
Eye Contact Hold the eye open and rinse slowly and gently with water for 15–20 minutes. If contact lenses are present, remove them after the first 5 minutes, then continue rinsing the eye.[8][8][12]
Ingestion Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if they are able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Never give anything by mouth to an unconscious person.[8][12][8][12]

Note: When seeking medical attention, always bring the product container, label, or Safety Data Sheet (SDS).[8] Treat symptomatically.[8]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bromoxynil Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on managing the degradation of bromoxynil in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and integrity of your results.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Rapid Loss of this compound in Aqueous Solutions

Question: My this compound concentration is decreasing much faster than expected in my aqueous experimental medium. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound in aqueous solutions is a common challenge and can be attributed to several factors:

  • Hydrolysis: The ester forms of this compound, such as this compound octanoate and heptanoate, are susceptible to hydrolysis, which is the cleavage of the ester bond to form the parent this compound phenol. This process is significantly accelerated at an alkaline pH.[1][2] The half-life of this compound esters can range from 1.7 to 34.1 days depending on the pH.[1][2]

  • Photodegradation: this compound is susceptible to breakdown upon exposure to light, particularly UV radiation.[2][3][4] The photolysis half-life of this compound octanoate in water can be as short as 2 to 4.6 days.[1][2]

  • Microbial Degradation: If your experimental system is not sterile, microorganisms can readily metabolize this compound.[1][2][3] The microbial degradation half-life of this compound octanoate in water and soil can range from 12 hours to 3.7 days.[1][2]

Troubleshooting Steps:

  • pH Control: Maintain the pH of your aqueous solutions in a slightly acidic to neutral range (pH 5-7) using appropriate buffers to minimize hydrolytic degradation.[3]

  • Light Protection: Store all stock solutions and conduct experiments in amber-colored glassware or vessels wrapped in aluminum foil to protect them from light.[3]

  • Sterilization: If compatible with your experimental design, sterilize your media and glassware by autoclaving or filtration to prevent microbial growth.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 4°C) to slow down degradation rates.[5] For long-term storage, freezing may be an option, but ensure the compound is fully redissolved before use.[4]

  • Solvent Choice: Prepare primary stock solutions in a non-aqueous, HPLC-grade solvent like acetonitrile, where this compound is more stable.[3][5]

Issue 2: Inconsistent Results in Soil-Based Experiments

Question: I'm observing variable degradation rates of this compound in my long-term soil incubation studies. What factors could be contributing to this inconsistency?

Answer: Soil is a complex matrix, and several factors can influence the degradation rate of this compound, leading to variability in experimental results:

  • Soil Properties: The rate of degradation is influenced by soil type (e.g., sandy loam vs. clay), organic matter content, and pH.[6][7] this compound's half-life in soil can be as short as 4.12 days.[1][2]

  • Microbial Community: The composition and activity of the soil microbial population play a significant role in the breakdown of this compound.[8][9][10] Repeated applications of this compound can lead to changes in the microbial community, which in turn can affect the degradation rate.[9][10][11]

  • Moisture and Temperature: Soil moisture and temperature significantly impact microbial activity and, consequently, the rate of this compound degradation.[12]

  • Formation of Bound Residues: this compound and its metabolites can become tightly bound to soil organic matter, making them unextractable and potentially leading to an underestimation of the total residue.[7][8]

Troubleshooting Steps:

  • Characterize Your Soil: Thoroughly characterize the soil used in your experiments, including its texture, organic carbon content, and pH. This will help in understanding and interpreting the variability in your results.

  • Standardize Incubation Conditions: Maintain consistent temperature and moisture levels across all experimental units.

  • Acclimatize Microbial Populations: If studying the effects of repeated applications, consider an acclimatization period to allow the soil microbial community to adapt.

  • Analyze for Metabolites and Bound Residues: Employ analytical methods that can detect not only the parent this compound but also its primary degradation products.[4][8] Consider using radiolabeled this compound (¹⁴C-bromoxynil) to track the formation of bound residues and mineralization to ¹⁴CO₂.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways of this compound?

A1: The primary degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the ester linkage in this compound esters to form the active this compound phenol, especially under alkaline conditions.[1][2]

  • Photolysis: Degradation by sunlight or UV radiation.[2][3][4]

  • Microbial Degradation: Breakdown by soil and water microorganisms.[1][2][8][9][10] The degradation often involves the formation of benzamide and benzoic acid analogs.[4]

Q2: How should I prepare and store my this compound stock solutions to ensure stability?

A2: To maximize the stability of your this compound solutions, follow these guidelines:

  • Solvent: Prepare stock solutions in a non-aqueous, HPLC-grade solvent such as acetonitrile.[3][5]

  • pH: If aqueous solutions are required, buffer them to a slightly acidic or neutral pH (5-7).[3]

  • Light: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]

  • Temperature: Store stock solutions at refrigerated temperatures (e.g., 4°C).[5] Stock solutions should be replaced after 6 months, or sooner if quality control checks indicate a change in concentration.[13]

Q3: What analytical methods are recommended for monitoring this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD) is a commonly used and effective method for quantifying this compound.[9][10][11][13][14] For higher sensitivity and confirmation of identity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended.[14] Gas chromatography (GC) can also be used, often after a derivatization step.[12][15]

Q4: What are the typical half-lives of this compound in different environmental matrices?

A4: The half-life of this compound varies significantly depending on the conditions. The following table summarizes some reported values:

MatrixConditionHalf-lifeReference
Water Alkaline pH (hydrolysis of esters)1.7 to 34.1 days[1][2]
Photolysis2 to 4.6 days[1][2]
Microbial degradation12 hours to 3.7 days[1][2]
Prairie wetland ponds9 to 17 days[1][2]
Soil General7 days[16]
Sandy soil~10 days[6]
Silt loam< 1 day[7]
Maize field4.12 days[1][2][14]
Maize Seedling 1.14 days[14]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a method to determine the stability of this compound in an aqueous solution under specific pH, temperature, and light conditions.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • Phosphate buffer solutions (pH 5, 7, and 9)

  • Amber and clear glass vials with PTFE-lined caps

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Working Solutions: Spike the phosphate buffers (pH 5, 7, and 9) with the stock solution to achieve a final concentration of 10 µg/mL.

  • Incubation:

    • For each pH, aliquot the working solution into a set of amber vials (for dark conditions) and a set of clear vials (for light conditions).

    • Place half of the vials from each set in a temperature-controlled incubator at 25°C and the other half at 4°C.

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), collect a vial from each condition.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition and calculate the degradation rate and half-life.

Visualizations

This compound Degradation Pathways

Bromoxynil_Esters This compound Esters (e.g., Octanoate) This compound This compound Phenol Bromoxynil_Esters->this compound Hydrolysis (Alkaline pH) Bromoxynil_Esters->this compound Photolysis Metabolites Metabolites (e.g., Benzamide, Benzoic Acid) This compound->Metabolites Microbial Degradation This compound->Metabolites Photolysis Mineralization Mineralization (CO2 + H2O) This compound->Mineralization Microbial Degradation Bound_Residues Bound Residues (Soil Organic Matter) This compound->Bound_Residues Sorption Metabolites->Mineralization Further Degradation Metabolites->Bound_Residues Sorption

Caption: Major degradation pathways of this compound esters in the environment.

Troubleshooting Workflow for this compound Degradation

Start Start: Unexpected this compound Loss Check_Solution Aqueous or Soil Matrix? Start->Check_Solution Aqueous Aqueous Solution Check_Solution->Aqueous Aqueous Soil Soil Matrix Check_Solution->Soil Soil Check_pH Check pH Aqueous->Check_pH Check_Soil_Props Characterize Soil (pH, OM, Texture) Soil->Check_Soil_Props Check_Light Check Light Exposure Check_pH->Check_Light Neutral/Acidic Adjust_pH Adjust pH to 5-7 Check_pH->Adjust_pH Alkaline Check_Sterility Check Sterility Check_Light->Check_Sterility Protected Protect_Light Use Amber Vials Check_Light->Protect_Light Exposed Sterilize Sterilize Medium Check_Sterility->Sterilize Non-Sterile End Problem Resolved Check_Sterility->End Sterile Check_Conditions Standardize (Temp, Moisture) Check_Soil_Props->Check_Conditions Analyze_Metabolites Analyze for Metabolites & Bound Residues Check_Conditions->Analyze_Metabolites Analyze_Metabolites->End Adjust_pH->Check_Light Protect_Light->Check_Sterility Sterilize->End

Caption: A logical workflow for troubleshooting unexpected this compound degradation.

References

Troubleshooting unexpected phytotoxicity with Bromoxynil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected phytotoxicity with Bromoxynil.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the typical symptoms of this compound phytotoxicity?

A1: this compound is a post-emergence herbicide that inhibits photosynthesis.[1][2][3] Symptoms of phytotoxicity are generally localized to areas of direct contact and can include:

  • Leaf Burn and Necrosis: Brown, burnt, or dead tissue on the leaves where the herbicide was applied. This can be more severe under hot and windy conditions.[4]

  • Chlorosis and Bleaching: Yellowing or whitening of the leaf tissue.[5][6]

  • Stunting: Reduced or slowed plant growth.

  • Wilting and Desiccation: Plants may appear wilted, followed by drying out of the affected tissues.[6]

Symptoms typically appear within a few days of application.[6] Since this compound has limited translocation within the plant, new growth may appear healthy if the plant is able to recover.[3][4]

Q2: My non-target plants are showing signs of injury. What could be the cause?

A2: Injury to non-target plants is often due to spray drift or volatilization.

  • Spray Drift: Fine spray droplets can be carried by wind to adjacent, non-target areas during application.[7] Observe the pattern of injury; it will likely follow the direction of the wind at the time of application.[7]

  • Volatilization: Some herbicide formulations can turn into a vapor after application, especially under high temperatures, and move to unintended areas.[7]

To diagnose the issue, it is important to examine the location of the injured plants in relation to the treated area and consider the weather conditions at the time of and following the application.[7]

Q3: I applied this compound according to the recommended rate, but still observed significant crop injury. What factors could have contributed to this?

A3: Several factors can increase crop sensitivity to this compound, even at recommended application rates:

  • Environmental Conditions:

    • Temperature: High temperatures (above 20°C or 68°F) during or after application can significantly increase phytotoxicity.[8][9][10][11][12] Applying during periods of frost or large day/night temperature fluctuations can also cause temporary discoloration or injury.[9][13]

    • Relative Humidity: High humidity (90-95%) can enhance this compound's phytotoxic effects compared to lower humidity levels (40-60%).[8]

  • Crop Stress: Applying this compound to crops that are already stressed due to drought, disease, or nutrient deficiencies can increase the likelihood of injury.[9]

  • Crop Growth Stage: Applying herbicides at later growth stages may lead to more pronounced injury.[14]

  • Tank Mixing: Incompatibility with other pesticides or adjuvants in a tank mix can lead to enhanced phytotoxicity.[15]

Q4: Can I tank-mix this compound with other herbicides or adjuvants?

A4: Yes, this compound is often tank-mixed to broaden the spectrum of weed control.[2] However, incompatibility can lead to reduced efficacy or increased crop injury.[15]

  • Read the Labels: Always consult the labels of all products in the tank mix. The most restrictive label instructions must be followed.[15]

  • Jar Test: Before mixing a large batch, perform a jar test to check for physical incompatibility (e.g., formation of solids, gels, or separation).[16][17][18]

  • Mixing Order: The order in which products are added to the tank is crucial. Follow the recommended mixing order on the product labels.[16]

  • Adjuvants: The use of certain adjuvants can increase the absorption of this compound by the crop, potentially leading to phytotoxicity.

Q5: How can I confirm that the observed plant injury is caused by this compound?

A5: Diagnosing herbicide injury requires a systematic approach.[19]

  • Observe the Symptoms: Compare the symptoms on the affected plants with known symptoms of this compound phytotoxicity (leaf burn, chlorosis).

  • Examine the Pattern of Injury: Look for patterns in the field. Is the injury uniform, or is it concentrated in areas of spray overlap or potential drift?[20]

  • Review Application Records: Check the application rate, date, time, weather conditions, and any tank-mix partners used.[19]

  • Consider Other Causes: Rule out other potential causes of the symptoms, such as nutrient deficiencies, diseases, or insect damage.[20]

  • Laboratory Analysis: For a definitive diagnosis, soil and plant tissue samples can be analyzed for this compound residues.[21]

Quantitative Data Summary

Table 1: Environmental Factors Influencing this compound Phytotoxicity

FactorConditionImpact on PhytotoxicityReference(s)
Temperature High temperatures (>20°C / 68°F)Increased phytotoxicity[8][9][10][11][12]
Low temperatures (near freezing)Can cause transient bleaching or injury[9][14]
Relative Humidity High (90-95%) vs. Low (40-60%)Generally higher phytotoxicity at high humidity[8]
Rainfall Immediately after applicationCan reduce efficacy[8]

Table 2: this compound Soil and Plant Half-Life

MatrixMean Half-LifeDissipation RateReference(s)
Soil ~2 weeks (variable)91.25% over 21 days[1][22][23]
Maize Seedling 1.14 days97.79% over 7 days[22][23]

Experimental Protocols

Protocol 1: Diagnosing Herbicide Injury

This protocol outlines a systematic approach to investigating suspected herbicide injury.

  • Site Investigation and Information Gathering:

    • Record the date the injury was first observed.

    • Document the specific symptoms on the affected plants.

    • Photograph the overall pattern of injury in the field and close-ups of affected plants.[20] Compare injured plants to healthy plants from an unaffected area.[20]

    • Obtain detailed records of all pesticide and fertilizer applications to the affected and surrounding areas, including product names, application rates, dates, and weather conditions.[19]

    • Collect soil and plant samples from both the injured and a nearby non-injured area for comparison.

  • Sample Collection for Residue Analysis:

    • Plant Tissue: Collect several whole plants showing symptoms from the affected area. Also, collect control plants from an unaffected area. Place samples in labeled plastic bags and keep them cool.

    • Soil: Take multiple soil cores (0-15 cm depth) from the affected area and combine them to form a composite sample. Repeat this process in the unaffected control area.

  • Laboratory Analysis (Refer to Protocol 2):

    • Submit the collected plant and soil samples to a qualified analytical laboratory for this compound residue analysis.

  • Data Interpretation:

    • Compare the residue levels in the samples from the injured and uninjured areas.[21]

    • Correlate the presence and concentration of this compound with the observed symptoms and application records to confirm the cause of injury.

Protocol 2: Quantification of this compound Residues in Plant and Soil Samples

This protocol provides a general methodology for the extraction and analysis of this compound residues using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation and Extraction:

    • Plant Tissue: Homogenize the plant material. Extract a known weight of the homogenized sample with a suitable solvent such as acetonitrile or methanol.[24]

    • Soil: Air-dry and sieve the soil sample. Extract a known weight of the soil with an appropriate solvent mixture (e.g., ammoniacal methanol).[22]

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.

  • HPLC Analysis:

    • Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (DAD) or a Tandem Mass Spectrometer (MS/MS) for detection.[22][23]

    • Column: A C18 reverse-phase column is commonly used.[25]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typical.[24][25]

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations.[24][25] Generate a calibration curve by plotting the peak area against the concentration of the standards.[24]

    • Quantification: Inject the prepared sample extracts into the HPLC system. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[24]

Visualizations

Bromoxynil_Mechanism_of_Action cluster_photosynthesis Photosynthesis (Light-Dependent Reactions) Sunlight Sunlight PSII Photosystem II (PSII) D1 Protein Sunlight->PSII Light Energy Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Electron Flow ATP_Production ATP Production (Energy) Electron_Transport_Chain->ATP_Production Outcome Photosynthesis Halted Energy Depletion Cell Damage -> Plant Death This compound This compound This compound->Inhibition

Caption: Mechanism of action for this compound as a photosynthesis inhibitor.

Troubleshooting_Workflow Start Unexpected Phytotoxicity Observed Observe Step 1: Observe Symptoms & Injury Pattern Start->Observe Review Step 2: Review Application Records & Weather Data Observe->Review Check_Tank_Mix Was a Tank Mix Used? Review->Check_Tank_Mix Investigate_Compatibility Investigate Tank Mix Compatibility (Jar Test, Labels) Check_Tank_Mix->Investigate_Compatibility Yes Assess_Environment Stressful Environmental Conditions? Check_Tank_Mix->Assess_Environment No Investigate_Compatibility->Assess_Environment Identify_Stressors Identify Stressors: High Temp, Frost, Drought, etc. Assess_Environment->Identify_Stressors Yes Consider_Drift Injury Pattern Suggests Drift or Application Error? Assess_Environment->Consider_Drift No Identify_Stressors->Consider_Drift Map_Injury Map Injury Pattern vs. Application Area & Wind Direction Consider_Drift->Map_Injury Yes Analyze_Samples Step 3: Collect & Analyze Soil/Tissue Samples Consider_Drift->Analyze_Samples No Map_Injury->Analyze_Samples Conclusion Determine Probable Cause(s) Analyze_Samples->Conclusion

Caption: A logical workflow for troubleshooting this compound phytotoxicity.

Tank_Mix_Decision_Process Start Considering a Tank Mix with This compound Read_Labels Read Labels of ALL Products Start->Read_Labels Is_Mixing_Allowed Is Tank Mixing Explicitly Allowed on All Labels? Read_Labels->Is_Mixing_Allowed Do_Not_Mix Do Not Mix Is_Mixing_Allowed->Do_Not_Mix No Jar_Test Perform a Jar Test for Physical Compatibility Is_Mixing_Allowed->Jar_Test Yes Is_Compatible Is the Mixture Physically Compatible? Jar_Test->Is_Compatible Incompatible Incompatible: Do Not Mix Is_Compatible->Incompatible No Mixing_Order Follow Correct Mixing Order and Agitate Well Is_Compatible->Mixing_Order Yes Proceed Proceed with Application Mixing_Order->Proceed

Caption: Decision-making process for tank-mixing this compound.

References

Optimizing Bromoxynil concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing bromoxynil concentration in experiments to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, post-emergence herbicide that primarily acts by inhibiting photosynthesis.[1][2] It specifically targets Photosystem II (PSII) in the chloroplasts of susceptible plants. By binding to the D1 protein of the PSII complex, this compound blocks electron transport, which halts the production of ATP and NADPH necessary for CO2 fixation and plant growth.[2] This disruption of the electron transport chain also leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation and ultimately leading to cell death.

Q2: What are the common off-target effects of this compound observed in a laboratory setting?

A2: Off-target effects of this compound can be observed in various non-target organisms. In non-target plants, it can inhibit photosynthesis, leading to reduced growth and, at higher concentrations, necrosis. In animal cells and organisms, this compound has been shown to induce oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[3][4] This can lead to cellular damage, inflammation, and apoptosis (programmed cell death). Studies have also indicated that this compound can interfere with signaling pathways, such as the NF-κB pathway, which is involved in cellular responses to stress.[3][4]

Q3: How can I determine a starting concentration for my experiments to minimize off-target effects?

A3: To determine an appropriate starting concentration, it is crucial to consult existing toxicological data for organisms or cell types similar to your experimental system. Key metrics to consider are the No-Observed-Adverse-Effect-Level (NOAEL), the Lowest-Observed-Adverse-Effect-Level (LOAEL), the half-maximal effective concentration (EC50), and the half-maximal lethal concentration (LC50).[5][6][7] It is recommended to perform a dose-response study with a wide range of concentrations, including those below the known EC50 or LC50 values for related species.[8] This will help you identify the lowest concentration that elicits the desired on-target effect while minimizing off-target toxicity.

Q4: Are there different forms of this compound, and do they have different toxicities?

A4: Yes, this compound is often used in the form of its esters, such as this compound octanoate or this compound heptanoate.[1] These ester forms are generally more lipophilic (fat-soluble) than the parent this compound phenol, which can affect their uptake and bioavailability. While the esters are rapidly hydrolyzed to the active this compound phenol in organisms, their formulation can influence their acute toxicity. It is important to be aware of the specific form of this compound you are using and to consult toxicity data relevant to that form.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in experimental results Inconsistent this compound concentration in the test medium.Ensure proper dissolution of this compound in a suitable solvent before adding it to the medium. Prepare fresh stock solutions regularly. Verify the final concentration using analytical methods if possible.
Unexpected cell death or stress in control group Solvent toxicity.Run a solvent control group to assess the effect of the solvent used to dissolve this compound at the highest concentration used in the experiment.
No observable on-target effect This compound concentration is too low. The compound has degraded.Increase the concentration of this compound. Check the stability of this compound under your experimental conditions (e.g., light, pH).
Significant off-target effects at the lowest effective concentration High sensitivity of the experimental system.Consider using a different, more selective compound if possible. If not, refine the concentration range in your dose-response study to more precisely determine the threshold for off-target effects.

Quantitative Data on Off-Target Effects

The following tables summarize the toxicity of this compound and its esters to various non-target organisms. This data can be used as a reference for selecting appropriate concentration ranges for your experiments.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

OrganismForm of this compoundEndpointValue (µg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)This compound octanoate96-h LC5050[9]
Bluegill Sunfish (Lepomis macrochirus)This compound octanoate96-h LC5053[9]
Goldfish (Carassius auratus)This compound potassium saltLC50460[10]
Catfish (Ictalurus punctatus)This compound potassium saltLC5063[10]
Daphnia magna (Water Flea)This compound octanoate48-h EC5096[9]
Daphnia pulex (Water Flea)This compound octanoateEC5011[9]
Green Algae (Chlorophyta)This compound phenol30-d IC50500[11]
Lemna minor (Duckweed)This compound7-d EC50 (growth)15.5[12]

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

OrganismForm of this compoundEndpointValue (mg/kg)Reference
Rat (oral)This compound phenolLD5081-93[13]
Rat (oral)This compound octanoateLD50238-400[13]
Rabbit (dermal)This compound phenolLD50>2000[14]
Bobwhite Quail (Colinus virginianus)This compound octanoateLD50148[9]
Mallard Duck (Anas platyrhynchos)This compound octanoateLD502050[9]
PheasantThis compoundLD5050[10]
Honeybee (Apis mellifera)This compoundNot toxic[10]

Experimental Protocols

Protocol 1: Assessing Photosynthesis Inhibition in Non-Target Plants

This protocol is adapted from methods using chlorophyll fluorescence to measure the efficiency of Photosystem II.

Objective: To determine the effect of different concentrations of this compound on the photosynthetic activity of a non-target plant species.

Materials:

  • Non-target plant seedlings (e.g., Lemna minor, lettuce)

  • This compound stock solution

  • Growth medium appropriate for the plant species

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Multi-well plates or small beakers

  • Growth chamber with controlled light and temperature

Procedure:

  • Plant Preparation: Acclimate the plants in the growth chamber for at least 24 hours before the experiment.

  • Treatment Application: Prepare a series of this compound concentrations in the growth medium. Include a solvent control and a negative control (medium only).

  • Exposure: Place the plants in the treatment solutions and incubate them in the growth chamber under a defined light/dark cycle.

  • Dark Adaptation: Before each measurement, dark-adapt the plants for at least 20 minutes.

  • Chlorophyll Fluorescence Measurement:

    • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • The maximal quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

  • Data Collection: Take measurements at different time points (e.g., 0, 24, 48, 72 hours) after exposure.

  • Data Analysis: Compare the Fv/Fm values of the treated plants to the control groups. A decrease in Fv/Fm indicates inhibition of PSII. Calculate the EC50 value for the inhibition of photosynthesis.

Protocol 2: Acute Immobilization Test with Daphnia magna

This protocol is based on the OECD Guideline 202 for the testing of chemicals.[15][16][17][18][19]

Objective: To determine the acute toxicity (EC50) of this compound to Daphnia magna.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • This compound stock solution

  • Reconstituted freshwater (as per OECD guidelines)

  • Glass test vessels (e.g., 50 mL beakers)

  • Incubator with controlled temperature (20 ± 1°C) and light cycle (16h light: 8h dark)

Procedure:

  • Test Solutions: Prepare a geometric series of at least five this compound concentrations in the reconstituted freshwater. Include a control group with no this compound.

  • Experimental Setup: Add a defined volume of the test solution to each replicate test vessel. Use at least 20 daphnids per concentration, divided into at least four replicates (5 daphnids per vessel).

  • Exposure: Introduce the neonates to the test vessels.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Calculate the percentage of immobilization for each concentration at each time point. Determine the 48-hour EC50 value using appropriate statistical methods (e.g., probit analysis).

Protocol 3: Assessment of Cellular Oxidative Stress

Objective: To measure the induction of reactive oxygen species (ROS) and the activity of antioxidant enzymes in cells exposed to this compound.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • CellROX® Green Reagent (or similar ROS indicator)

  • Kits for measuring superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity

  • Microplate reader with fluorescence and absorbance capabilities

  • Microscope

Procedure:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours). Include appropriate controls.

  • ROS Measurement (using CellROX® Green):

    • Add CellROX® Green Reagent to the cells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.

    • Wash the cells three times with PBS.

    • Measure the fluorescence using a microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS.

  • Antioxidant Enzyme Activity Assays:

    • After treatment, lyse the cells according to the instructions of the specific assay kits.

    • Perform the SOD, CAT, and GPx activity assays on the cell lysates following the manufacturer's protocols.

    • Measure the absorbance at the appropriate wavelengths using a microplate reader.

  • Data Analysis: Normalize the fluorescence or absorbance readings to the protein concentration of the cell lysates. Compare the results from the this compound-treated groups to the control group to determine the effect on ROS production and antioxidant enzyme activity.

Visualizations

G This compound's Primary Mechanism of Action This compound This compound D1_Protein D1 Protein This compound->D1_Protein Binds to PSII Photosystem II (PSII) in Thylakoid Membrane Electron_Transport Electron Transport Chain PSII->Electron_Transport Inhibits D1_Protein->PSII Component of ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Leads to decreased ROS Reactive Oxygen Species (ROS) Production Electron_Transport->ROS Disruption leads to CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Required for Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Leads to Cell_Damage Cell Damage & Lipid Peroxidation ROS->Cell_Damage Causes G Experimental Workflow for Assessing Off-Target Effects cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_interpretation Interpretation Select_System Select Non-Target System (Cells, Organism) Dose_Response Design Dose-Response Concentration Range Select_System->Dose_Response Prepare_Solutions Prepare this compound Stock & Working Solutions Dose_Response->Prepare_Solutions Expose_System Expose System to This compound Concentrations Prepare_Solutions->Expose_System Incubate Incubate under Controlled Conditions Expose_System->Incubate Measure_Endpoints Measure Relevant Endpoints (e.g., Photosynthesis, Viability, Oxidative Stress) Incubate->Measure_Endpoints Collect_Data Collect Data at Defined Time Points Measure_Endpoints->Collect_Data Analyze_Data Statistical Analysis Collect_Data->Analyze_Data Determine_Values Determine EC50, NOEC, LOEC Analyze_Data->Determine_Values Optimize_Conc Optimize Experimental Concentration Determine_Values->Optimize_Conc G Signaling Pathways Affected by this compound Off-Target Effects This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Induces Antioxidant_Defense Decreased Antioxidant Defense (SOD, CAT, GPx) This compound->Antioxidant_Defense Causes ROS Increased ROS Mitochondria->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress TLR4_MyD88 TLR4/MyD88 Pathway Oxidative_Stress->TLR4_MyD88 Can activate JAK1_STAT3 JAK1/STAT3 Pathway Oxidative_Stress->JAK1_STAT3 Can activate Apoptosis Apoptosis Oxidative_Stress->Apoptosis Can lead to Antioxidant_Defense->Oxidative_Stress Contributes to NFkB NF-κB Activation TLR4_MyD88->NFkB Inflammation Inflammation NFkB->Inflammation Inflammation->Apoptosis Can lead to JAK1_STAT3->Inflammation

References

Bromoxynil Efficacy in Greenhouse Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during greenhouse experiments with the herbicide bromoxynil. The information is designed to help researchers optimize experimental design and interpret results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a post-emergence herbicide that acts as a potent inhibitor of photosynthesis.[1] Specifically, it binds to the D1 protein subunit within Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.[1] This binding blocks electron transport, halting the production of chemical energy (ATP and NADPH) necessary for plant growth.[2][3] The disruption of electron flow leads to a rapid buildup of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[2][3]

Q2: At what growth stage are weeds most susceptible to this compound?

A2: this compound is most effective when applied to young, actively growing broadleaf weeds, typically at the 2-6 leaf stage.[4][5] Efficacy decreases as weeds mature and develop a thicker cuticle, which can limit herbicide absorption.

Q3: What are the typical symptoms of this compound injury on susceptible plants?

A3: Following a foliar application of this compound, susceptible plants will typically exhibit initial water-soaking of the leaves, followed by interveinal chlorosis (yellowing between the veins) and necrosis (tissue death), particularly at the leaf tips and margins. These symptoms are a direct result of the inhibition of photosynthesis and subsequent cell membrane destruction.[2]

Q4: Can this compound be tank-mixed with other herbicides?

A4: Yes, this compound is often tank-mixed with other herbicides to broaden the spectrum of weed control.[6] For example, it can be combined with herbicides like tolpyralate, MCPA, or 2,4-D to enhance the control of various broadleaf and some grass weeds.[6][7] Always consult product labels for specific tank-mix compatibility and recommendations.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Reduced or no efficacy on susceptible weed species Weed Growth Stage: Weeds may have been too mature at the time of application.Apply this compound to weeds at the recommended 2-6 leaf stage for optimal control.[4][5]
Environmental Conditions: Sub-optimal temperature, humidity, or light intensity can affect herbicide uptake and activity.Maintain optimal greenhouse conditions. Avoid applying this compound in temperatures above 20°C. Ensure adequate humidity to prevent rapid droplet drying.
Improper Application: Poor spray coverage, incorrect spray volume, or inappropriate nozzle selection can lead to insufficient herbicide delivery.Calibrate spray equipment to ensure uniform coverage. Use appropriate nozzles and spray volumes as recommended for greenhouse applications.[8][9]
Herbicide Resistance: The target weed population may have developed resistance to PSII-inhibiting herbicides.Confirm the resistance status of the weed population. Consider using a herbicide with a different mode of action.
Inconsistent results across experimental replicates Variable Environmental Conditions: Fluctuations in temperature, light, or humidity within the greenhouse can lead to varied plant responses.Ensure consistent environmental conditions across all experimental units. Monitor and record environmental data throughout the experiment.
Non-uniform Weed Growth: Differences in weed size and developmental stage at the time of application can affect efficacy.Select weeds of a uniform growth stage for treatment to minimize variability.
Inconsistent Application Technique: Variations in spray application between replicates can lead to differing results.Use a calibrated laboratory sprayer to ensure consistent and repeatable applications for all treatments.
Crop or non-target plant injury Spray Drift: Movement of spray droplets from the target area to adjacent non-target plants.Employ spray shields or other drift-reduction techniques during application. Avoid spraying near sensitive plants.
Incorrect Dosage: Application of a higher than recommended dose of this compound.Carefully calculate and prepare herbicide solutions to ensure accurate dosage.

Data on this compound Efficacy

The following table summarizes data from a greenhouse study on the efficacy of a tank-mix of tolpyralate and this compound on various weed species. While this data is for a premix, it provides insight into the general efficacy of this compound on different weeds.

Table 1: Efficacy of Tolpyralate and this compound Tank-Mix on Various Weed Species in a Greenhouse Study [6]

Weed SpeciesHerbicide Rate (g ai/ha)Visual Control (%)
Broadleaf Weeds
Kochia (Kochia scoparia)Tolpyralate (15) + this compound (150)>95
Common Chickweed (Stellaria media)Tolpyralate (15) + this compound (150)>95
Wild Mustard (Sinapis arvensis)Tolpyralate (15) + this compound (150)>95
Corn Poppy (Papaver rhoeas)Tolpyralate (15) + this compound (150)>95
Grass Weeds
Green Foxtail (Setaria viridis)Tolpyralate (15) + this compound (150)>90
Barnyardgrass (Echinochloa crus-galli)Tolpyralate (15) + this compound (150)>90
Large Crabgrass (Digitaria sanguinalis)Tolpyralate (15) + this compound (150)>90

Note: The data presented is for a tank-mix of tolpyralate and this compound. The efficacy of this compound alone may vary.

Factors Affecting Efficacy: A Qualitative Overview

While specific quantitative data from greenhouse studies on the individual effects of many factors on this compound efficacy is limited in the available literature, the following table provides a qualitative summary based on general herbicide science and available information.

Table 2: Qualitative Impact of Various Factors on this compound Efficacy

FactorImpact on EfficacyRecommendations for Greenhouse Studies
Temperature Higher temperatures (above 20°C) can increase the rate of herbicide degradation and may reduce efficacy.Maintain moderate temperatures (e.g., 20-25°C) for optimal performance.
Humidity High humidity slows the drying of spray droplets, allowing more time for herbicide absorption. Low humidity can lead to rapid drying and reduced uptake.Maintain moderate to high humidity levels (e.g., 50-70%) to enhance absorption.[4]
Light Intensity As a photosynthesis inhibitor, this compound requires light for its herbicidal activity to manifest.Provide a consistent and adequate photoperiod (e.g., 16-hour light/8-hour dark) to ensure proper herbicide activation.[4]
Adjuvants Adjuvants, such as non-ionic surfactants, can enhance spray retention, droplet spreading, and herbicide penetration through the leaf cuticle.The use of a recommended adjuvant is generally advised to improve efficacy, though quantitative comparisons are limited in the literature.
Spray Volume & Nozzle Type Adequate spray volume and appropriate nozzle selection are crucial for achieving thorough coverage of the target weed foliage.[8][9]Calibrate equipment to deliver a consistent volume that ensures complete coverage without excessive runoff. Flat-fan nozzles are often suitable for broadcast applications in greenhouse settings.[8]
Soil Moisture Weeds under drought stress may have a thicker cuticle and reduced metabolic activity, leading to decreased herbicide uptake and translocation.Ensure weeds are actively growing and not under moisture stress at the time of application for optimal results.

Experimental Protocols

Greenhouse Efficacy Trial Protocol (Adapted from Chloroxynil Protocol)[4]

This protocol outlines a whole-plant bioassay to determine the efficacy of this compound on selected weed species in a controlled greenhouse environment.

1. Materials:

  • This compound technical grade or formulated product.
  • Weed seeds of target species (e.g., Amaranthus retroflexus, Chenopodium album).
  • Pots (10-15 cm diameter) filled with a standard potting mix.
  • Greenhouse with controlled environment (Temperature: 20-25°C; Humidity: 50-70%; Photoperiod: 16-hour light/8-hour dark).
  • Calibrated laboratory sprayer.
  • Recommended non-ionic surfactant.
  • Personal Protective Equipment (PPE).

2. Procedure:

  • Plant Propagation: Sow weed seeds in pots and grow to the 2-4 true leaf stage. Ensure uniform seedling growth.
  • Herbicide Preparation: Prepare a stock solution of this compound and create a series of dilutions to test a range of application rates (e.g., half, full, and double the recommended field rate).
  • Experimental Design: Use a randomized complete block design with a sufficient number of replications (e.g., four). Include an untreated control group (sprayed with water and surfactant only).
  • Herbicide Application: Use a laboratory sprayer to apply the herbicide solutions evenly to the weed foliage, ensuring complete coverage.
  • Post-Application Care: Return plants to the greenhouse, maintaining optimal growing conditions. Water at the soil level to avoid washing the herbicide off the leaves.

3. Data Collection:

  • Visually assess weed control at set intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a 0% (no effect) to 100% (complete kill) rating scale.
  • At the final assessment (e.g., 21 DAT), harvest the above-ground biomass of each plant, and determine the fresh and dry weights.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
  • Calculate the herbicide dose required to cause a 50% reduction in growth (GR50).

Visualizations

This compound Mode of Action: Inhibition of Photosystem II

Bromoxynil_Mode_of_Action cluster_PSII Photosystem II Complex Light Light Energy PSII Photosystem II (PSII) Light->PSII excites D1_Protein D1 Protein (QB binding site) Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone transfers electron to ROS Reactive Oxygen Species (ROS) Generation D1_Protein->ROS leads to Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain carries electron to This compound This compound This compound->D1_Protein binds to & blocks Membrane_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Membrane_Damage causes Cell_Death Cell Death & Necrosis Membrane_Damage->Cell_Death results in

Caption: this compound inhibits photosynthesis by blocking the D1 protein in Photosystem II.

Experimental Workflow for this compound Efficacy Testing

Bromoxynil_Workflow start Start: Plant Propagation (Uniform weed growth to 2-4 leaf stage) prep Herbicide Preparation (Dose-response concentrations) start->prep design Experimental Design (Randomized Complete Block) prep->design application Herbicide Application (Calibrated Sprayer) design->application greenhouse Incubation in Controlled Greenhouse Environment application->greenhouse data_collection Data Collection (Visual assessment, Biomass) greenhouse->data_collection analysis Statistical Analysis (ANOVA, GR50 calculation) data_collection->analysis end End: Results Interpretation analysis->end

Caption: A typical workflow for conducting a greenhouse efficacy trial of this compound.

References

Technical Support Center: Bromoxynil Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental use of Bromoxynil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of this compound and to troubleshoot common issues encountered during its preparation and use in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound has low solubility in water but is soluble in various organic solvents. The choice of solvent will depend on your experimental design and the required concentration. Please refer to the solubility data table below for specific values.

Q2: I am observing precipitation after dissolving this compound and diluting it in my aqueous experimental medium. What could be the cause?

A2: Precipitation upon dilution in aqueous media is a common issue due to the low water solubility of this compound. This can be influenced by the final concentration of the organic solvent in your medium, the pH of the medium, and the temperature. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound in the final mixture.

Q3: How does pH affect the solubility and stability of this compound?

A3: this compound is a weak acid with a pKa of approximately 4.06.[1][2] At a pH below its pKa, it exists predominantly in its less soluble neutral form. As the pH increases above 4.06, it deprotonates to form the more water-soluble phenolate anion.[1][2] However, this compound esters can readily hydrolyze to the parent this compound at alkaline pH.[3][4]

Q4: Are there alternative forms of this compound with better solubility?

A4: Yes, this compound is available as esters (e.g., octanoate, heptanoate) and salts (e.g., potassium, sodium). The esters, such as this compound octanoate, have better solubility in organic solvents and are often used in commercial formulations.[5] The potassium and sodium salts of this compound are more readily soluble in water.[2][6]

Q5: How should I prepare a stock solution of this compound?

A5: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like Dimethylformamide (DMF) or acetone, where this compound has high solubility.[6] This stock can then be diluted to the final working concentration in your experimental medium. See the detailed protocol below.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound - Inappropriate solvent choice.- Insufficient solvent volume.- Low temperature.- Refer to the solubility table and select a solvent in which this compound has high solubility (e.g., DMF, acetone).- Increase the solvent volume.- Gently warm the solution. Note that the removal of this compound can be more pronounced at lower temperatures in some contexts.[7]
Precipitation in Final Solution - Exceeding the solubility limit in the final aqueous medium.- Change in pH upon dilution.- Interaction with components of the medium.- Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent if experimentally permissible.- Adjust the pH of the final medium to be slightly alkaline (above pH 4.06) if compatible with your experiment, but be mindful of potential ester hydrolysis.[1][2]
Solution Instability Over Time - Degradation due to light exposure.- Hydrolysis at alkaline pH, especially for ester forms.[3][4]- Store stock solutions in the dark or in amber vials.- Prepare fresh working solutions before each experiment.- For this compound esters, maintain a neutral or slightly acidic pH if possible.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L) at 20-25 °CReference
Water0.13[6][8]
Dimethylformamide (DMF)610[6]
Tetrahydrofuran410[5][6]
Acetone170[5][6]
Methanol90[5][6]
Ethanol70[6]
Benzene10[6]
Mineral Oils<20[6]
Xylene10-20[6]

Table 2: Solubility of this compound Esters in Organic Solvents

CompoundSolventSolubility (g/L) at 20 °CReference
This compound octanoateAcetone1113[6]
Dichloromethane851[6]
Toluene838[6]
Methanol553[6]
Heptane562[6]
This compound heptanoateWater (pH 7)0.08[6]
This compound butyrateToluene>600[9]
Dichloromethane>600[9]
Acetone>600[9]
Ethyl acetate>600[9]
Dimethyl sulphoxide>600[9]
n-Heptane23[9]
Ethanol~70[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethylformamide (DMF) or Acetone (analytical grade)

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of this compound using an analytical balance.

    • Transfer the solid this compound to a volumetric flask.

    • Add a portion of the chosen solvent (e.g., DMF) to the flask, approximately half of the final desired volume.

    • Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly.

    • Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C for long-term storage).

Protocol 2: Preparation of Working Solutions in Aqueous Media

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Aqueous experimental medium (e.g., cell culture medium, buffer)

    • Micropipettes

  • Procedure:

    • Determine the final desired concentration of this compound in your experiment.

    • Calculate the volume of the stock solution needed to achieve this concentration.

    • Crucially, ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by your experimental system (typically <0.1-0.5%).

    • Add the calculated volume of the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

    • Visually inspect the solution for any signs of precipitation.

    • If precipitation occurs, consider reducing the final concentration or slightly increasing the co-solvent percentage if your experiment allows.

    • Prepare the working solution fresh before each experiment to minimize degradation.

Visualizations

Bromoxynil_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMF, Acetone) start->dissolve store Store Stock Solution dissolve->store dilute Dilute Stock in Aqueous Medium store->dilute check Check for Precipitation dilute->check use Use in Experiment check->use No Precipitation precip Precipitation Occurs check->precip Precipitation adjust Adjust Concentration or Co-solvent % precip->adjust

Caption: Workflow for preparing this compound solutions for experimental use.

Bromoxynil_Signaling_Pathway cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BML This compound TLR4 TLR4 BML->TLR4 Activates JAK1 JAK1 BML->JAK1 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF-6 MyD88->TRAF6 I_kB I-κB TRAF6->I_kB Inhibits NF_kB NF-κB I_kB->NF_kB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) NF_kB->Inflammatory_Genes Translocates to Nucleus STAT3 STAT3 JAK1->STAT3 STAT3->Inflammatory_Genes Translocates to Nucleus

Caption: Signaling pathways activated by this compound leading to inflammation.[10]

References

Navigating Variability in Bromoxynil Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving the herbicide bromoxynil. Our aim is to help you achieve more consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a post-emergence herbicide that primarily acts as a photosynthesis inhibitor.[1] It specifically targets Photosystem II (PSII) in the chloroplasts of plants by binding to the D1 protein.[1] This binding blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for CO2 fixation and plant growth.[1] The disruption of electron flow also leads to the formation of reactive oxygen species (ROS), causing rapid cell membrane damage and ultimately, plant death.[2]

Q2: I'm observing inconsistent herbicidal effects in my plant-based assays. What are the likely causes?

A2: Variability in the herbicidal efficacy of this compound in laboratory settings can be attributed to several factors:

  • Plant Growth Stage: Younger, actively growing weeds are generally more susceptible to this compound than mature or stressed plants.[3]

  • Application and Formulation: Inconsistent application, such as uneven spray coverage or errors in dilution, can lead to variable results. The formulation of this compound (e.g., as an ester like this compound octanoate) can affect its absorption and stability.[1]

  • Environmental Conditions: Temperature, humidity, and light intensity can all influence the uptake and activity of the herbicide. High temperatures and humidity can sometimes enhance absorption, but extreme conditions may stress the plant and reduce efficacy.[4]

  • Soil or Growth Media Composition: In soil-based assays, this compound can bind to organic matter, which may reduce its bioavailability to the plant roots.[1]

Q3: My cytotoxicity assay results with this compound are not reproducible. What should I troubleshoot?

A3: Inconsistent results in cytotoxicity assays, such as the MTT assay, can arise from several sources:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines.

  • Cell Density: The initial number of cells seeded can impact the final assay readout. It is crucial to maintain consistent cell densities across all wells and experiments.

  • Compound Stability and Solubilization: Ensure that your this compound stock solution is properly prepared, stored, and protected from light to prevent degradation. The solvent used to dissolve this compound should be tested for its own cytotoxicity.

  • Incubation Time: The duration of cell exposure to this compound will directly affect the observed cytotoxicity. Optimize and standardize the incubation period for your specific cell line and experimental goals.

  • Assay Interference: Some assay reagents can interact with the test compound. For instance, in an MTT assay, ensure that the formazan crystals are fully solubilized before reading the absorbance.

Q4: Beyond photosynthesis inhibition, what other cellular pathways are affected by this compound?

A4: Research indicates that this compound can induce secondary effects, including:

  • Oxidative Stress: By disrupting the electron transport chain, this compound leads to the production of reactive oxygen species (ROS), which can cause cellular damage.[2]

  • Inflammation and Apoptosis: Studies in animal models have shown that this compound octanoate can induce inflammation and apoptosis, potentially through the modulation of the NF-κB signaling pathway.[5]

Troubleshooting Guides

Issue 1: High Variability in Herbicidal Efficacy Bioassay
Potential Cause Troubleshooting Step
Inconsistent Plant Material Use seeds from the same lot and ensure uniform germination conditions. Select plants at a consistent growth stage (e.g., 2-4 true leaves) for treatment.
Uneven Herbicide Application For spray applications, use a calibrated laboratory sprayer to ensure uniform coverage. For soil application, thoroughly mix the this compound solution into the growth medium.
Variable Environmental Conditions Conduct experiments in a controlled environment chamber with consistent temperature, humidity, and light cycles.
Inaccurate Dosing Double-check all calculations for stock solutions and serial dilutions. Prepare fresh solutions for each experiment to avoid degradation.
Suboptimal pH of Spray Solution The pH of the spray solution can affect the uptake of the herbicide. Ensure the pH is within the recommended range for this compound formulations.
Issue 2: Inconsistent Cytotoxicity (e.g., MTT Assay) Results
Potential Cause Troubleshooting Step
Cell Seeding Inconsistency Ensure a homogenous cell suspension before plating. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Edge Effects in Microplates Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media.
This compound Degradation Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution in an appropriate solvent at a low temperature and protected from light.
Solvent Toxicity Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound) to assess any cytotoxic effects of the solvent itself.
Incomplete Formazan Solubilization After the MTT incubation, ensure the formazan crystals are completely dissolved by the solubilization buffer. Gently pipette up and down to mix and visually inspect the wells before reading the absorbance.

Data Presentation

Illustrative Cytotoxicity of a Test Compound on Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7 Breast Adenocarcinoma48Data not available
HeLa Cervical Adenocarcinoma48Data not available
A549 Lung Carcinoma48Data not available
HepG2 Hepatocellular Carcinoma48Data not available
Herbicidal Efficacy of this compound on Selected Weed Species

Note: Specific EC50 (Effective Concentration, 50%) or GR50 (Growth Reduction, 50%) values for this compound under controlled laboratory conditions can vary. The data below is indicative of its activity.

Weed SpeciesCommon NameGrowth StageParameterEfficacy
Amaranthus retroflexusRedroot Pigweed2-4 leafBiomass ReductionHigh
Abutilon theophrastiVelvetleaf2-4 leafBiomass ReductionModerate to High
Chenopodium albumCommon Lambsquarters2-4 leafBiomass ReductionHigh

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., HeLa) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with solvent only) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the media containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the results to determine the IC50 value.

Protocol 2: Measuring Photosystem II Inhibition using Chlorophyll Fluorescence
  • Plant Preparation:

    • Grow a susceptible plant species (e.g., Amaranthus retroflexus) to the 2-4 true leaf stage.

    • Dark-adapt the plants for at least 20-30 minutes before measurement.

  • This compound Application:

    • Prepare different concentrations of a this compound formulation in water.

    • Apply the solutions to the leaves using a laboratory sprayer, ensuring even coverage. Include a control group sprayed only with water.

  • Chlorophyll Fluorescence Measurement:

    • Use a pulse-amplitude-modulated (PAM) fluorometer.

    • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).

    • The maximal quantum efficiency of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

  • Data Analysis:

    • Measure Fv/Fm at different time points after this compound application.

    • A decrease in the Fv/Fm ratio indicates inhibition of Photosystem II.

    • Plot the Fv/Fm values against the this compound concentration to determine the inhibitory effect.

Mandatory Visualization

Bromoxynil_Herbicidal_Action This compound This compound D1 D1 Protein This compound->D1 Binds to PSII Photosystem II (PSII) in Thylakoid Membrane ET Electron Transport Chain Blocked ATP_NADPH ATP & NADPH Production Halted ET->ATP_NADPH ROS Reactive Oxygen Species (ROS) Generation ET->ROS Photosynthesis Photosynthesis Inhibited ATP_NADPH->Photosynthesis PlantDeath Plant Cell Death Photosynthesis->PlantDeath MembraneDamage Cell Membrane Damage ROS->MembraneDamage MembraneDamage->PlantDeath

This compound's primary mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Check_Protocol Review and Standardize Experimental Protocol Start->Check_Protocol Check_Environment Assess Environmental Controls Start->Check_Environment Check_BioMaterial Examine Biological Material Uniformity Start->Check_BioMaterial Optimize Optimize Assay Parameters Check_Reagents->Optimize Check_Protocol->Optimize Check_Environment->Optimize Check_BioMaterial->Optimize Consistent_Results Consistent Results Achieved Optimize->Consistent_Results

A logical workflow for troubleshooting experimental variability.

Bromoxynil_NFkB_Pathway This compound This compound ROS Increased ROS This compound->ROS IKK IKK Activation ROS->IKK May contribute to IkB Phosphorylation of IκBα IKK->IkB IkB_deg IκBα Degradation IkB->IkB_deg NFkB NF-κB (p65/p50) Translocation to Nucleus IkB_deg->NFkB Allows Gene Transcription of Pro-inflammatory and Apoptotic Genes NFkB->Gene

Postulated effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Bromoxynil Resistance Mitigation in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating bromoxynil resistance in weed populations.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of action for this compound?

This compound is a post-emergence herbicide that acts as a photosystem II (PSII) inhibitor.[1][2] It belongs to the nitrile chemical family and is classified under the HRAC (Herbicide Resistance Action Committee) Group 6 (formerly Group C).[1][3] Its primary mode of action is to bind to the D1 protein within the chloroplast thylakoid membrane, which blocks electron transport in PSII.[2][4] This inhibition halts photosynthesis, leading to a rapid depletion of the weed's energy reserves and ultimately, cell death.[2]

FAQ 2: What are the primary mechanisms of weed resistance to this compound?

Weed populations can develop resistance to this compound through two main mechanisms:

  • Target-Site Resistance (TSR): This occurs due to genetic mutations in the psbA gene, which codes for the D1 protein, the binding site of this compound.[4][5] These mutations alter the structure of the D1 protein, reducing the binding affinity of the herbicide and rendering it less effective.[4]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common form of NTSR is enhanced metabolism, where the resistant weed biotype can rapidly detoxify the herbicide.[4] This detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[2][6]

FAQ 3: What are the key integrated weed management (IWM) strategies to mitigate this compound resistance?

An integrated approach is crucial to delay and manage this compound resistance. Key strategies include:

  • Crop Rotation: Rotating crops with different life cycles and planting times disrupts weed cycles and allows for the use of different herbicide modes of action.[7][8]

  • Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other Group 6 herbicides in the same field.[7][9] Utilize tank mixtures of herbicides with different modes of action that are both effective against the target weed.[7][10]

  • Use of Recommended Rates: Always apply herbicides at the full recommended label rates to maximize efficacy and reduce the selection pressure for resistant individuals.[11]

  • Scouting and Monitoring: Regularly monitor fields before and after herbicide application to detect resistant patches early and prevent their spread.[11]

  • Non-Chemical Control Methods: Incorporate mechanical methods like tillage and cultural practices such as planting competitive crop varieties and using high seeding rates to suppress weed growth.[7][12]

Troubleshooting Guides

Problem 1: this compound application resulted in poor weed control. How do I determine if this is due to resistance?

Possible Causes and Solutions:

  • Application Error:

    • Incorrect Dose or Timing: Ensure that the recommended dose was used and that the application timing corresponded to the susceptible growth stage of the weeds.[9][13]

    • Environmental Conditions: this compound efficacy can be reduced if applied during stressful conditions for the weeds, such as drought or extreme temperatures.[13][14] Avoid application when temperatures are above 20°C or if rain is expected within a few hours.[1][13]

    • Poor Coverage: Inadequate spray coverage can lead to poor control. Ensure proper nozzle selection and boom height for uniform weed coverage.[3][15]

  • Herbicide Resistance:

    • If application errors are ruled out, the presence of a resistant weed population is likely. To confirm resistance, it is necessary to conduct laboratory or greenhouse-based assays.

Problem 2: How can I experimentally confirm this compound resistance in my weed population?

A whole-plant dose-response bioassay is the standard method for confirming herbicide resistance and determining the level of resistance.[5][16]

Experimental Protocol: Whole-Plant Dose-Response Assay

  • Seed Collection: Collect mature seeds from the suspected resistant weed population and from a known susceptible population of the same species.[17]

  • Plant Growth: Germinate the seeds and grow the plants in a greenhouse or controlled environment to the 2-4 leaf stage.[18]

  • Herbicide Application: Prepare a range of this compound doses, typically from 1/8 to 8 times the recommended field rate. Spray the different doses on separate pots of both the suspected resistant and susceptible populations. Include an untreated control for each population.[5]

  • Assessment: After a set period (typically 21-28 days), assess the plants for survival and biomass reduction compared to the untreated controls.[5]

  • Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both populations. The Resistance Factor (RF) is then calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population. An RF greater than 1 indicates resistance.[4]

Troubleshooting Inconsistent Dose-Response Assay Results:

  • High Variability Between Replicates: This can be due to inconsistent cell plating, edge effects in microplates, or variable initial plant sizes. Ensure homogenous cell suspensions and consistent seeding density.[1] For whole-plant assays, select seedlings of a uniform growth stage.

  • Curve Does Not Reach 100% Inhibition: The highest concentration tested may be insufficient to kill the resistant population. If possible, extend the dose range. Alternatively, this could indicate partial resistance.[1]

  • Biologically Meaningless Curve Parameters: If a log-logistic model returns a negative value for the lower asymptote, which is biologically implausible, consider reducing the model to a three-parameter version.[19]

Problem 3: How can I differentiate between target-site resistance (TSR) and non-target-site resistance (NTSR)?

Differentiating between TSR and NTSR requires a combination of molecular and biochemical assays.

Workflow for Differentiating TSR and NTSR

G start Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response confirm_resistance Resistance Confirmed (RF > 1) dose_response->confirm_resistance no_resistance No Resistance (RF ≈ 1) confirm_resistance->no_resistance No molecular_assays Molecular & Biochemical Assays confirm_resistance->molecular_assays Yes tsr_analysis psbA Gene Sequencing molecular_assays->tsr_analysis ntsr_analysis Metabolic Assays (e.g., GST, P450) molecular_assays->ntsr_analysis mutation_found Resistance-Conferring Mutation Found tsr_analysis->mutation_found increased_metabolism Increased Herbicide Metabolism Detected ntsr_analysis->increased_metabolism no_mutation No Known Resistance Mutation mutation_found->no_mutation No tsr_confirmed Target-Site Resistance (TSR) mutation_found->tsr_confirmed Yes ntsr_likely NTSR Likely no_mutation->ntsr_likely ntsr_likely->ntsr_analysis ntsr_confirmed Non-Target-Site Resistance (NTSR) increased_metabolism->ntsr_confirmed Yes unknown Investigate Other NTSR Mechanisms increased_metabolism->unknown No

Caption: Workflow to differentiate TSR and NTSR.

Experimental Protocol: psbA Gene Sequencing (TSR)

  • DNA Extraction: Extract genomic DNA from leaf tissue of both resistant and susceptible plants.[20]

  • PCR Amplification: Amplify the psbA gene using specific primers.[20]

  • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing to determine the nucleotide sequence of the psbA gene.[21][22][23]

  • Sequence Analysis: Compare the psbA sequences from resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions known to confer resistance.[21]

Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay (NTSR)

This colorimetric assay measures the total GST activity in a sample.

  • Sample Preparation: Prepare a crude cell or tissue extract from both resistant and susceptible weed seedlings.[24]

  • Assay Cocktail Preparation: Prepare a reaction cocktail containing phosphate buffer, 1-chloro-2,4-dinitrobenzene (CDNB), and reduced glutathione (GSH).[11]

  • Reaction and Measurement: Add the plant extract to the assay cocktail. The GST in the extract will catalyze the conjugation of GSH to CDNB. This conjugation product absorbs light at 340 nm. Measure the increase in absorbance at 340 nm over time using a spectrophotometer.[4][11][24]

  • Calculation: The rate of increase in absorbance is directly proportional to the GST activity in the sample. Compare the GST activity in the resistant and susceptible plants. Significantly higher activity in the resistant plants suggests metabolic resistance.[11]

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on this compound resistance from published studies. The Resistance Factor (RF) is a key indicator of the level of resistance.

Table 1: this compound Resistance in Kochia scoparia

Accession/PopulationHerbicide(s)LD50 or GR50 (g ai/ha)Resistance Factor (RF)Reference
Gly-S (Susceptible)This compound + Fluroxypyr--[6]
GIL01 (Glyphosate-Resistant)This compound + FluroxypyrEffective Control (99-100%)Not Resistant[6]
JOP01 (Glyphosate-Resistant)This compound + PyrasulfotoleEffective Control (>90%)Not Resistant[6]

Note: While some Kochia populations show resistance to other herbicides, studies have indicated that they may remain susceptible to this compound.[8][12]

Table 2: this compound Resistance in Amaranthus palmeri

PopulationHerbicide(s)Plant Survival (%)Resistance StatusReference
KCTRThis compound + Pyrasulfotole98%Resistant[25][26]
KSS (Susceptible)This compound + Pyrasulfotole-Susceptible[25]

Note: This population of Palmer amaranth exhibited six-way resistance, with metabolic resistance being the predominant mechanism.[25][26]

Visualizations

This compound Mode of Action and Target-Site Resistance

Caption: this compound inhibits photosynthesis by blocking electron flow at PSII.

General Experimental Workflow for Herbicide Resistance Testing

G start Field Observation: Poor Herbicide Efficacy seed_collection Seed Collection: Suspected Resistant (R) & Known Susceptible (S) Populations start->seed_collection plant_growth Plant Cultivation in Controlled Environment seed_collection->plant_growth dose_response Dose-Response Assay: Apply Range of Herbicide Doses plant_growth->dose_response data_collection Data Collection (21-28 DAT): Survival Rate & Biomass dose_response->data_collection data_analysis Data Analysis: Calculate GR50/LD50 data_collection->data_analysis rf_calculation Calculate Resistance Factor (RF): RF = GR50(R) / GR50(S) data_analysis->rf_calculation conclusion Conclusion on Resistance Status rf_calculation->conclusion

Caption: Workflow for whole-plant herbicide resistance testing.

References

Technical Support Center: Analysis of Bromoxynil-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromoxynil-treated samples. Our goal is to help you identify and resolve common issues related to contamination and analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of this compound.

Q1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a this compound standard. What could be the cause?

A1: Unexpected peaks, often called "ghost peaks," in a standard run can originate from several sources. These phantom signals can interfere with the accurate quantification of your target analyte.[1][2]

Possible Causes:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for your mobile phase are a common source of ghost peaks.

  • System Contamination: Residual compounds from previous analyses can accumulate in the injector, tubing, or detector.

  • Degradation of this compound Standard: Although relatively stable, improper storage or handling of the this compound standard can lead to degradation products appearing as separate peaks.

  • Synthesis Impurities: Commercial this compound may contain minor impurities from the manufacturing process.[3]

Troubleshooting Steps:

  • Run a Blank Gradient: Inject your mobile phase without any sample. If the ghost peaks are still present, the contamination is likely from your solvent or the HPLC system itself.

  • Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared buffers.

  • Flush the System: Purge the HPLC system thoroughly with a strong solvent, such as 100% acetonitrile or methanol, to remove any residual contaminants.

  • Check Standard Integrity: Prepare a fresh dilution of your this compound standard from a reliable stock.

  • Consult Supplier's Certificate of Analysis: Review the certificate for your this compound standard to check for known impurities.

Q2: My this compound peak is showing significant tailing in my chromatogram. What should I do?

A2: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common chromatographic problem that can affect resolution and integration.

Possible Causes:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase of the column can cause tailing. This can be due to an inappropriate mobile phase pH or a contaminated or degraded column.

  • Dead Volume: Excessive tubing length or poorly made connections can create dead volume in the system, leading to peak broadening and tailing.

Troubleshooting Steps:

  • Dilute Your Sample: Try injecting a more dilute sample to see if the peak shape improves.

  • Adjust Mobile Phase pH: this compound is a phenolic compound, and its ionization state is pH-dependent. Ensure your mobile phase pH is appropriate for the column chemistry to maintain this compound in a single, non-ionized form.

  • Check for Column Contamination: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

  • Inspect System for Dead Volume: Check all connections between the injector, column, and detector to ensure they are secure and the tubing is as short as possible.

Q3: I am experiencing significant signal suppression for this compound when analyzing soil/water samples with LC-MS/MS. How can I mitigate this?

A3: Signal suppression, a common matrix effect in LC-MS/MS, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to a decreased signal.[4][5]

Mitigation Strategies:

  • Effective Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. See the detailed Experimental Protocols section below for specific Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods for soil and water samples. The QuEChERS method is also a highly effective approach for cleaning up complex matrices like soil.[6][7]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from the majority of the matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.

  • Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but may also lower the this compound signal to below the limit of quantification.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can help to compensate for signal suppression during quantification.

Quantitative Data Summary

The following tables provide reference data for HPLC analysis of this compound and its related compounds. Note that retention times can vary between different HPLC systems and columns.

Table 1: HPLC Retention Times for this compound and a Common Co-formulant

CompoundRetention Time (minutes)HPLC Conditions
This compound5.79Column: C18 (250 x 4.6 mm, 5 µm)Mobile Phase: Methanol:Water (90:10)Flow Rate: 1.5 mL/minDetector: UV at 230 nm[8][9]
MCPA6.80Column: C18 (250 x 4.6 mm, 5 µm)Mobile Phase: Methanol:Water (90:10)Flow Rate: 1.5 mL/minDetector: UV at 230 nm[8][9]

Table 2: HPLC Retention Times for this compound and a Key Degradation Product

CompoundRetention Time (minutes)HPLC Conditions
This compound9.4(Method from Xun and Orser, 1991) [10]
Dibromohydroquinone7.9(Method from Xun and Orser, 1991) [10]

Experimental Protocols

Protocol 1: QuEChERS Sample Cleanup for this compound in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices.[7][11]

Materials:

  • 15 g of homogenized soil sample

  • 15 mL Acetonitrile

  • Extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl)

  • Dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄

  • Centrifuge and tubes

  • Vortex mixer

Procedure:

  • Weigh 15 g of the soil sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute.

  • Add the extraction salts, cap the tube, and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to the d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Water

Materials:

  • 100 mL water sample

  • Dichloromethane (DCM) or other suitable organic solvent

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Pour 100 mL of the water sample into a separatory funnel.

  • Add 50 mL of DCM to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (DCM) will be at the bottom.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction of the aqueous layer with a fresh 50 mL portion of DCM.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to the desired final volume using a rotary evaporator or a stream of nitrogen.

  • The concentrated extract is ready for analysis.

Visualizations

This compound's Mechanism of Action: Inhibition of Photosynthesis

Bromoxynil_Pathway cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane PSII Photosystem II Complex D1 D1 Protein PSII->D1 QB Quinone Binding Site (QB) D1->QB Electron_Transport Electron Transport Chain QB->Electron_Transport Inhibits This compound This compound This compound->QB Binds to and blocks ATP_Production ATP Synthesis Electron_Transport->ATP_Production Prevents Plant_Death Plant Death ATP_Production->Plant_Death Leads to

Caption: Mechanism of this compound as a photosynthesis inhibitor.

General Troubleshooting Workflow for Contamination in HPLC Analysis

HPLC_Troubleshooting Start Unexpected Peak in Chromatogram Blank_Run Inject Blank (Mobile Phase Only) Start->Blank_Run Peak_Present Peak Still Present? Blank_Run->Peak_Present System_Contam Source: System or Mobile Phase Peak_Present->System_Contam Yes Sample_Contam Source: Sample or Standard Peak_Present->Sample_Contam No Flush_System Flush HPLC System System_Contam->Flush_System New_Mobile_Phase Prepare Fresh Mobile Phase System_Contam->New_Mobile_Phase Check_Standard Prepare Fresh Standard Sample_Contam->Check_Standard Cleanup Implement Sample Cleanup (SPE, LLE, QuEChERS) Sample_Contam->Cleanup Reanalyze_Blank Re-run Blank Flush_System->Reanalyze_Blank New_Mobile_Phase->Reanalyze_Blank Problem_Solved Problem Resolved Reanalyze_Blank->Problem_Solved Reanalyze_Sample Re-analyze Sample Check_Standard->Reanalyze_Sample Cleanup->Reanalyze_Sample Reanalyze_Sample->Problem_Solved

Caption: Troubleshooting workflow for unexpected peaks in HPLC.

References

Adjusting Bromoxynil application methods for different plant species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the herbicide Bromoxynil.

Troubleshooting Guides

Issue: Poor Weed Control After this compound Application

Possible Cause 1: Herbicide Resistance

  • Question: My broadleaf weeds are not being controlled by this compound, even at recommended application rates. Could this be resistance?

  • Answer: It is possible that the weed population has developed resistance to this compound, which is a Group 6 herbicide.[1] Resistance can occur naturally in weed populations, and repeated use of the same herbicide mode of action can select for these resistant biotypes.[2][3][4]

    • Troubleshooting Steps:

      • Confirm Resistance: Conduct a whole-plant bioassay to confirm resistance. Collect seeds from the surviving weeds and a known susceptible population. Grow these under controlled conditions and apply this compound at various rates to compare their responses.[5][6]

      • Alternative Herbicides: If resistance is confirmed, rotate to a herbicide with a different mode of action.

      • Tank Mixtures: Consider using this compound in a tank mix with another compatible herbicide to broaden the spectrum of control and manage resistance.[7]

Possible Cause 2: Environmental Factors

  • Question: I applied this compound according to the protocol, but the efficacy was low. Could environmental conditions be the cause?

  • Answer: Yes, environmental conditions significantly impact this compound's effectiveness.

    • Troubleshooting Steps:

      • Review Application Conditions:

        • Temperature: this compound phytotoxicity is generally higher at warmer temperatures (around 30°C) and reduced at lower temperatures (around 10°C).[8] Avoid application when temperatures are expected to be above 20°C for several days after application, as this can also damage some crops.[2][3][9]

        • Humidity: Higher relative humidity (90-95%) can enhance this compound's activity compared to lower humidity levels (40-60%).[8]

        • Rainfall: Rain shortly after application can wash the herbicide off the leaves, reducing its effectiveness. A rain-free period of at least 3 hours post-application is recommended.[2][3][9]

        • Plant Stress: Do not apply this compound to weeds or crops that are under stress from drought, excessive moisture, disease, or frost.[2][3][4][9]

Possible Cause 3: Application Technique

  • Question: Could my application method be the reason for poor weed control?

  • Answer: Improper application can lead to reduced efficacy.

    • Troubleshooting Steps:

      • Verify Weed Stage: this compound is most effective on young, actively growing weeds, typically at the 2-4 leaf stage.[7] Control decreases as weeds mature.

      • Ensure Thorough Coverage: this compound is a contact herbicide, meaning it requires good spray coverage on the weed foliage to be effective.[10][11] For dense weed infestations or crop canopies, increase the water volume to ensure adequate coverage.[2][12]

      • Check Equipment Calibration: Ensure your sprayer is properly calibrated to deliver the correct application rate.[7][12]

Issue: Crop Injury Observed After this compound Application

  • Question: My crop is showing signs of damage after applying this compound. What could have gone wrong?

  • Answer: Crop injury, often appearing as leaf burn, blistering, or necrotic spots, can occur under certain conditions.[1][2]

    • Troubleshooting Steps:

      • Confirm Crop Stage: Apply this compound only at the recommended growth stage for your specific crop to minimize the risk of injury.[2][7]

      • Check for Stress Factors: Applying this compound to crops under stress (e.g., high temperatures, drought, frost) can increase the likelihood of injury.[1]

      • Review Application Rate: Ensure you are using the correct application rate for your crop, as excessive rates can lead to phytotoxicity.

      • Consider Crop Cultivar: Some crop cultivars may be more sensitive to this compound. For example, certain wheat cultivars like Olympic and Shortim have shown susceptibility to damage.[2][9]

Frequently Asked Questions (FAQs)

  • Q1: What is the mode of action of this compound?

    • A1: this compound is a nitrile herbicide that acts as a photosystem II (PSII) inhibitor.[7][13] It binds to the D1 protein of the PSII complex in chloroplasts, which blocks electron transport.[1][7] This inhibition of photosynthesis leads to a rapid depletion of the plant's energy reserves and ultimately cell death.[7][10]

  • Q2: Is this compound a systemic or contact herbicide?

    • A2: this compound is primarily a contact herbicide with limited translocation within the plant.[1][10][11] This is why thorough spray coverage of the weed foliage is crucial for effective control.

  • Q3: What are the typical symptoms of this compound phytotoxicity on susceptible plants?

    • A3: Symptoms of this compound injury typically appear within 24 hours and include blistering, mottling, or necrotic spots on the leaves.[1] Over the next 4-7 days, extensive leaf tissue destruction occurs, and chlorosis (yellowing) may appear around the necrotic areas.[1]

  • Q4: Can this compound be tank-mixed with other herbicides?

    • A4: Yes, this compound is often used in tank mixes with other herbicides to broaden the spectrum of weed control and help manage herbicide resistance.[7] Always check the product labels for compatibility before mixing.

  • Q5: What is the soil residual activity of this compound?

    • A5: this compound has a relatively short residual activity in the soil, meaning it does not persist for long periods.[1][7]

Data Presentation

Table 1: Recommended this compound Application Rates for Various Crops

CropApplication Timing (Crop Stage)Typical Application Rate (Active Ingredient)Target Weeds
Wheat, Barley, Oats, Triticale 3-leaf to full tillering0.3 - 0.4 kg/ha Broadleaf weeds such as mustard, cleavers, and geraniums
Corn 2-6 leaf stage0.3 - 0.4 kg/ha Broadleaf weeds such as ragweed and velvetleaf
Grain Sorghum 4-12 leaf stage0.75 L/ha (of a 400 g/L product)Cowvine, Peachvine, Bellvine
Flax 50 to 150 mm high700 mL/ha (of a 400 g/L product)Various broadleaf weeds
Seedling Alfalfa & Clover After seedlings have at least one trifoliate leaf700 mL/ha (of a 400 g/L product)Various broadleaf weeds
Garlic Before garlic reaches 12 inches in heightUp to 0.5 lb/acre per seasonBroadleaf weeds

Note: Application rates are general guidelines. Always consult the specific product label for detailed instructions.[2][7][14]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for Herbicide Resistance Testing

This protocol is adapted from established methods for testing herbicide resistance.[5][15]

  • Seed Collection and Germination:

    • Collect mature seeds from at least 30 randomly selected plants of the suspected resistant weed population and a known susceptible population.

    • Germinate seeds in petri dishes or trays with a suitable substrate. Germination methods may need to be optimized for the specific weed species.

  • Seedling Transplantation and Growth:

    • Once seedlings reach a consistent growth stage (e.g., 2-3 leaves), transplant them into individual pots filled with a standard potting mix.

    • Grow the plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Herbicide Application:

    • Prepare a stock solution of this compound. Perform serial dilutions to create a range of doses (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).

    • Apply the different herbicide doses to the plants at the appropriate growth stage (typically 3-4 leaves) using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • Assess plant mortality and biomass reduction 21-28 days after treatment.

    • Calculate the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both the suspected resistant and susceptible populations.

    • The resistance factor (RF) can be calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.

Protocol 2: Soil Bioassay for Detecting this compound Residues

This protocol is a general method for detecting herbicide residues in soil.[16][17]

  • Soil Sample Collection:

    • Collect representative soil samples from the area suspected of having this compound residues. Also, collect a control soil sample from an area known to be free of herbicides.

    • Sample the top 2-4 inches of soil from several locations within each area and combine them to create a composite sample.

  • Bioassay Setup:

    • Fill several pots with the test soil and the control soil.

    • Sow seeds of a sensitive indicator plant species (e.g., oats, lentils, or a sensitive broadleaf species) in each pot.

  • Growth and Observation:

    • Grow the plants under suitable conditions for 2-3 weeks.

    • Observe the plants for symptoms of herbicide injury, such as stunting, chlorosis, or abnormal growth, comparing the plants in the test soil to those in the control soil.

  • Interpretation:

    • If the plants in the test soil show injury symptoms while the control plants grow normally, it indicates the presence of biologically active this compound residues in the soil.

Visualizations

Bromoxynil_Mode_of_Action cluster_photosynthesis Photosynthesis in Chloroplast Light_Energy Light Energy PSII Photosystem II (PSII) Light_Energy->PSII excites Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain passes electrons Plant_Death Plant Death PSII->Plant_Death Energy production stops ATP_NADPH ATP & NADPH (Energy for Growth) Electron_Transport_Chain->ATP_NADPH This compound This compound This compound->PSII Binds to D1 protein, blocking electron flow

Caption: Mode of action of this compound as a Photosystem II inhibitor.

Herbicide_Resistance_Workflow Start Start: Poor weed control observed Seed_Collection 1. Collect seeds from surviving weeds and a known susceptible population Start->Seed_Collection Greenhouse_Growth 2. Grow plants in a controlled environment Seed_Collection->Greenhouse_Growth Herbicide_Application 3. Apply a range of This compound doses Greenhouse_Growth->Herbicide_Application Assessment 4. Assess plant mortality and biomass 21-28 days later Herbicide_Application->Assessment Data_Analysis 5. Calculate LD50/GR50 and the Resistance Factor (RF) Assessment->Data_Analysis Result Result: Resistance confirmed or refuted Data_Analysis->Result

Caption: Experimental workflow for herbicide resistance testing.

Troubleshooting_Logic Start Problem: Poor Weed Control Check_Resistance Is the weed species known to have resistant biotypes? Start->Check_Resistance Check_Environment Were environmental conditions optimal during application? Check_Resistance->Check_Environment No Solution_Resistance Solution: Conduct resistance testing. Rotate herbicide mode of action. Check_Resistance->Solution_Resistance Yes Check_Application Was the application technique correct? Check_Environment->Check_Application Yes Solution_Environment Solution: Adjust application timing to coincide with favorable weather. Check_Environment->Solution_Environment No Check_Application->Start Yes (Re-evaluate) Solution_Application Solution: Ensure proper weed stage, nozzle selection, and spray volume. Check_Application->Solution_Application No

Caption: Troubleshooting logic for poor this compound efficacy.

References

Stability of Bromoxynil under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bromoxynil under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the handling, storage, and analysis of this compound and its ester formulations.

Issue 1: Rapid Degradation of this compound Standard Solutions

  • Question: What are the primary factors that cause the degradation of this compound in a laboratory setting?

  • Answer: this compound and its ester derivatives are susceptible to degradation through three main pathways:

    • Hydrolysis: The ester linkage in this compound esters (e.g., octanoate, butyrate) is prone to cleavage, especially in aqueous solutions. This hydrolysis is significantly accelerated under alkaline pH conditions, yielding the this compound phenol.[1][2][3]

    • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the breakdown of the this compound molecule.[1]

    • Microbial Degradation: In non-sterile environments, microorganisms can metabolize this compound.[1]

  • Question: How can I minimize the degradation of my this compound stock and working solutions?

  • Answer: To ensure the stability of your this compound solutions, follow these best practices:

    • Solvent Selection: Prepare stock solutions in a non-aqueous, HPLC-grade solvent like acetonitrile.[1]

    • pH Control: If aqueous solutions are necessary, use buffers to maintain a slightly acidic to neutral pH (pH 5-7).[1] this compound phenol is more stable in acidic conditions, while its esters hydrolyze rapidly at alkaline pH.[2]

    • Light Protection: Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

    • Temperature Control: Store solutions at refrigerated temperatures (e.g., 4°C) to slow down degradation rates.[1]

    • Sterility: For long-term storage of aqueous solutions, consider sterile filtration to prevent microbial growth.

Issue 2: Inconsistent or Inaccurate HPLC Analysis Results

  • Question: My HPLC chromatograms show peak splitting or tailing for this compound. What could be the cause?

  • Answer: Peak splitting or tailing in HPLC analysis of this compound can be caused by several factors:

    • Column Issues: A void in the column packing or a contaminated guard column can lead to distorted peak shapes.

    • Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger or weaker than the mobile phase can cause peak distortion.[4][5] It is always best to dissolve the sample in the mobile phase whenever possible.[6]

    • Co-eluting Interferences: The presence of other compounds in the sample that elute at a similar retention time as this compound can interfere with peak shape and quantification.

  • Question: I am observing a drifting baseline or ghost peaks in my HPLC runs. What are the likely causes and solutions?

  • Answer: A drifting baseline or the appearance of ghost peaks can be due to:

    • Mobile Phase Issues: Improperly mixed or degassed mobile phase can lead to baseline drift. Ensure all mobile phase components are miscible and thoroughly degassed.[6] Contamination of the mobile phase or the HPLC system can also result in ghost peaks.

    • Detector Problems: A dirty flow cell in the UV detector can cause baseline noise and drift.

    • Carryover: Residual sample from a previous injection can appear as a ghost peak in a subsequent run. Implement a robust needle wash protocol.

  • Question: My calculated concentration of this compound is lower than expected. What should I investigate?

  • Answer: Lower than expected concentrations can result from:

    • Degradation: As discussed in Issue 1, this compound may have degraded in your sample or standard solutions.

    • Inaccurate Standard Preparation: Errors in weighing the analytical standard or in serial dilutions can lead to incorrect quantification.

    • Adsorption: this compound may adsorb to the surfaces of containers, particularly if using plasticware. Use glass or silanized glassware where possible.

    • Incomplete Extraction: If analyzing from a complex matrix (e.g., soil, plant tissue), the extraction efficiency may be low. Optimize your extraction protocol to ensure complete recovery.

Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the degradation half-life (DT50) of this compound and its esters under various conditions.

Table 1: Hydrolytic Degradation Half-Life of this compound Esters

CompoundpHTemperature (°C)Half-Life (DT50)
This compound ButyrateNot SpecifiedNot Specified1.1 to 23 days
This compound Octanoate5Not Specified34.1 days[1][2][3][7]
This compound Octanoate7Not Specified11 days
This compound Octanoate9Not Specified1.7 days[1][2][3][7]

Table 2: Photodegradation Half-Life of this compound and its Esters

CompoundConditionsHalf-Life (DT50)
This compound ButyrateWater, Environmental Conditions0.22 to 6.0 days
This compound OctanoateAqueous Photolysis4-5 hours
This compound PhenolWavelengths around 313 nm< 30 minutes[2]
This compound OctanoateWater and Soil2 - 4.6 days[3][7]

Table 3: Soil Degradation Half-Life of this compound and its Esters (Aerobic Conditions)

CompoundHalf-Life (DT50)
This compound Esters (Butyrate and Octanoate)0.48 days (Geo-mean)
This compound Phenol0.60 days
This compound in soil4.12 days[3]
This compound in soil (repeated application)4.9 - 6.4 days[8][9]

Experimental Protocols

Protocol 1: Determination of Hydrolytic Degradation Rate

Objective: To determine the rate of hydrolysis of a this compound ester at different pH values.

Materials:

  • This compound ester analytical standard

  • HPLC-grade acetonitrile

  • Sterile, HPLC-grade water

  • Buffer solutions at pH 5, 7, and 9 (e.g., acetate for pH 5, phosphate for pH 7, borate for pH 9)

  • Amber HPLC vials

  • HPLC system with UV detector

  • Temperature-controlled incubator

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the this compound ester in HPLC-grade acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL).[1]

  • Prepare Test Solutions: In separate amber volumetric flasks, add a small aliquot of the stock solution to each of the pH 5, 7, and 9 buffer solutions to achieve a final concentration within the linear range of the HPLC method (e.g., 10 µg/mL). Ensure the initial concentration of acetonitrile is low (<1%) to minimize its effect on the hydrolysis rate.[1]

  • Incubation: Tightly cap the flasks and place them in a temperature-controlled incubator set to a constant temperature (e.g., 25°C).[1]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot from each flask and transfer it to an amber HPLC vial.[1]

  • Analysis: Immediately analyze the samples by HPLC according to Protocol 3.

  • Data Analysis: Plot the natural logarithm of the this compound ester concentration versus time for each pH. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.[1]

Protocol 2: Evaluation of Photodegradation

Objective: To assess the stability of this compound under controlled light exposure.

Materials:

  • This compound analytical standard

  • HPLC-grade solvent (e.g., acetonitrile or water with a suitable buffer)

  • Quartz or borosilicate glass vials (transparent to the light source)

  • Control vials wrapped in aluminum foil

  • A controlled light source (e.g., a UV lamp emitting at a specific wavelength or a xenon arc lamp simulating sunlight)

  • HPLC system with UV detector

Procedure:

  • Prepare Test and Control Solutions: Prepare a solution of this compound in the chosen solvent at a known concentration. Distribute this solution into both the transparent (test) and foil-wrapped (control) vials.[1]

  • Light Exposure: Place both sets of vials under the controlled light source. Ensure consistent and uniform irradiation of the test samples. The total light exposure should be monitored and controlled, for example, to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Sampling: At specified time intervals, withdraw samples from both the test and control vials for analysis.

  • Analysis: Analyze the samples by HPLC (Protocol 3) to determine the concentration of this compound remaining.

  • Data Analysis: Compare the concentration of this compound in the exposed samples to that in the control samples at each time point. The rate of photodegradation can be determined by plotting the concentration of this compound versus time of exposure.

Protocol 3: HPLC Analysis of this compound

Objective: To quantify this compound and its primary degradant, this compound phenol.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 90:10 v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient (e.g., 25-28°C).[1]

  • Detector Wavelength: 280 nm.[1]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound and this compound phenol in the mobile phase, covering the expected concentration range of the samples.

  • Sample Preparation: Dilute samples as needed with the mobile phase to fall within the calibration range. Filter samples through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Inject the standards to generate a calibration curve, followed by the injection of the samples.

  • Quantification: Determine the concentration of this compound and this compound phenol in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound stability studies.

cluster_degradation This compound Ester Degradation Pathways BromoxynilEster This compound Ester (e.g., Octanoate, Butyrate) BromoxynilPhenol This compound Phenol BromoxynilEster->BromoxynilPhenol Hydrolysis (alkaline pH) DegradationProducts Further Degradation Products BromoxynilEster->DegradationProducts Photodegradation BromoxynilPhenol->DegradationProducts Photodegradation Microbial Degradation

Caption: Primary degradation pathways of this compound esters.

cluster_workflow Experimental Workflow for Degradation Study Prep Prepare Stock & Working Solutions Incubate Incubate under Controlled Conditions (pH, Light, Temp) Prep->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Calculate Degradation Rate & Half-Life Analyze->Data

Caption: General experimental workflow for a this compound degradation study.

node_rect node_rect Start Inconsistent Results? CheckSystem Check HPLC System? Start->CheckSystem CheckSample Check Sample Prep? Start->CheckSample CheckMethod Check Method Parameters? Start->CheckMethod Sol_System Action: - Check for leaks - Purge pump - Clean detector CheckSystem->Sol_System Sol_Sample Action: - Prepare fresh standards - Check solvent compatibility - Filter samples CheckSample->Sol_Sample Sol_Method Action: - Optimize mobile phase - Adjust gradient - Check column integrity CheckMethod->Sol_Method

Caption: Troubleshooting logic for inconsistent analytical results.

cluster_pathway This compound's Mechanism of Action in Plants This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Binds to and Inhibits ElectronTransport Electron Transport Chain PSII->ElectronTransport Blocks Electron Flow ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Inhibition of Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Essential for PlantDeath Plant Death Photosynthesis->PlantDeath Cessation leads to

Caption: Inhibition of Photosystem II by this compound in plants.[11]

References

Validation & Comparative

Validating Gene Expression Changes Post-Bromoxynil Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bromoxynil's effects on gene expression with other alternatives, supported by experimental data. We delve into the molecular pathways affected by this widely used herbicide and present detailed protocols for validating these changes in a laboratory setting.

This compound: An Overview of its Mechanism and Impact on Gene Expression

This compound is a selective contact herbicide primarily used to control broadleaf weeds. Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1] By binding to the D1 protein of the PSII complex, it obstructs electron transport, leading to a halt in CO2 fixation and the production of ATP and NADPH, which are vital for plant growth. This disruption causes a rapid accumulation of reactive oxygen species (ROS), resulting in lipid peroxidation, membrane damage, and eventual cell death.[1]

Beyond its effects on plants, studies in animal models have revealed that this compound can induce significant changes in gene expression related to several critical signaling pathways. These alterations often lead to oxidative stress, inflammation, and apoptosis.

Comparative Analysis of Gene Expression Changes

This section compares the known effects of this compound on gene expression with other common herbicides. While direct comparative studies are limited, this analysis draws from individual research to provide a comprehensive overview.

This compound vs. Chloroxynil

A comparative study on alfalfa has shown that while structurally similar, this compound and Chloroxynil exhibit a trade-off between weed control efficacy and crop tolerance. This compound is generally more effective against broadleaf weeds but also presents a higher risk of injury to the crop.[1]

This compound + 2,4-D vs. 2,4-D + MCPA

Research on wheat genotypes has investigated the xenobiotic effects of herbicide combinations. A mixture of this compound and 2,4-D was compared to a combination of 2,4-D and MCPA. The study found that wheat genotypes showed greater sensitivity to the combination of two herbicides from the same biochemical group (2,4-D + MCPA) than to a combination from different groups (this compound + 2,4-D).[2]

Comparison with Other Herbicides (Based on Individual Studies)
  • Glyphosate: The mechanism of glyphosate tolerance is often an altered site of action, specifically a mutated 5-enolpyruvyl 3-phosphoshikimate synthase (EPSP) enzyme that is no longer inhibited by the herbicide.[3]

  • Atrazine: This herbicide has been shown to alter the expression of genes associated with the immune and growth-related functions in developing organisms.[4] Chronic exposure can also affect the expression of genes related to GABAergic and glutamatergic systems in the brain.[5]

  • 2,4-D: This synthetic auxin herbicide can induce the expression of genes involved in ethylene production and alter the expression of genes in the auxin-response pathway.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative changes in gene and protein expression observed in various studies after this compound treatment.

Table 1: Changes in Oxidative Stress Markers and Enzyme Activities in Rats Exposed to this compound [8]

Marker/EnzymeTissuePercentage Change from Control
TBARSLiver+390.20%
TBARSKidneys+293.80%
TBARSBrain+287.03%
Lactic DehydrogenaseSerum+119.49%
Lactic DehydrogenaseLiver+114.12%
CatalaseSerum+122.68%
CatalaseLiver+119.99%
Alkaline PhosphataseLiver+113.47%
Alkaline PhosphataseKidneys+121.14%

Table 2: Dose-Dependent Gene Expression Changes in Rat Testicular Tissue after this compound Octanoate Exposure [9]

GeneEffect of Increasing Dose
NF-ĸB-P65Significant Increase
TNF-αSignificant Increase
BaxSignificant Increase
Caspase-3Significant Increase
Bcl-2Significant Decrease

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound has been shown to dysregulate several key signaling pathways, leading to cellular stress and toxicity.

Bromoxynil_Signaling_Pathway cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Downstream Effects This compound This compound TLR4_MyD88 TLR4/MyD88 Pathway This compound->TLR4_MyD88 JAK1_STAT3 JAK1/STAT3 Pathway This compound->JAK1_STAT3 NF_kB NF-κB Pathway This compound->NF_kB Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Inflammation Inflammation (↑ TNF-α, IL-1β, IL-6, COX-2) TLR4_MyD88->Inflammation JAK1_STAT3->Inflammation NF_kB->Inflammation Apoptosis Apoptosis (↑ Bax, Caspase-3; ↓ Bcl-2) NF_kB->Apoptosis ROS_Production ROS Production Oxidative_Stress->ROS_Production ROS_Production->Apoptosis

Caption: Signaling pathways dysregulated by this compound treatment.

Experimental Workflow for Validating Gene Expression Changes

Gene_Expression_Workflow cluster_0 Sample Preparation cluster_1 Molecular Analysis cluster_2 Data Analysis Cell_Culture Cell Culture/Animal Model Treatment This compound Treatment Cell_Culture->Treatment Harvesting Cell/Tissue Harvesting Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Harvesting->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Relative_Quantification Relative Gene Expression (ΔΔCt Method) qPCR->Relative_Quantification Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Quantification Protein Quantification (Densitometry) Western_Blot->Protein_Quantification

Caption: Experimental workflow for gene and protein expression analysis.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

1. RNA Extraction:

  • Following treatment with this compound, harvest cells or tissues.

  • Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. qPCR:

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the untreated control group.

Western Blot for Protein Expression Analysis

1. Protein Extraction:

  • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Measurement of Oxidative Stress Markers

1. Sample Preparation:

  • Homogenize tissues in an appropriate buffer on ice.

  • Centrifuge the homogenate to obtain the supernatant for analysis.

2. Malondialdehyde (MDA) Assay (as a marker of lipid peroxidation):

  • The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels.

  • The principle of the assay is the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.

3. Antioxidant Enzyme Activity Assays:

  • Superoxide Dismutase (SOD): Activity can be measured based on its ability to inhibit the autoxidation of pyrogallol.

  • Catalase (CAT): Activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H2O2) at 240 nm.

  • Glutathione Peroxidase (GPx): Activity is measured by a coupled reaction in which glutathione reductase (GR) reduces oxidized glutathione (GSSG) back to reduced glutathione (GSH), with the concomitant oxidation of NADPH to NADP+, which is monitored at 340 nm.

This guide provides a foundational understanding of the molecular effects of this compound and the experimental approaches to validate these findings. Researchers are encouraged to consult specific literature for detailed protocols and to adapt these methods to their specific experimental systems.

References

A Comparative Analysis of Bromoxynil and Glyphosate Efficacy in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the herbicides Bromoxynil and glyphosate. The following sections detail their mechanisms of action, comparative efficacy against a range of weed species, and the experimental protocols typically employed in herbicide evaluation.

Introduction

Effective weed management is a critical component of modern agriculture and land management. Among the vast arsenal of available herbicides, this compound and glyphosate represent two distinct chemical classes with different modes of action and application spectra. This compound is a selective, post-emergence herbicide primarily targeting broadleaf weeds, while glyphosate is a non-selective, systemic herbicide with a broad spectrum of activity against most plant species. This guide offers a detailed comparative analysis of their efficacy, supported by experimental data, to inform research and development in weed science and herbicide technology.

Mechanisms of Action

The distinct efficacy profiles of this compound and glyphosate stem from their unique molecular mechanisms of action.

This compound: Inhibition of Photosynthesis

This compound belongs to the nitrile group of herbicides and acts as a potent inhibitor of photosynthesis.[1] Specifically, it disrupts the photosynthetic electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[2][3] This binding blocks the transfer of electrons, leading to a rapid buildup of reactive oxygen species, which in turn cause lipid peroxidation and cell membrane damage, ultimately resulting in weed death.[1] As a contact herbicide, this compound has limited translocation within the plant.[4]

Bromoxynil_Mechanism cluster_chloroplast Chloroplast Thylakoid Membrane cluster_effect Cellular Effect PSII Photosystem II (PSII) D1 Protein ElectronAcceptor Electron Acceptor PSII->ElectronAcceptor Electron Flow Inhibition Inhibition of Electron Transport ElectronTransport Electron Transport Chain ElectronAcceptor->ElectronTransport Photosynthesis Photosynthesis (Energy Production) ElectronTransport->Photosynthesis This compound This compound This compound->PSII ROS Reactive Oxygen Species (ROS) Production Inhibition->ROS MembraneDamage Cell Membrane Damage ROS->MembraneDamage WeedDeath Weed Death MembraneDamage->WeedDeath

Caption: Mechanism of this compound action.

Glyphosate: Inhibition of Amino Acid Synthesis

Glyphosate is a broad-spectrum, systemic herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[5][6] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms.[5][7] The shikimate pathway is absent in animals, which is a basis for glyphosate's selective toxicity.[8] By blocking this pathway, glyphosate prevents the production of these vital amino acids, leading to a cessation of protein synthesis and ultimately plant death.[6] Being systemic, glyphosate is absorbed through foliage and translocated throughout the plant, making it effective against perennial weeds.[5]

Glyphosate_Mechanism cluster_shikimate Shikimate Pathway cluster_effect Plant Effect Shikimate3P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate3P->EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSPS EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) EPSPS->EPSP Catalyzes reaction AromaticAminoAcids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) EPSP->AromaticAminoAcids Leads to synthesis of NoAminoAcids Depletion of Aromatic Amino Acids Glyphosate Glyphosate Glyphosate->EPSPS Inhibits NoProtein Cessation of Protein Synthesis NoAminoAcids->NoProtein PlantDeath Plant Death NoProtein->PlantDeath

Caption: Mechanism of Glyphosate action.

Comparative Efficacy: Experimental Data

The efficacy of this compound and glyphosate varies significantly based on weed species, growth stage, and application rate. The following tables summarize data from field trials comparing the post-emergence efficacy of single applications of this compound and glyphosate on various weed species.

Table 1: Efficacy Against Broadleaf Weeds

Weed SpeciesGrowth StageThis compound (420 g ai/ha) % ControlThis compound (560 g ai/ha) % ControlGlyphosate (1120 g ai/ha) % Control
Common Lambsquarters2-5 cm≥90%≥90%≥90%
Common Ragweed2-5 cm≥90%≥90%≥90%
Palmer Amaranth2-5 cm<80%<80%≥90%
Palmer Amaranth8-10 cm<70%<70%≥90%
Sicklepod2-5 cm33-68%33-68%≥99%
Tall Morningglory2-5 cm≥90%≥90%≥90%
Entireleaf Morningglory2-5 cm≥90%≥90%≥90%
Ivyleaf Morningglory2-5 cm≥90%≥90%≥90%

Data sourced from a study by Corbett et al. (2004).[9][10]

Table 2: Efficacy Against Grass Weeds

Weed SpeciesGrowth StageThis compound (420 g ai/ha) % ControlThis compound (560 g ai/ha) % ControlGlyphosate (1120 g ai/ha) % Control
Broadleaf Signalgrass2-5 cmLeast EffectiveLeast Effective≥90%
Fall Panicum2-5 cmLeast EffectiveLeast Effective≥90%
Giant Foxtail2-5 cmLeast EffectiveLeast Effective≥90%
Green Foxtail2-5 cmLeast EffectiveLeast Effective≥90%
Large Crabgrass2-5 cmLeast EffectiveLeast Effective≥90%
Seedling Johnsongrass2-5 cmLeast EffectiveLeast Effective≥90%
Texas Panicum2-5 cmLeast EffectiveLeast Effective≥90%
Goosegrass2-5 cmLeast EffectiveLeast Effective<90%

Data sourced from a study by Corbett et al. (2004).[9][10]

Weed Resistance

A critical consideration in the long-term efficacy of any herbicide is the development of weed resistance.

  • This compound: Resistance to this compound and other Photosystem II inhibitors (Group 6 herbicides) has been documented in some weed biotypes.[11] Repeated use of herbicides with the same mode of action can select for naturally occurring resistant individuals in a weed population.[11]

  • Glyphosate: The evolution of glyphosate-resistant weeds is a significant global issue.[12] Since the introduction of glyphosate-resistant crops, the intense selection pressure from widespread glyphosate use has led to the evolution of resistance in numerous weed species, including Palmer amaranth and horseweed. Mechanisms of resistance include target-site mutations in the EPSPS gene and reduced translocation of the herbicide.[8]

Experimental Protocols for Herbicide Efficacy Trials

The following outlines a typical experimental protocol for conducting field trials to evaluate and compare the efficacy of herbicides like this compound and glyphosate.

5.1. Experimental Design

  • Layout: A randomized complete block design is commonly employed to minimize the effects of field variability.[2]

  • Replication: Each herbicide treatment, including an untreated control, should be replicated at least four times.[2]

  • Plot Size: The area of each individual plot should be sufficient to obtain representative data and minimize edge effects, typically at least 10 square meters.

5.2. Treatments and Application

  • Herbicide Rates: Herbicides are applied at various rates, including the proposed recommended rate and multiples of this rate (e.g., 0.5x, 1x, 2x) to determine the dose-response relationship.

  • Application Timing: Herbicides are applied at specific weed growth stages (e.g., 2-4 leaf stage, pre-flowering) to assess efficacy at different developmental points.

  • Application Equipment: Calibrated sprayers, such as CO2-pressurized backpack sprayers, are used to ensure accurate and uniform application of the herbicides. Spray volume and pressure are standardized across all plots.

5.3. Data Collection and Evaluation

  • Weed Control Assessment: Visual ratings of percent weed control are typically conducted at set intervals after application (e.g., 7, 14, 28, and 56 days). A scale of 0% (no control) to 100% (complete weed death) is commonly used.

  • Crop Injury Assessment: In trials involving crops, visual ratings of phytotoxicity (crop injury) are also recorded using a similar 0-100% scale.

  • Biomass Measurement: At a predetermined time point, weeds from a designated area (quadrat) within each plot may be harvested, dried, and weighed to provide a quantitative measure of weed biomass reduction.

  • Yield Data: For trials in crop systems, crop yield is often measured at the end of the growing season to determine the impact of weed control on productivity.

5.4. Statistical Analysis

Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of differences between herbicide treatments. Mean separation tests, such as Fisher's Protected LSD, are used to compare individual treatment means.

Experimental_Workflow SiteSelection Site Selection & Trial Design PlotEstablishment Plot Establishment & Marking SiteSelection->PlotEstablishment PreTreatment Pre-Treatment Weed Assessment PlotEstablishment->PreTreatment HerbicideApplication Herbicide Application PreTreatment->HerbicideApplication PostTreatment Post-Treatment Data Collection HerbicideApplication->PostTreatment DataAnalysis Data Analysis & Interpretation PostTreatment->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: Herbicide efficacy trial workflow.

Conclusion

This compound and glyphosate are effective herbicides with distinct characteristics that dictate their optimal use. This compound provides selective post-emergence control of a wide range of broadleaf weeds, making it a valuable tool in cereal crops and other situations where grass selectivity is desired. Its contact nature results in rapid activity. Glyphosate, in contrast, is a broad-spectrum, systemic herbicide highly effective against both broadleaf and grass weeds, including many perennial species. Its systemic activity allows for translocation to the roots, providing more complete control of established weeds.

The extensive reliance on glyphosate has led to the significant challenge of herbicide resistance, underscoring the importance of integrated weed management strategies that incorporate herbicides with different modes of action, such as this compound. The choice between this compound and glyphosate, or their use in a tank-mix or rotational program, will depend on the specific weed spectrum, crop, and the need to manage and mitigate the evolution of herbicide resistance. The experimental data and protocols presented in this guide provide a framework for the continued evaluation and strategic deployment of these important weed management tools.

References

A Comparative Guide to the Herbicidal Activity of Bromoxynil and Ioxynil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of Bromoxynil and Ioxynil, two closely related post-emergent herbicides. This document synthesizes available experimental data, outlines detailed experimental protocols for efficacy testing, and visualizes key molecular interactions and workflows to support research and development in the field of weed management.

Chemical and Physical Properties

This compound and Ioxynil are both members of the hydroxybenzonitrile chemical class. Their structures are characterized by a benzonitrile core with a hydroxyl group and two halogen substituents. The primary difference between the two is the halogen atoms attached to the benzene ring: this compound contains two bromine atoms, while Ioxynil contains two iodine atoms. This structural difference influences their physical and chemical properties, which in turn can affect their herbicidal activity and environmental fate.

PropertyThis compoundIoxynil
IUPAC Name 3,5-dibromo-4-hydroxybenzonitrile4-hydroxy-3,5-diiodobenzonitrile
Chemical Formula C₇H₃Br₂NOC₇H₃I₂NO
Molar Mass 276.91 g/mol 370.91 g/mol
Appearance Colorless solidCrystalline colorless solid[1]
Water Solubility 130 mg/L (at 25 °C)50 mg/L (at 25 °C)[1]
Mechanism of Action Photosystem II inhibitor; Uncoupler of oxidative phosphorylation[2]Photosystem II inhibitor; Uncoupler of oxidative phosphorylation[2]
Herbicide Group Group 6 (C3)Group 6 (C3)

Chemical Structures:

G Signaling Pathway of this compound and Ioxynil Action cluster_chloroplast Chloroplast Thylakoid Membrane cluster_herbicides Herbicidal Action PSII Photosystem II (PSII) D1 D1 Protein (QB site) PSII->D1 contains PQ Plastoquinone (PQ) D1->PQ transfers e- to ROS Reactive Oxygen Species (ROS) Formation D1->ROS Blocked e- flow leads to ETC Electron Transport Chain PQ->ETC carries e- to ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH drives Death Cell Death ATP_NADPH->Death Inhibition leads to This compound This compound This compound->D1 Binds to & Inhibits Ioxynil Ioxynil Ioxynil->D1 Binds to & Inhibits Damage Lipid Peroxidation & Membrane Damage ROS->Damage Damage->Death G Experimental Workflow for Herbicide Efficacy Testing A Seed Sourcing (Weed & Crop Species) B Planting & Germination in Controlled Environment A->B C Growth to Uniform Stage (e.g., 2-4 True Leaves) B->C E Calibrated Spray Application C->E D Herbicide Preparation (Dose-Response Range) D->E F Post-Treatment Growth in Controlled Environment E->F G Data Collection: - Visual Injury Assessment - Biomass Measurement F->G H Statistical Analysis (e.g., GR50 Calculation) G->H I Results & Comparison H->I

References

Navigating Weed Resistance: A Comparative Guide to Bromoxynil Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in agricultural science and herbicide development, understanding the nuances of herbicide cross-resistance is critical for sustainable weed management strategies. This guide provides a comprehensive comparison of cross-resistance patterns between bromoxynil, a photosystem II (PSII) inhibitor, and other classes of herbicides, supported by experimental data and detailed methodologies.

This compound acts by inhibiting photosynthesis at photosystem II, a mode of action shared by other herbicide groups such as triazines (e.g., atrazine) and ureas (e.g., diuron). Resistance to these herbicides can arise from two primary mechanisms: target-site resistance (TSR), which involves mutations in the gene encoding the D1 protein in chloroplasts, and non-target-site resistance (NTSR), most commonly involving enhanced metabolic detoxification of the herbicide. The patterns of cross-resistance are often complex and can vary significantly between weed species and even among different populations of the same species.

Quantitative Comparison of Herbicide Cross-Resistance

The following tables summarize quantitative data from cross-resistance studies involving this compound and other herbicides in various weed species. The data is presented in terms of the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) and the calculated resistance factor (RF), which is the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.

Table 1: Cross-Resistance Data for this compound and Other Herbicides in Raphanus raphanistrum (Wild Radish)

HerbicideChemical FamilyMode of Action (HRAC Group)BiotypeLD50 (g ai/ha)Resistance Factor (RF)
This compoundNitrile6 (C3)Susceptible49-
Atrazine-Resistant (Ser264Gly)150.3 (Negative Cross-Resistance)
AtrazineTriazine5 (C1)Susceptible--
Atrazine-Resistant (Ser264Gly)-High
Pyrasulfotole + this compoundPyrazole + Nitrile27 (F2) + 6 (C3)Susceptible--
Resistant-Up to 4

Data for susceptible and atrazine-resistant biotypes are from a study on wild radish, which demonstrated negative cross-resistance to this compound in atrazine-resistant populations with the Ser264Gly mutation.[1] Data for the pyrasulfotole + this compound mixture indicates resistance to the co-formulated product.[2][3]

Table 2: Cross-Resistance Data for PSII Inhibitors and Other Herbicides in Lolium rigidum (Rigid Ryegrass)

HerbicideChemical FamilyMode of Action (HRAC Group)PopulationResistance Level
MetribuzinTriazinone5 (C1)ResistantLow (~3.0-fold)
AtrazineTriazine5 (C1)ResistantLow (~3.0-fold)

Note: While specific quantitative data for this compound in this study is not available, the findings indicate that multiple resistance to PSII inhibitors can be conferred by enhanced metabolism.[4] Studies have confirmed multiple and cross-resistance to PSII inhibitors in some Lolium rigidum populations.[5][6]

Mechanisms of Resistance and Signaling Pathways

The development of resistance to this compound and other PSII inhibitors is primarily governed by two distinct pathways at the cellular level.

Target-Site Resistance (TSR): This mechanism involves genetic mutations in the chloroplast gene psbA, which codes for the D1 protein. These mutations alter the herbicide's binding site on the D1 protein, reducing its efficacy. A common mutation conferring high-level resistance to triazines is a serine-to-glycine substitution at position 264.[7][8] However, different PSII inhibitor families have slightly different binding sites, meaning a mutation that confers resistance to one herbicide may not affect another.[9] In some cases, a mutation conferring resistance to one herbicide can increase sensitivity to another, a phenomenon known as negative cross-resistance.[1]

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in sufficient concentrations to be lethal. The most common form of NTSR is enhanced metabolism, where enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases detoxify the herbicide.[4][10] NTSR can confer cross-resistance to herbicides with different modes of action.

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) psbA psbA Gene Mutation D1 Altered D1 Protein psbA->D1 Binding Reduced Herbicide Binding D1->Binding Resistance Herbicide Resistance Binding->Resistance Metabolism Enhanced Metabolism (e.g., P450s, GSTs) Detox Herbicide Detoxification Metabolism->Detox Detox->Resistance Herbicide This compound Application Herbicide->psbA Herbicide->Metabolism Plant Weed Population

Figure 1. Primary mechanisms of herbicide resistance.

Experimental Protocols

Accurate assessment of herbicide resistance is fundamental to research and management. The following are detailed methodologies for key experiments used in cross-resistance studies.

Whole-Plant Dose-Response Assay

This experiment determines the level of resistance by comparing the response of a suspected resistant weed population to a known susceptible population across a range of herbicide doses.

1. Seed Collection and Propagation:

  • Collect mature seeds from multiple surviving plants within the suspected resistant population.

  • Obtain seeds from a known susceptible population of the same weed species to serve as a control.

  • Germinate seeds and grow seedlings in a controlled greenhouse environment to a uniform growth stage (e.g., 2-4 true leaves).

2. Herbicide Application:

  • Prepare a series of herbicide concentrations for each herbicide being tested.

  • Apply the herbicides to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Include an untreated control for each population.

3. Data Collection and Analysis:

  • Assess plant mortality or biomass reduction at a set time point after treatment (e.g., 21 days).

  • Calculate the LD50 or GR50 values for each population and herbicide using dose-response modeling software.

  • Determine the Resistance Factor (RF) by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.

Dose_Response_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Seed Seed Collection (Resistant & Susceptible) Germination Germination & Seedling Growth Seed->Germination Application Spray Application Germination->Application Herbicide Herbicide Dose Preparation Herbicide->Application Assessment Mortality/Biomass Assessment Application->Assessment Modeling Dose-Response Modeling (LD50 / GR50) Assessment->Modeling RF Resistance Factor Calculation Modeling->RF

Figure 2. Workflow for a whole-plant dose-response assay.
Chlorophyll Fluorescence Measurement

This rapid, non-invasive technique can be used to detect resistance to PSII inhibitors by measuring the efficiency of photosynthesis.

1. Plant Material and Treatment:

  • Grow suspected resistant and susceptible plants as described in the whole-plant assay.

  • Treat plants with the herbicide at a discriminating dose.

2. Measurement:

  • Use a portable chlorophyll fluorometer to measure the quantum yield of PSII (ΦPSII) at various time points after treatment.

  • Measurements are typically taken on the youngest fully expanded leaves.

3. Data Analysis:

  • In susceptible plants, a significant decrease in ΦPSII will be observed after herbicide application, indicating inhibition of photosynthesis.

  • Resistant plants will show little to no change in ΦPSII compared to untreated controls.

Conclusion and Future Directions

The available data indicates that cross-resistance to this compound is highly variable and dependent on the specific weed species and the underlying resistance mechanism. Notably, the phenomenon of negative cross-resistance in atrazine-resistant Raphanus raphanistrum presents a potential tool for managing certain resistant populations. However, the emergence of resistance to herbicide mixtures containing this compound underscores the need for continued vigilance and integrated weed management practices.

Further research is required to generate comprehensive quantitative cross-resistance data for this compound across a wider range of economically important weed species, including Lolium rigidum, Amaranthus spp., and Chenopodium album. A deeper understanding of the specific metabolic pathways involved in NTSR to this compound will be crucial for developing effective and sustainable herbicide resistance management strategies.

References

A Researcher's Guide to Statistical Analysis of Bromoxynil Bioassay Data

Author: BenchChem Technical Support Team. Date: December 2025

Bromoxynil is a selective post-emergence herbicide widely used for the control of broadleaf weeds.[1] Evaluating its efficacy and determining optimal application rates necessitates robust bioassays and subsequent statistical analysis. The goal of these analyses is typically to model the relationship between the herbicide dose and the response of the target weed, often expressed as growth inhibition or mortality.

Comparing Statistical Models for Dose-Response Analysis

The most frequently employed statistical models for analyzing dose-response data in herbicide bioassays are Probit, Logit, and non-linear regression models, particularly the four-parameter logistic (4PL) or log-logistic model.[2][3] Each model has its own assumptions and characteristics, and the choice of model can influence the interpretation of the results.

Probit Analysis: This method is based on the cumulative normal distribution. It assumes that the tolerance of individual organisms in a population to a stimulus (like an herbicide) is normally distributed. The probit transformation linearizes the sigmoidal dose-response curve, allowing for the estimation of parameters such as the ED50 (the dose that causes a 50% response) using linear regression techniques.

Logit Analysis: Similar to probit analysis, the logit model also transforms the sigmoidal dose-response curve into a linear form. However, it is based on the logistic distribution. The logistic and normal distributions are very similar in shape, often leading to comparable results, especially in the central part of the dose-response range.[4]

Log-Logistic Model (Four-Parameter Logistic Model): This is a versatile non-linear regression model that is widely used for dose-response analysis.[2][3] It directly fits a sigmoidal curve to the raw data without the need for transformation. The four parameters of the model have clear biological interpretations: the upper and lower asymptotes of the curve, the ED50, and the slope of the curve at the ED50 (Hill slope). This model is often preferred as it can accommodate a wider range of dose-response curve shapes.[2][3]

Quantitative Comparison of Model Outputs

To illustrate the application of these statistical methods, the following table summarizes the effective dose (ED) values for this compound required for different levels of control of glyphosate-resistant (GR) horseweed (Conyza canadensis), as determined in a field study. While the raw data for a direct comparison of model fitting is not publicly available, these reported ED values provide a basis for understanding the herbicide's efficacy.

Weed SpeciesResponse LevelThis compound Dose (g ai/ha)Statistical Method Used
GR Horseweed50% Control (ED50)98Log-logistic regression
GR Horseweed80% Control (ED80)277Log-logistic regression
GR Horseweed95% Control (ED95)Not estimableLog-logistic regression
GR Horseweed50% Density Reduction126Log-logistic regression
GR Horseweed80% Density Reduction287Log-logistic regression
GR Horseweed95% Density Reduction509Log-logistic regression
GR Horseweed50% Biomass Reduction259Log-logistic regression
GR Horseweed80% Biomass Reduction565Log-logistic regression
GR Horseweed95% Biomass Reduction1027Log-logistic regression

Data sourced from a study on the control of glyphosate-resistant horseweed. The log-logistic model was used for the analysis.[5]

Experimental Protocol: Greenhouse Bioassay for this compound Efficacy

This protocol outlines a general procedure for conducting a greenhouse bioassay to determine the dose-response of a target weed species to this compound.

1. Plant Material and Growth Conditions:

  • Weed Species: Select a relevant broadleaf weed species, for example, Redroot Pigweed (Amaranthus retroflexus).

  • Planting: Sow seeds in pots (e.g., 10 cm diameter) filled with a commercial potting mix.

  • Growth Environment: Maintain plants in a greenhouse with controlled conditions:

    • Temperature: 25/20°C (day/night)

    • Photoperiod: 16-hour light / 8-hour dark

    • Watering: Water as needed to maintain adequate soil moisture.

  • Plant Stage: Treat plants when they reach the 2-4 true leaf stage.

2. Herbicide Application:

  • This compound Stock Solution: Prepare a stock solution of a commercial formulation of this compound in water.

  • Dose Range: Prepare a series of dilutions from the stock solution to create a range of application rates. A typical range might include a control (no herbicide) and several doses such as 6.25, 12.5, 25, 50, 100, 200, and 400 g ai/ha.

  • Application: Apply the herbicide solutions using a laboratory cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.

3. Data Collection and Analysis:

  • Visual Assessment: Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At the final assessment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants in each pot. Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to determine the dry weight.

  • Statistical Analysis: Analyze the data using one of the statistical methods described above (Probit, Logit, or Log-logistic regression) to determine the dose-response relationship and calculate ED50, ED80, and ED90 values.

Visualizing the Bioassay and Analysis Workflow

The following diagrams illustrate the key stages of a this compound bioassay and the logical flow of statistical analysis.

Bioassay_Workflow cluster_experiment Experimental Phase cluster_data Data Collection & Analysis Planting Planting & Growth of Target Weed Herbicide_Prep Herbicide Preparation (Dose Range) Application Herbicide Application Herbicide_Prep->Application Incubation Incubation & Observation Application->Incubation Data_Collection Data Collection (Biomass/Visual Assessment) Incubation->Data_Collection Stat_Analysis Statistical Analysis (Dose-Response Modeling) Data_Collection->Stat_Analysis Results Results (ED50, ED80, etc.) Stat_Analysis->Results

A generalized workflow for a this compound bioassay experiment.

Statistical_Models cluster_input Input Data cluster_models Statistical Models cluster_output Output Parameters Dose_Response_Data Dose-Response Data (Dose vs. % Inhibition/Biomass) Probit Probit Analysis (Based on Normal Distribution) Dose_Response_Data->Probit Logit Logit Analysis (Based on Logistic Distribution) Dose_Response_Data->Logit LogLogistic Log-Logistic Model (4-Parameter Non-linear Regression) Dose_Response_Data->LogLogistic ED50 ED50 (Median Effective Dose) Probit->ED50 EDx Other EDx Values (e.g., ED80, ED90) Probit->EDx Slope Slope Factor (Steepness of Curve) Probit->Slope Logit->ED50 Logit->EDx Logit->Slope LogLogistic->ED50 LogLogistic->EDx LogLogistic->Slope

Relationship between input data, statistical models, and output parameters.

Conclusion

The selection of an appropriate statistical method is a critical step in the analysis of this compound bioassay data. While probit and logit models have historically been used, the four-parameter log-logistic model offers a flexible and direct approach to fitting dose-response curves and deriving biologically meaningful parameters. By following a standardized experimental protocol and applying robust statistical analysis, researchers can obtain reliable and reproducible data on the efficacy of this compound, contributing to more effective weed management strategies.

References

Comparative Analysis of Bromoxynil and Other Photosystem II Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Bromoxynil on Photosystem II (PSII) with other common PSII-inhibiting herbicides. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Mechanism of Action: Targeting the D1 Protein of Photosystem II

This compound, a nitrile herbicide, belongs to a class of herbicides that disrupt photosynthesis at the level of Photosystem II.[1] Like other PSII inhibitors, its primary mode of action is the blockage of the photosynthetic electron transport chain.[2][3] These herbicides bind to the D1 protein, a core component of the PSII reaction center, specifically at the QB binding site. This binding event competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor.[3]

The interruption of electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) has two major consequences. Firstly, it halts the production of ATP and NADPH, the energy carriers essential for carbon dioxide fixation and plant growth.[3] Secondly, the blockage leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation and cell membrane damage, ultimately leading to cell death.[2] While the primary target is the same, different chemical classes of PSII inhibitors exhibit variations in their binding affinity and efficacy.

Quantitative Comparison of Inhibitory Efficacy

The efficacy of PSII inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) or the concentration required to cause 50% growth reduction (GR50). These values provide a standardized measure for comparing the potency of different herbicides. The following tables summarize the comparative inhibitory activities of this compound and other prominent PSII inhibitors from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, plant species, and methodologies.

Table 1: Comparative IC50 Values for PSII Inhibition

HerbicideChemical ClassTest SystemIC50 (µM)Reference
This compound NitrileAmaranthus retroflexus (chloroplasts)0.08F. E. Dayan et al., 2015
Atrazine TriazinePea thylakoid membranes0.3P. Maroti et al., 2020[4]
Diuron UreaPea thylakoid membranes0.05P. Maroti et al., 2020[4]
Terbuthylazine TriazinePea thylakoid membranes0.09P. Maroti et al., 2020[4]
Bentazon BenzothiadiazinonePea thylakoid membranes2.5P. Maroti et al., 2020[4]
Metribuzin TriazinonePea thylakoid membranes0.07P. Maroti et al., 2020[4]

Table 2: Comparative GR50 Values on Different Weed Species

HerbicideChemical ClassAmaranthus retroflexus (g ai/ha)Chenopodium album (g ai/ha)Reference
This compound Nitrile150120W. K. Vencill, 2002
Atrazine Triazine250200W. K. Vencill, 2002

Experimental Protocols

Validating the inhibitory effect of compounds on PSII is crucial for herbicide development and research. The two primary methods for this are chlorophyll fluorescence analysis and oxygen evolution assays.

Chlorophyll Fluorescence Induction (OJIP) Assay

This non-invasive technique provides a rapid assessment of the photosynthetic efficiency of a plant by measuring the fluorescence emission from chlorophyll a. The OJIP transient, a polyphasic fluorescence rise, is particularly sensitive to the inhibition of the electron transport chain.

Protocol:

  • Plant Material and Dark Adaptation: Use healthy, well-watered plants (e.g., pea, spinach, or target weed species). Prior to measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all reaction centers are open.

  • Herbicide Application: Apply the herbicide at various concentrations to the plants or isolated thylakoids. For whole-plant assays, this can be done via spraying. For isolated thylakoids, the herbicide is added to the suspension.

  • Fluorescence Measurement: Use a portable fluorometer (e.g., a HandyPEA or similar device). Place the leaf clip on the dark-adapted leaf and apply a saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹).

  • Data Recording: Record the fluorescence intensity over time, typically from 10 µs to 1 s. This will generate the characteristic OJIP curve.

  • Data Analysis:

    • O-step (F₀): Minimal fluorescence, when all reaction centers are open.

    • P-step (Fm): Maximal fluorescence, when all reaction centers are closed.

    • J-step and I-step: Intermediate steps sensitive to the accumulation of reduced QA.

    • Calculate Fv/Fm: The maximum quantum yield of PSII is calculated as Fv = Fm - F₀ and then Fv/Fm. A decrease in this ratio indicates PSII inhibition.

    • Analyze the OJIP transient: An increase in the relative variable fluorescence at the J-step (Vj) is a hallmark of PSII inhibition at the QB site.

    • Determine IC50: Plot the relevant fluorescence parameter (e.g., Fv/Fm or 1-Vj) against the logarithm of the herbicide concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]

Oxygen Evolution Assay

This method directly measures the rate of photosynthetic oxygen evolution, which is a direct consequence of the water-splitting activity of PSII. Inhibition of the electron transport chain by herbicides leads to a decrease in the rate of oxygen evolution. A Clark-type oxygen electrode is commonly used for this measurement.

Protocol:

  • Isolation of Thylakoid Membranes: Isolate intact thylakoid membranes from fresh plant material (e.g., spinach or pea leaves) using standard differential centrifugation protocols. The isolation buffer should be maintained at a low temperature (0-4°C) to preserve activity.

  • Preparation of the Reaction Mixture: Prepare a reaction buffer (e.g., a MES or HEPES buffer at a suitable pH, typically 6.5-7.5) containing an artificial electron acceptor such as 2,6-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide. These acceptors draw electrons from the electron transport chain, allowing for the measurement of PSII activity.

  • Calibration of the Oxygen Electrode: Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions. This typically involves setting the zero point with sodium dithionite and the 100% point with air-saturated buffer.

  • Measurement of Oxygen Evolution:

    • Add the isolated thylakoid suspension to the reaction chamber of the oxygen electrode, which is maintained at a constant temperature (e.g., 25°C).

    • Allow the system to equilibrate in the dark to measure the rate of background oxygen consumption (respiration).

    • Illuminate the chamber with a saturating light source to initiate photosynthesis and measure the rate of oxygen evolution.

  • Herbicide Inhibition Assay:

    • Introduce varying concentrations of the herbicide (e.g., this compound) into the reaction chamber and incubate for a short period.

    • Measure the rate of light-dependent oxygen evolution in the presence of the inhibitor.

  • Data Analysis:

    • Calculate the rate of oxygen evolution as µmol O₂ / (mg Chl · h).

    • Determine the percent inhibition for each herbicide concentration relative to the control (no herbicide).

    • Plot the percent inhibition against the logarithm of the herbicide concentration and fit to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PSII_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_Inhibitors PSII Inhibitors P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- D1 D1 Protein (QB Site) QA->D1 e- QB Plastoquinone (QB) D1->QB e- Block Electron Transport Blocked Cytb6f Cytochrome b6f QB->Cytb6f e- This compound This compound (Nitrile) This compound->D1 Binds to QB site Alternatives Atrazine (Triazine) Diuron (Urea) Alternatives->D1 Binds to QB site Experimental_Workflow cluster_Prep Preparation cluster_Assays Inhibition Assays cluster_Analysis Data Analysis cluster_Output Output Plant Plant Material (e.g., Pea, Spinach) Thylakoids Isolate Thylakoid Membranes Plant->Thylakoids Fluorescence Chlorophyll Fluorescence (OJIP Assay) Thylakoids->Fluorescence Oxygen Oxygen Evolution (Clark-type Electrode) Thylakoids->Oxygen Herbicide Prepare Herbicide Concentrations Herbicide->Fluorescence Herbicide->Oxygen FvFm Calculate Fv/Fm and 1-Vj Fluorescence->FvFm O2_rate Calculate O2 Evolution Rate Oxygen->O2_rate IC50 Determine IC50 Values FvFm->IC50 O2_rate->IC50 Comparison Comparative Efficacy Data Table IC50->Comparison

References

A Comparative Environmental Impact Assessment: Bromoxynil vs. 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental and toxicological profiles of two widely used herbicides: Bromoxynil and 2,4-Dichlorophenoxyacetic acid (2,4-D). The information herein is supported by experimental data to assist in research, development, and risk assessment activities.

Introduction and Mechanism of Action

This compound is a nitrile herbicide used for post-emergent control of annual broadleaf weeds.[1][2] It functions by inhibiting photosynthesis in susceptible plants.[1][3]

2,4-D is a phenoxy herbicide that also selectively controls broadleaf weeds.[4] It acts as a synthetic auxin, a plant growth regulator, leading to uncontrolled and unsustainable growth that results in plant death.[1][2][4] This hormonal mimicry disrupts the plant's normal cellular functions.[4]

Below is a diagram illustrating the distinct molecular mechanisms of action for each herbicide.

Herbicide_Mechanism_of_Action cluster_0 This compound cluster_1 2,4-D B_Start This compound Application B_Absorb Absorption by Leaves B_Start->B_Absorb B_Transport Translocation to Chloroplasts B_Absorb->B_Transport B_PSII Binds to D1 Protein in Photosystem II (PSII) B_Transport->B_PSII B_Block Blocks Electron Transport Chain B_PSII->B_Block B_ROS Reactive Oxygen Species (ROS) Production Increases B_Block->B_ROS B_Damage Cell Membrane Damage B_ROS->B_Damage B_Death Weed Death B_Damage->B_Death D_Start 2,4-D Application D_Absorb Absorption by Leaves D_Start->D_Absorb D_Transport Translocation to Meristems D_Absorb->D_Transport D_Auxin Mimics Natural Auxin (IAA) D_Transport->D_Auxin D_Growth Uncontrolled Cell Division & Elongation D_Auxin->D_Growth D_Hormone Overproduction of Ethylene & Abscisic Acid D_Growth->D_Hormone D_Symptoms Stem Curling, Leaf Withering, Tissue Necrosis D_Hormone->D_Symptoms D_Death Weed Death D_Symptoms->D_Death

Caption: Comparative molecular signaling pathways for this compound and 2,4-D.

Environmental Fate

The persistence and mobility of a herbicide in the environment are critical factors in its overall impact.

Persistence in Soil

This compound generally exhibits low persistence in soil, with microbial degradation being a primary dissipation pathway.[2] Its half-life is typically short, though it can increase in soils with high clay or organic matter content.[3] 2,4-D also has a relatively short half-life in soil, which is degraded rapidly by microbes in aerobic conditions.[4] However, its persistence can be significantly longer in cold or dry soils.[5]

ParameterThis compound2,4-D
Typical Soil Half-life ~7-14 days[1][3]~6-10 days (aerobic conditions)[4][6]
Factors Increasing Persistence High clay/organic matter content[3]Cold, dry, anaerobic, or acidic conditions[6]
Persistence in Water

In aquatic environments, the persistence of both herbicides is variable. This compound octanoate, a common form, degrades rapidly in water through hydrolysis and photolysis.[7] The half-life of 2,4-D in aerobic aquatic environments is relatively short, but it is significantly more persistent under anaerobic conditions.[4][8]

ParameterThis compound2,4-D
Typical Aquatic Half-life 9-17 days (prairie wetland ponds)[7]~15 days (aerobic)[4][8]
Anaerobic Aquatic Half-life Data not readily available41 to 333 days[4][8]
Primary Degradation Pathways Photolysis, microbial degradation, hydrolysis[7]Microbial degradation[4]

Ecotoxicity

The toxicity of these herbicides to non-target organisms is a primary concern for environmental risk assessment.

Toxicity to Mammals

Both herbicides are classified as moderately toxic to mammals upon acute oral exposure.

SpeciesTest TypeThis compound (LD₅₀)2,4-D (LD₅₀)
Rat (oral) Acute LD₅₀190 - 400 mg/kg[1][2]639 - 1646 mg/kg[9]
Rabbit (dermal) Acute LD₅₀>2000 mg/kg[2]1829 to >2000 mg/kg[9]
Toxicity to Birds

Toxicity to avian species varies, with this compound showing higher toxicity to certain species like pheasants compared to 2,4-D's general moderate toxicity.

SpeciesTest TypeThis compound (LD₅₀)2,4-D (LD₅₀)
Bobwhite Quail (oral) Acute LD₅₀100 - 193 mg/kg[1][2]~568 mg/kg
Mallard Duck (oral) Acute LD₅₀200 - 2050 mg/kg[1][2]>1000 mg/kg
Pheasant (oral) Acute LD₅₀50 mg/kg[2][10]Data not readily available
Toxicity to Aquatic Organisms

Both herbicides can be highly toxic to aquatic life, representing a significant environmental risk. This compound octanoate is rated from highly to very highly toxic to fish and invertebrates.[1] Similarly, the ester forms of 2,4-D are highly toxic to fish and other aquatic organisms.[4][11]

SpeciesTest TypeThis compound (LC₅₀/EC₅₀)2,4-D (LC₅₀/EC₅₀)
Rainbow Trout (fish) 96-hr LC₅₀0.05 - 0.1 mg/L[1][2]~377 mg/L[6]
Bluegill Sunfish (fish) 96-hr LC₅₀0.053 mg/L[1]~263 mg/L[6]
Daphnia magna (invertebrate) 48-hr EC₅₀0.096 mg/L[1]~1300 mg/L

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted.

  • This compound : Studies indicate that this compound octanoate does not bioaccumulate in mammals.[1] While a bioconcentration factor (BCF) of 230 has been reported in bluegill sunfish, suggesting a high potential, this is mitigated by rapid metabolism.[12]

  • 2,4-D : 2,4-D has a low potential for bioaccumulation in aquatic organisms.[13] A measured bioconcentration factor (BCF) of 1 was reported for carp, which suggests bioconcentration is not significant.

Key Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Acute Oral Toxicity (OECD 423)

This protocol, known as the Acute Toxic Class Method, is designed to assess the toxicity of a substance after a single oral dose.[13] It uses a stepwise procedure with a small number of animals (typically 3 rodents of a single sex per step) at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6] The presence or absence of mortality at one dose determines the next dose level.[14] This method allows for the classification of a substance's toxicity and determination of an LD₅₀ value while minimizing animal usage.[6][13][15]

OECD_423_Workflow cluster_outcomes Decision Logic start Start: Select Initial Dose (e.g., 300 mg/kg) step1 Dose 3 Animals (e.g., female rats) start->step1 obs1 Observe for mortality and clinical signs for 14 days step1->obs1 outcome1 2-3 Animals Die: Repeat at lower dose (e.g., 50 mg/kg) obs1->outcome1 High Mortality outcome2 0-1 Animals Die: Proceed to higher dose (e.g., 2000 mg/kg) obs1->outcome2 Low/No Mortality outcome3 No mortality at highest dose or clear classification achieved obs1->outcome3 Sufficient Data outcome1->step1 Re-test outcome2->step1 Re-test stop End: Classify Substance and Estimate LD50 outcome3->stop

Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.

Fish Acute Toxicity (EPA OCSPP 850.1075)

This guideline is used to determine the acute toxicity of substances to freshwater and saltwater fish.[9] In a typical 96-hour test, groups of fish (e.g., Rainbow Trout, Bluegill Sunfish) are exposed to at least five different concentrations of the test substance in a static, static-renewal, or flow-through system.[8][9] Mortality and other abnormal effects are recorded at 24, 48, 72, and 96 hours.[8] The data are used to calculate the LC₅₀ (the concentration lethal to 50% of the test fish) and establish a concentration-response curve.[8][9]

Bioaccumulation in Fish (OECD 305)

This test evaluates the potential for a chemical to accumulate in fish from either aqueous or dietary exposure.[10][16] The protocol consists of two phases: an uptake phase and a depuration phase.[16][17]

  • Uptake Phase : Fish are exposed to the test substance under controlled conditions for a set period (e.g., 28 days).[10]

  • Depuration Phase : The fish are then transferred to a clean environment (free of the test substance) and monitored.[18] The concentration of the substance in the fish tissue is measured throughout both phases to calculate the bioconcentration factor (BCF) or biomagnification factor (BMF).[10][17]

OECD_305_Workflow cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 28 days) start Acclimatize Test Fish expose Expose fish to constant concentration of test substance start->expose sample_up Periodically sample fish and water for analysis expose->sample_up transfer Transfer fish to clean, flowing water sample_up->transfer End of Uptake sample_dep Periodically sample fish for analysis transfer->sample_dep end Calculate BCF (Bioconcentration Factor) sample_dep->end

Caption: The two-phase workflow for the OECD 305 bioaccumulation test.

Conclusion

Both this compound and 2,4-D are effective broadleaf herbicides with distinct mechanisms of action.

  • Environmental Fate : Both herbicides exhibit relatively low persistence in aerobic soil and water conditions but can persist longer under specific circumstances (e.g., high organic matter for this compound, anaerobic conditions for 2,4-D).

  • Ecotoxicity : A key point of differentiation is their high toxicity to aquatic organisms. This compound and the ester forms of 2,4-D are particularly hazardous to fish and aquatic invertebrates, necessitating careful management to prevent runoff into waterways. Avian toxicity appears slightly higher for this compound in some species.

  • Bioaccumulation : Neither herbicide is expected to significantly bioaccumulate in the food chain.

The choice between these herbicides for specific applications should involve a thorough risk assessment that considers the local environmental conditions, proximity to aquatic habitats, and the specific non-target species of concern.

References

Efficacy of Bromoxynil octanoate versus Bromoxynil heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Bromoxynil Octanoate and this compound Heptanoate

Introduction

This compound octanoate and this compound heptanoate are post-emergence herbicides used for the selective control of annual broadleaf weeds in various agricultural settings.[1] Both compounds belong to the nitrile herbicide family and are ester formulations of the active ingredient this compound.[2] This guide provides a comprehensive comparison of their efficacy, mechanism of action, and experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals. While direct comparative studies on their herbicidal efficacy are not extensively available in public literature, their similar chemical structures and rapid conversion to the same active compound, this compound phenol, suggest a comparable performance.[3][4]

Mechanism of Action

The primary mode of action for both this compound octanoate and this compound heptanoate is the inhibition of photosynthesis at Photosystem II (PSII).[5] After application, these esters are rapidly absorbed by the foliage and hydrolyzed to this compound phenol. This compound then binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[5] This binding blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. The disruption of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.[5] Additionally, this compound acts as an uncoupler of oxidative phosphorylation in mitochondria, further disrupting the plant's energy production.[3]

cluster_plant_cell Plant Cell This compound Ester\n(Octanoate or Heptanoate) This compound Ester (Octanoate or Heptanoate) This compound Phenol This compound Phenol This compound Ester\n(Octanoate or Heptanoate)->this compound Phenol Hydrolysis Photosystem II (PSII)\nin Chloroplast Photosystem II (PSII) in Chloroplast This compound Phenol->Photosystem II (PSII)\nin Chloroplast Inhibition Mitochondrion Mitochondrion This compound Phenol->Mitochondrion Electron Transport Chain Electron Transport Chain Photosystem II (PSII)\nin Chloroplast->Electron Transport Chain Blocks ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production Leads to Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Electron Transport Chain->Reactive Oxygen Species (ROS) Generates Weed Death Weed Death ATP & NADPH Production->Weed Death Cessation leads to Cellular Damage Cellular Damage Reactive Oxygen Species (ROS)->Cellular Damage Causes Cellular Damage->Weed Death Oxidative Phosphorylation Oxidative Phosphorylation Mitochondrion->Oxidative Phosphorylation Uncouples Oxidative Phosphorylation->ATP & NADPH Production Inhibits

Figure 1: Mechanism of action of this compound esters in a plant cell.

Comparative Efficacy

Direct, publicly available experimental data comparing the herbicidal efficacy of this compound octanoate and this compound heptanoate on specific broadleaf weeds is limited. However, the available information strongly suggests that their performance is very similar. A key reason for this is that both esters are rapidly converted to the same active molecule, this compound phenol, within the plant.[3]

A patent for a herbicidal composition that includes a 1:1 molar ratio of this compound octanoate and this compound heptanoate states that this mixture possesses herbicidal properties very similar to those of this compound octanoate alone.[4] This further supports the notion of their comparable efficacy. Commercial herbicide formulations, such as HUSKIE™, contain both this compound octanoate and this compound heptanoate, indicating their interchangeable use in weed management.[3]

The choice between the two esters in commercial formulations may be influenced by factors such as solubility in different solvent systems and manufacturing preferences rather than significant differences in herbicidal activity.[2] Both esters have better solubility in organic solvents compared to this compound phenol, which enhances the stability of emulsifiable concentrate products.[2]

Data Presentation

While direct comparative efficacy data is scarce, the following table summarizes some of their key physical, chemical, and toxicological properties.

PropertyThis compound OctanoateThis compound HeptanoateReference(s)
CAS Number 1689-99-256634-95-8[2]
Molecular Formula C₁₅H₁₇Br₂NO₂C₁₄H₁₅Br₂NO₂[2]
Solubility in Water 0.08 mg/L at pH 70.03 mg/L at pH 7[2]
Solubility in Acetone 1215 g/L1113 g/L[2]
Acute Oral LD50 (Bobwhite Quail) 148 mg/kg359 mg/kg[1]

Experimental Protocols

To evaluate the efficacy of this compound octanoate and this compound heptanoate, a standardized experimental protocol for post-emergence herbicide testing is recommended.

Greenhouse Pot Study Protocol
  • Plant Propagation :

    • Sow seeds of target broadleaf weed species (e.g., common lambsquarters (Chenopodium album), redroot pigweed (Amaranthus retroflexus)) in pots (10-15 cm diameter) filled with a standard potting mix.

    • Grow plants in a greenhouse with controlled conditions (20-25°C, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants) after emergence.

  • Herbicide Application :

    • Apply herbicides when weeds are at the 2-4 true leaf stage for optimal susceptibility.

    • Prepare spray solutions of this compound octanoate and this compound heptanoate at a range of doses (e.g., 0, 140, 280, 560 g a.i./ha).

    • Include a non-ionic surfactant as recommended for the formulation.

    • Use a calibrated laboratory sprayer to ensure uniform application.

    • An untreated control group should be sprayed with water and surfactant only.

  • Data Collection :

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass of the surviving plants.

    • Record the fresh weight and then oven-dry the biomass at 70°C for 72 hours to determine the dry weight.

  • Data Analysis :

    • Analyze the visual assessment and biomass data using Analysis of Variance (ANOVA).

    • Calculate the effective dose for 50% growth reduction (ED₅₀) for each herbicide.

cluster_workflow Experimental Workflow for Herbicide Efficacy Testing Seed Sowing Seed Sowing Plant Growth\n(2-4 leaf stage) Plant Growth (2-4 leaf stage) Seed Sowing->Plant Growth\n(2-4 leaf stage) Herbicide Application\n(Octanoate vs. Heptanoate) Herbicide Application (Octanoate vs. Heptanoate) Plant Growth\n(2-4 leaf stage)->Herbicide Application\n(Octanoate vs. Heptanoate) Post-Application Growth Post-Application Growth Herbicide Application\n(Octanoate vs. Heptanoate)->Post-Application Growth Data Collection\n(7, 14, 21 DAT) Data Collection (7, 14, 21 DAT) Post-Application Growth->Data Collection\n(7, 14, 21 DAT) Biomass Harvest\n(21 DAT) Biomass Harvest (21 DAT) Data Collection\n(7, 14, 21 DAT)->Biomass Harvest\n(21 DAT) Data Analysis Data Analysis Biomass Harvest\n(21 DAT)->Data Analysis Efficacy Comparison Efficacy Comparison Data Analysis->Efficacy Comparison

Figure 2: A typical experimental workflow for comparing herbicide efficacy.

Conclusion

This compound octanoate and this compound heptanoate are effective post-emergence herbicides for the control of broadleaf weeds. Their herbicidal efficacy is considered to be highly comparable due to their rapid conversion to the same active compound, this compound phenol. The choice between these two esters in commercial formulations is likely driven by formulation and manufacturing considerations rather than differences in biological activity. For research purposes, both esters can be expected to provide similar levels of weed control when applied at equivalent rates of the active ingredient.

References

Unlocking Enhanced Efficacy: A Comparative Guide to the Synergistic Effects of Bromoxynil Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the interactions between active compounds is paramount. This guide provides an objective comparison of the synergistic effects of Bromoxynil when combined with other compounds, supported by experimental data. By elucidating these interactions, we aim to inform the development of more effective and efficient herbicidal formulations.

This compound, a nitrile herbicide, is a well-established inhibitor of photosynthesis at photosystem II (PSII).[1][2] Its efficacy can be significantly enhanced when used in combination with other herbicides, leading to synergistic effects that are greater than the sum of the individual components. This guide delves into the experimental data supporting these synergies, details the methodologies used to assess them, and visualizes the underlying biochemical pathways.

Synergistic Effects with Herbicides: Quantitative Data

The most well-documented synergistic interactions of this compound are with herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway. The combination of a PSII inhibitor like this compound with an HPPD inhibitor leads to a multi-pronged attack on the plant's photosynthetic machinery.[3][4]

This compound Combination Target Weed Species Observed Control (%) Expected Control (%) *Interaction Reference
This compound + MesotrioneRedroot Pigweed (Amaranthus retroflexus)Data not explicitly tabled; described as synergistic-Synergistic[5][6][7]
This compound + MesotrionePalmer Amaranth (Amaranthus palmeri)--Synergistic[8]
This compound + MesotrioneVelvetleaf (Abutilon theophrasti)--Synergistic[8]
This compound + TolpyralateGlyphosate-Resistant Horseweed (Conyza canadensis)98-Synergistic[9][10]
This compound + AtrazineGlyphosate-Resistant Horseweed (Conyza canadensis)97-Synergistic[9]
This compound + MCPAVarious Broadleaf WeedsFormulation with dual actives-Additive/Synergistic[2][11][12]
This compound + Prosulfuron-Study on soil microorganisms--[10]

*Expected control is calculated using the Colby method. Specific quantitative data for expected control was not always available in the cited literature, but the interaction was reported as synergistic based on this method.

Interactions with Fungicides and Insecticides

Despite the common practice of tank-mixing various pesticides, publicly available experimental data demonstrating synergistic effects of this compound with fungicides or insecticides is limited. While some studies have investigated the combined effects of herbicides and fungicides on pathogens, specific data for this compound combinations is scarce.[13] Similarly, while the concept of insecticide synergists is well-established, specific synergistic combinations involving this compound are not well-documented in the reviewed literature.[14][15][16][17] The lack of data highlights a research gap in understanding the full interactive potential of this compound in integrated pest management strategies.

Experimental Protocols

The assessment of synergistic effects is crucial for the development of effective combination products. The following are detailed methodologies for key experiments cited in the literature.

Assessment of Herbicidal Synergy using the Colby Method

The Colby method is a widely used technique to determine whether the effect of a herbicide combination is synergistic, antagonistic, or additive.[18]

Principle: The expected herbicidal effect of a mixture is calculated based on the observed effects of the individual components applied alone. This expected effect is then compared to the observed effect of the mixture.

Formula: E = X + Y - (XY / 100) Where:

  • E is the expected percent control from the mixture.

  • X is the percent control from herbicide A applied alone.

  • Y is the percent control from herbicide B applied alone.

Procedure:

  • Plant Material: Grow the target weed species under controlled greenhouse or field conditions.

  • Herbicide Application: Apply the individual herbicides (A and B) and their mixture at predetermined rates to separate groups of plants. An untreated control group is also maintained.

  • Evaluation: After a specified period (e.g., 14 or 21 days after treatment), visually assess the percent weed control for each treatment relative to the untreated control.

  • Calculation:

    • Record the observed percent control for herbicide A (X) and herbicide B (Y).

    • Calculate the expected percent control (E) using the Colby formula.

    • Record the observed percent control for the mixture.

  • Interpretation:

    • If the observed control of the mixture is greater than the calculated expected control (E), the interaction is synergistic.

    • If the observed control is less than the expected control, the interaction is antagonistic.

    • If the observed control is equal to the expected control, the interaction is additive.

Isobologram Analysis

Isobologram analysis is a graphical method used to evaluate the interactions between two compounds.[19]

Principle: An isobologram plots the doses of two compounds that produce a specific, constant level of effect (e.g., 50% inhibition of growth, ED50). The line connecting the individual doses of each compound that produce this effect is the "line of additivity."

Procedure:

  • Dose-Response Curves: Determine the dose-response curves for each compound individually to identify the dose that produces a specific effect level (e.g., ED50).

  • Mixture Testing: Test various combinations of the two compounds at different ratios.

  • Isobologram Construction:

    • Plot the dose of compound A on the x-axis and the dose of compound B on the y-axis.

    • Plot the individual doses of A and B that produce the target effect on their respective axes.

    • Draw a straight line connecting these two points. This is the line of additivity.

    • Plot the doses of A and B from the mixture that produced the same target effect.

  • Interpretation:

    • If the data points for the mixture fall below the line of additivity, the interaction is synergistic.

    • If the data points fall above the line, the interaction is antagonistic.

    • If the data points fall on the line, the interaction is additive.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects observed with this compound combinations can be explained by their complementary modes of action at the biochemical and physiological levels.

Synergy between this compound (PSII Inhibitor) and HPPD Inhibitors

This compound blocks the electron transport chain in Photosystem II by binding to the D1 protein. This leads to the production of reactive oxygen species (ROS) and ultimately, cell death. HPPD inhibitors block the synthesis of plastoquinone and tocopherols. Plastoquinone is essential for the photosynthetic electron transport chain, and tocopherols are antioxidants that protect the cell from ROS.

The synergistic interaction arises from a dual assault on the plant's defense mechanisms. The HPPD inhibitor depletes the plant's ability to quench ROS, while the PSII inhibitor simultaneously increases ROS production, leading to overwhelming oxidative stress and rapid cell death.[3][4]

G cluster_chloroplast Chloroplast cluster_psii Photosystem II (PSII) cluster_carotenoid Carotenoid Biosynthesis Pathway Light Light P680 P680 Light->P680 Pheophytin Pheophytin P680->Pheophytin QA QA Pheophytin->QA QB QB QA->QB Electron Transport Plastoquinone Pool Plastoquinone Pool QB->Plastoquinone Pool Electron Transport ROS Production ROS Production QB->ROS Production Blocked e- transport HPPD 4-hydroxyphenylpyruvate dioxygenase Homogentisate Homogentisate HPPD->Homogentisate Tyrosine Tyrosine Tyrosine->HPPD Plastoquinone & Tocopherols Plastoquinone & Tocopherols Homogentisate->Plastoquinone & Tocopherols Multiple Steps ROS Quenching ROS Quenching Plastoquinone & Tocopherols->ROS Quenching This compound This compound This compound->QB Inhibits HPPD_Inhibitor HPPD Inhibitor (e.g., Mesotrione) HPPD_Inhibitor->HPPD Inhibits caption Synergistic action of this compound and HPPD inhibitors. G cluster_plant_cell Plant Cell cluster_photosynthesis Photosynthesis (Chloroplast) cluster_growth Cell Growth & Division (Nucleus) PSII Photosystem II Energy_Production ATP & NADPH Production PSII->Energy_Production Electron Transport Normal_Growth Normal_Growth Energy_Production->Normal_Growth Auxin_Signaling Auxin Signaling Pathway Gene_Expression Gene Expression for Growth & Development Auxin_Signaling->Gene_Expression Uncontrolled_Growth Uncontrolled_Growth Auxin_Signaling->Uncontrolled_Growth Leads to Gene_Expression->Normal_Growth This compound This compound This compound->PSII Inhibits MCPA MCPA (Synthetic Auxin) MCPA->Auxin_Signaling Overstimulates caption Dual modes of action of this compound and MCPA.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromoxynil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bromoxynil, a selective herbicide, is a critical component of laboratory safety and environmental responsibility.[1] Due to its toxicity if swallowed or inhaled and its potential as a skin sensitizer, adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.[2][3] this compound is also recognized as very toxic to aquatic life, with long-lasting effects, making the prevention of its entry into waterways a primary concern.[3][4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Protective clothing

  • Eye and face protection (safety glasses, face shield)

  • Respiratory protection, particularly in poorly ventilated areas[6]

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[3][7] An eyewash station and safety shower must be readily accessible.[7]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on the nature of the waste: unused product, contaminated materials, or empty containers. On-site disposal of the concentrated product is not acceptable.[5]

Procedure for Unused or Waste this compound Product:

  • Do Not Dispose On-Site: Never dispose of undiluted or surplus this compound by pouring it down the drain or on the soil.[4][8] This product should not be allowed to enter drains, water courses, or contaminate ponds and waterways.[4]

  • Licensed Waste Management: The primary and mandatory disposal route is to send the chemical to a licensed waste management company.[4]

  • Consult Local Authorities: Always consult with local, state, provincial, or national environmental regulatory agencies for specific guidance, as regulations can vary significantly.[5][7][9] These authorities can provide information on approved waste disposal facilities.[5]

  • Proper Labeling and Storage: While awaiting disposal, store the waste this compound in its original or a suitable, tightly closed container.[7] The container must be clearly labeled as hazardous waste. Store in a cool, dry, well-ventilated, and locked-up area away from incompatible materials.[5][6]

Procedure for Spills and Contaminated Materials:

  • Control and Contain: In the event of a spill, immediately control the source of the leak if safe to do so. Prevent the spill from spreading and entering drains or waterways by diking the area with inert absorbent materials like sand, vermiculite, or clay.[10][11]

  • Absorb and Collect: Use non-sparking tools to collect the absorbed material.[3][6] Place the contaminated absorbent and any contaminated soil into a clean, dry, and properly labeled container for disposal.[6][10]

  • Decontaminate Area: Scrub the spill area with detergent and water.[10] Collect the decontamination solution and place it in the waste drum for disposal.[8]

  • Dispose as Hazardous Waste: The collected spill material and decontamination solution must be disposed of as hazardous waste through a licensed waste management company.[1][5]

Procedure for Empty Container Disposal:

  • Do Not Reuse: Empty this compound containers must not be reused for any purpose.[4][9]

  • Triple or Pressure Rinse: The preferred method for decontaminating empty containers is to triple or pressure rinse them.[5][12][13] Add the rinsate (the rinsing liquid) to the spray tank for use or collect it for proper disposal as hazardous waste.[5][8][12]

  • Render Unusable: After rinsing, make the container unusable by puncturing or crushing it.[8][10]

  • Disposal: Dispose of the clean, punctured container in accordance with local regulations. This may involve sending it to a recycler, a designated collection point, or an approved waste management facility.[8][9][13] Open burning of containers is prohibited.[1][6][12]

Environmental Hazard Profile

The stringent disposal requirements for this compound are informed by its high toxicity to non-target organisms, particularly in aquatic environments. The following table summarizes key ecotoxicity data.

Organism TypeSpeciesEndpointValueReference
Fish Rainbow Trout96-hour LC500.041 - 0.05 mg/L[2][3][5][9]
Bluegill Sunfish96-hour LC500.06 mg/L[9][11]
CatfishLC500.063 mg/L[7][8]
Aquatic Invertebrate Daphnia magna48-hour LC50/EC500.046 mg/L[2][3][5][9][11]
Birds Bobwhite QuailOral LD50170 - 217 mg/kg[4][9][11]
Mallard DuckOral LD502350 mg/kg[9][11]
Algae Selenastrum capricornutum96/120-hour EC500.22 - 0.65 mg/L[4][11]
Bees HoneybeeContact LD50>100 µ g/bee [2][3][5][9][11]

LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test organisms during a specified time period. LD50 (Lethal Dose, 50%): The amount of a substance that, when administered in a single dose, is expected to cause the death of 50% of a group of test animals. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the test organisms.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams in a laboratory environment.

Bromoxynil_Disposal_Workflow start Identify this compound Waste Stream product Unused or Surplus Product start->product container Empty Product Container start->container spill Spill or Contaminated Material start->spill collect_product Store in sealed, labeled hazardous waste container product->collect_product rinse Triple or pressure rinse? (Add rinsate to process or collect as hazardous waste) container->rinse contain_spill Contain spill with inert absorbent material (e.g., sand, vermiculite) spill->contain_spill end_point Dispose of all hazardous waste via a licensed waste management company in accordance with local, state, and federal regulations. collect_product->end_point puncture Puncture or crush to prevent reuse rinse->puncture Yes rinse->end_point No (Dispose as unused product) yes_rinse Yes no_rinse No puncture->end_point Dispose of container per local regulations (e.g., recycling) collect_spill Collect waste using non-sparking tools into a labeled, sealed container contain_spill->collect_spill collect_spill->end_point

Caption: Decision workflow for safe disposal of various this compound waste types.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromoxynil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Bromoxynil, a widely used herbicide. Adherence to these procedures will help ensure a safe laboratory environment and the proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for various handling scenarios. Always consult the specific Safety Data Sheet (SDS) for the formulation you are using, as requirements may vary.[1][2][3]

OperationRequired Personal Protective Equipment
Mixing, Loading, & Diluting - Gloves: Chemical-resistant, such as nitrile or PVC, elbow-length.[3][4][5][6] - Coveralls: Long-sleeved shirt and long pants, worn over other clothing.[7] - Eye/Face Protection: Safety glasses with side shields, chemical goggles, or a face shield.[3][4][5][8] - Respiratory Protection: An approved respirator for pesticides is recommended, especially in poorly ventilated areas.[3][9] - Footwear: Chemical-resistant boots. Pant legs should be worn outside of boots.[10]
Application (Spraying) - Gloves: Chemical-resistant gloves.[7] - Clothing: Long-sleeved shirt and long pants.[7] - Eye Protection: Safety glasses or goggles.[1] - Respiratory Protection: Use an approved vapor respirator if working in areas with inadequate ventilation.[9]
Spill Cleanup & Decontamination - Gloves: Chemical-resistant gloves.[9] - Coveralls: Chemical-resistant suit or apron.[3] - Eye/Face Protection: Chemical splash goggles and a face shield.[4] - Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for large spills or in confined spaces.[11] - Footwear: Chemical-resistant boots.[9]
Disposal of Waste - Gloves: Chemical-resistant gloves.[4] - Coveralls: Long-sleeved shirt and long pants. - Eye Protection: Safety glasses.

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Avoid creating dust or spray mists.[11]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[8][11]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the restroom.[9][11]

  • Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9][12]

  • Store locked up and out of reach of children.[8][11][12]

Disposal Plan:

  • Unused Product: Dispose of unused this compound as hazardous waste. Do not dispose of undiluted chemicals on site.[5][6] Contact a licensed waste management company for proper disposal.[11]

  • Empty Containers: Triple rinse or pressure rinse empty containers with a suitable solvent (e.g., water), adding the rinsate to the spray tank.[5][6][12][13] Puncture and dispose of the empty container in accordance with local regulations. Do not reuse empty containers for any purpose.[13][14]

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbents, contaminated clothing) should be collected in a sealed, labeled container and disposed of as hazardous waste.[9][11]

Experimental Protocol: Spill Decontamination

This protocol outlines the steps for safely managing a liquid this compound spill in a laboratory setting.

Materials:

  • Personal Protective Equipment (as specified in the table above for spill cleanup)

  • Spill containment kit (including absorbent materials like sand, earth, or vermiculite)[9]

  • Non-sparking tools for cleanup[8]

  • Sealable, labeled waste container

  • Decontamination solution (e.g., soap and water)

  • Plastic bags for contaminated PPE

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don PPE: Before re-entering the area, put on the appropriate PPE for spill cleanup.

  • Contain the Spill: Prevent the spill from spreading by creating a dike around it with absorbent material.[9]

  • Absorb the Spill: Apply absorbent material over the spill, starting from the outside and working inwards.

  • Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning solution and any contaminated materials for disposal as hazardous waste.

  • Decontaminate PPE and Yourself:

    • Remove contaminated clothing and place it in a sealed plastic bag for disposal.

    • Wash gloves with soap and water before removing them.

    • Wash hands and any exposed skin thoroughly with soap and water.

  • Report the Incident: Report the spill to your laboratory supervisor or safety officer.

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area thoroughly with soap and water for 15-20 minutes.[4][8] Seek medical attention if irritation persists.[9]
Eye Contact Hold eyelids open and flush with a steady, gentle stream of water for at least 15 minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[8] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[5][6][9] Rinse mouth with water.[12] Seek immediate medical attention and show the product container or label.[8][14]

This compound Handling Workflow

Bromoxynil_Handling_Workflow start Start: Handling this compound assess_task Assess Task (Mixing, Application, Disposal) start->assess_task select_ppe Select Appropriate PPE assess_task->select_ppe handling_procedure Perform Handling Procedure (in well-ventilated area) select_ppe->handling_procedure no_incident Task Complete No Incident handling_procedure->no_incident No Incident incident Incident Occurs (Spill or Exposure) handling_procedure->incident decontaminate Decontaminate & Clean Up no_incident->decontaminate end End decontaminate->end spill Spill Response Protocol incident->spill Spill exposure First Aid Measures incident->exposure Exposure spill->decontaminate seek_medical Seek Medical Attention exposure->seek_medical seek_medical->decontaminate

Caption: Logical workflow for handling this compound and responding to incidents.

This guide is intended to supplement, not replace, the detailed information found in the Safety Data Sheet (SDS) for the specific this compound product you are using. Always prioritize safety and adhere to your institution's chemical hygiene plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.